molecular formula C18H17NOS B1244999 Norketotifen CAS No. 34580-20-6

Norketotifen

Número de catálogo: B1244999
Número CAS: 34580-20-6
Peso molecular: 295.4 g/mol
Clave InChI: IYSYPCSSDZBWHN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Norketotifen (CAS 34580-20-6) is a biologically active desmethyl metabolite of the pharmaceutical compound Ketotifen and is the subject of ongoing clinical research . It functions with a similar potency as a histamine H1 receptor antagonist and mast cell stabilizer . A key research differentiator is that this compound is likely devoid of the sedative effects associated with its parent compound, which may allow for the investigation of higher, more effective doses without sedation as a limiting factor . Its research value is further highlighted by its potent, dose-dependent inhibition of the pro-inflammatory cytokine TNF-α release, positioning it as a compelling candidate for anti-inflammatory research applications . Beyond allergy and inflammation, studies suggest this compound has potential as an antimalarial agent, demonstrating efficacy against blood and liver-stage parasites in vitro and in vivo, where it may act as the primary active mediator of Ketotifen's antimalarial activity . It is also under clinical development by Emergo Therapeutics for the treatment of influenza-like illness and chronic fatigue syndrome/myalgic encephalomyelitis (CFS/ME) . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NOS/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16/h1-4,7,10,19H,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSYPCSSDZBWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34580-20-6
Record name Norketotifen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034580206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34580-20-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORKETOTIFEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z24BD2IFB3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Norketotifen's Mechanism of Action on Histamine H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of norketotifen, the active metabolite of ketotifen, at the histamine H1 (H1) receptor. The document outlines the current understanding of its binding characteristics, functional effects, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of cellular and experimental processes are included to support further research and drug development efforts.

Introduction: this compound as a Second-Generation H1 Receptor Inverse Agonist

This compound is a biologically active metabolite of the second-generation antihistamine, ketotifen.[1][2] Like its parent compound, this compound exerts its therapeutic effects in allergic conditions primarily through its interaction with the histamine H1 receptor.[3] Structurally, this compound and ketotifen exist as optically active atropisomers due to hindered rotation.[4] Notably, the S-atropisomer of this compound (S-norketotifen) is associated with a significantly lower sedative potential compared to ketotifen and the R-atropisomer of this compound (R-norketotifen).[2][4] This reduced sedation is attributed to a combination of lower brain uptake and a decreased affinity of S-norketotifen for central nervous system H1 receptors.[4]

The primary mechanism of action for this compound at the H1 receptor is inverse agonism . The H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive and an active conformational state in equilibrium. In the absence of an agonist, a small fraction of H1 receptors spontaneously adopts the active conformation, leading to a basal level of signaling. While classical antagonists simply block agonist binding, inverse agonists preferentially bind to and stabilize the inactive conformation of the receptor. This action not only prevents agonist binding but also reduces the basal, agonist-independent activity of the receptor.

Quantitative Analysis of this compound's Interaction with H1 Receptors

Precise quantitative data on the binding affinity (Ki) and functional potency (IC50/EC50) of this compound's individual atropisomers at the H1 receptor are not extensively available in publicly accessible literature. However, studies on the racemic mixture and its parent compound, along with qualitative descriptions of its atropisomers, provide valuable insights.

Table 1: Summary of H1 Receptor Binding and Functional Data

CompoundReceptorAssay TypeKey FindingsReference
Racemic this compoundHistamine H1Not SpecifiedAntihistaminic effects are qualitatively similar to racemic ketotifen.[3]
S-Norketotifen (SN)Rat Brain Histamine H1[3H]mepyramine Binding AssayLowest affinity for the receptor compared to ketotifen and R-norketotifen.[4]
Racemic KetotifenHuman Histamine H1Radioligand BindingHigh affinity.[5]
Racemic KetotifenHuman Histamine H1In vivo PET imagingHigh receptor occupancy in the brain (approx. 72% at 1 mg oral dose).[6]

Note: Specific Ki and IC50/EC50 values for this compound atropisomers are not available in the cited literature.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a canonical Gq/11-coupled GPCR.[7][8] Upon activation by an agonist like histamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein. This activation leads to the dissociation of the Gαq/11 subunit from the Gβγ dimer.

The activated Gαq/11 subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates a wide range of cellular responses associated with allergic inflammation, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[7][8]

As an inverse agonist, this compound stabilizes the H1 receptor in its inactive state, thereby preventing this signaling cascade from being initiated by histamine and reducing the basal activity of the receptor.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activation Gq Gq Protein (GDP-bound) H1R_active->Gq Activation Gq_active Gαq-GTP Gq->Gq_active Gbg Gβγ PLC Phospholipase C (PLC) Gq_active->PLC Stimulation PLC_active PLC (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ER Ca²⁺ Release PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_active PKC (Active) PKC->PKC_active PKC_active->Cellular_Response Histamine Histamine Histamine->H1R_inactive Agonist Binding This compound This compound This compound->H1R_inactive Inverse Agonist Binding (Stabilization)

Figure 1: H1 Receptor Signaling Pathway and the Action of this compound.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the interaction of compounds like this compound with the H1 receptor.

Radioligand Binding Assay for H1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the H1 receptor.

Objective: To quantify the binding affinity of this compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [3H]mepyramine (a high-affinity H1 receptor antagonist).

  • Test Compound: this compound (and its atropisomers, if available).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellets and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cell membranes, [3H]mepyramine (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]mepyramine, and a high concentration of the non-specific binding control.

    • Competition: Cell membranes, [3H]mepyramine, and serial dilutions of this compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]mepyramine) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare H1R-expressing cell membranes Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition with this compound Membrane_Prep->Assay_Setup Incubation Incubate to reach binding equilibrium Assay_Setup->Incubation Filtration Rapidly filter contents and wash filters Incubation->Filtration Counting Quantify radioactivity with scintillation counter Filtration->Counting Data_Analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental Workflow for H1 Receptor Radioligand Binding Assay.
Calcium Flux Assay for H1 Receptor Functional Activity

This protocol describes a cell-based functional assay to measure the ability of a compound to inhibit histamine-induced calcium mobilization.

Objective: To determine the functional potency (IC50) of this compound as an inverse agonist/antagonist at the H1 receptor.

Materials:

  • Cell Line: A cell line stably expressing the human H1 receptor (e.g., HEK293 or CHO).

  • Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM or Fura-2 AM).

  • Test Compound: this compound.

  • Agonist: Histamine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from the cells.

  • Black, clear-bottom 96- or 384-well plates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed the H1 receptor-expressing cells into black, clear-bottom microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add serial dilutions of this compound to the wells. Incubate for a predetermined time to allow the compound to interact with the receptors.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well using the fluorescence plate reader.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to elicit a robust response) to the wells using the instrument's automated liquid handling.

  • Kinetic Fluorescence Measurement: Immediately after agonist addition, measure the fluorescence intensity kinetically over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of cells treated with histamine alone (100% activity) and untreated cells (0% activity).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Calcium_Flux_Workflow Start Start Cell_Plating Plate H1R-expressing cells in microplates Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Incubation Incubate cells with serial dilutions of this compound Dye_Loading->Compound_Incubation Baseline_Reading Measure baseline fluorescence Compound_Incubation->Baseline_Reading Agonist_Addition Stimulate with Histamine (agonist) Baseline_Reading->Agonist_Addition Kinetic_Reading Measure kinetic fluorescence response Agonist_Addition->Kinetic_Reading Data_Analysis Analyze data: - Normalize response - Determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

References

Synthesis and Chemical Characterization of Norketotifen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norketotifen, the active N-demethylated metabolite of the second-generation antihistamine ketotifen, has garnered significant interest within the scientific community. Possessing potent antihistaminic and mast cell stabilizing properties comparable to its parent compound, this compound is distinguished by a significantly reduced sedative effect, positioning it as a promising therapeutic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, tabulated data, and workflow visualizations to support researchers in its preparation and analysis.

Introduction

This compound, chemically known as 4-(piperidin-4-ylidene)-4,9-dihydro-10H-benzo[2][5]cyclohepta[1,2-b]thiophen-10-one, is the principal active metabolite of ketotifen.[4] The removal of the N-methyl group from the piperidine ring of ketotifen results in a molecule with a similar pharmacological profile but a diminished capacity to cross the blood-brain barrier, leading to a notable reduction in sedative side effects.[2] This favorable characteristic has propelled research into its potential applications for various allergic and inflammatory conditions.

This guide details two primary synthetic pathways to this compound: the demethylation of racemic ketotifen and a stereoselective synthesis of its (R) and (S) enantiomers from the corresponding optically active ketotifen isomers. Furthermore, it collates available chemical characterization data, including ¹H-NMR and predicted mass spectrometry, to aid in the verification of the synthesized compound.

Synthesis of this compound

General Synthesis of Racemic this compound via von Braun Demethylation

Experimental Protocol (Proposed):

  • Step 1: Cyanamide Formation. To a solution of racemic ketotifen in a dry, inert solvent (e.g., chloroform or diethyl ether), an equimolar amount of cyanogen bromide is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the formation of the N-cyanamide intermediate. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis. Upon completion of the first step, the solvent is removed under reduced pressure. The resulting crude cyanamide is then subjected to hydrolysis to cleave the cyano group. This can be achieved under acidic (e.g., refluxing with aqueous HCl) or basic (e.g., refluxing with aqueous NaOH) conditions.

  • Step 3: Purification. After hydrolysis, the reaction mixture is neutralized and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can be purified by column chromatography on silica gel.

Stereoselective Synthesis of (R)- and (S)-Norketotifen

A patented method describes the synthesis of the optically active isomers of this compound from the corresponding enantiomers of ketotifen, a process that avoids the harsh conditions that could lead to racemization.[7]

Experimental Protocol (Adapted from US Patent 7,872,025 B2): [7]

  • Step 1: Protection of the Piperidine Nitrogen. Anhydrous sodium carbonate, (+)-(R)-ketotifen, and benzyltriethylammonium chloride are combined in a dry flask under high vacuum. Anhydrous dichloromethane is added, and the mixture is cooled. 2,2,2-trichloroethyl chloroformate in anhydrous dichloromethane is added dropwise, and the reaction is stirred. The reaction is quenched with water, and the organic layer is separated, dried, and evaporated. The crude product, (R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta(1,2-b)thiophene-10-one, is purified by flash chromatography.

  • Step 2: Deprotection to Yield (R)-Norketotifen. The purified intermediate is dissolved in a mixture of tetrahydrofuran and acetic acid. Zinc dust is added in portions, and the mixture is stirred. The reaction is filtered, and the filtrate is basified with saturated aqueous sodium carbonate. The organic layer is separated, dried, and evaporated to give crude (R)-norketotifen.

  • Synthesis of (S)-Norketotifen. The same procedure is followed starting with (-)-(S)-ketotifen to yield (S)-norketotifen.

Yields:

StepProductStarting MaterialYield
1(R)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo-(4,5)-cyclohepta(1,2-b)thiophene-10-one(+)-(R)-Ketotifen66%
2Crude (R)-NorketotifenProtected Intermediate90%

Chemical Characterization

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₈H₁₇NOS
Molecular Weight295.4 g/mol [8]
AppearanceWhite crystalline solid[1]
SolubilitySparingly soluble in water; freely soluble in organic solvents (e.g., ethanol, DMSO)[1]
Predicted logP2.99[5]
Spectroscopic Data

3.2.1. ¹H-NMR Spectroscopy

CompoundSolventChemical Shifts (δ, ppm)
(R)-NorketotifenCDCl₃7.54 (d, 1H, J=5.2 Hz), 7.34-7.29 (m, 1H), 7.23-7.13 (m, 3H), 7.02 (d, 1H, J=5.2 Hz), 4.20 (d, 1H, J=13.6 Hz), 3.76 (m, 1H, J=13.6 Hz), 3.21-3.14 (m, 1H), 3.13-3.05 (m, 1H), 2.86-2.76 (m, 1H), 2.75-2.58 (m, 3H), 2.47-2.39 (m, 2H)[7]
(S)-NorketotifenCDCl₃Similar to (R)-Norketotifen[7]
(R)-Norketotifen FumarateDMSO-d₆7.99 (m, 1H), 7.40-7.31 (m, 1H), 7.30-7.11 (m, 4H), 6.43 (s, 2H), 4.35 (d, 1H, J=13.2 Hz), 3.65 (d, 1H, J=13.2 Hz), 3.25-3.08 (m, 2H), 2.99-2.89 (m, 1H), 2.83-2.74 (m, 1H), 2.70-2.54 (m, 2H), 2.50-2.40 (m, 1H), 2.38-2.28 (m, 1H)[7]
(S)-Norketotifen FumarateDMSO-d₆Similar to (R)-Norketotifen Fumarate[7]

3.2.2. ¹³C-NMR Spectroscopy

Experimental ¹³C-NMR data for this compound is not available in the searched literature.

3.2.3. Mass Spectrometry

Experimental mass spectrometry data with fragmentation patterns for this compound is not available in the searched literature. Predicted GC-MS and LC-MS/MS spectra are available in public databases.[5] For reference, the fragmentation pattern of the parent compound, ketotifen, has been reported.[9]

3.2.4. Infrared (IR) Spectroscopy

Experimental IR spectroscopy data for this compound is not available in the searched literature.

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC):

This technique is crucial for determining the enantiomeric purity of the synthesized (R)- and (S)-Norketotifen.

  • Column: Merck Chiradex 5 µm

  • Mobile Phase: 95:5 pH 4.0 sodium phosphate-acetonitrile

  • Flow Rate: 1 mL/min

  • Detection: 254 nm

  • Retention Times: (S)-Norketotifen: 7.5 min; (R)-Norketotifen: 13.0 min[7]

Visualized Workflows and Pathways

Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_chiral Stereoselective Synthesis rac_ketotifen Racemic Ketotifen cyanamide_inter N-Cyanamide Intermediate rac_ketotifen->cyanamide_inter BrCN rac_this compound Racemic this compound cyanamide_inter->rac_this compound Hydrolysis (Acid or Base) purified_rac_this compound Purified Racemic this compound rac_this compound->purified_rac_this compound Column Chromatography chiral_ketotifen (R)- or (S)-Ketotifen protected_inter Protected Intermediate chiral_ketotifen->protected_inter 2,2,2-Trichloroethyl chloroformate crude_chiral_this compound Crude (R)- or (S)-Norketotifen protected_inter->crude_chiral_this compound Zn, Acetic Acid

Caption: Synthetic pathways to racemic and stereoisomeric this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis This compound Synthesized this compound H_NMR ¹H-NMR This compound->H_NMR C_NMR ¹³C-NMR (Data Not Available) This compound->C_NMR MS Mass Spectrometry (Predicted Data Available) This compound->MS IR IR Spectroscopy (Data Not Available) This compound->IR TLC TLC This compound->TLC Reaction Monitoring Column_Chrom Column Chromatography This compound->Column_Chrom Purification Chiral_HPLC Chiral HPLC (for enantiomers) This compound->Chiral_HPLC Purity Assessment Column_Chrom->H_NMR

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This technical guide consolidates the available information on the synthesis and chemical characterization of this compound. The provided protocols for both racemic and stereoselective synthesis offer researchers a solid foundation for obtaining this promising compound. While a complete experimental spectroscopic characterization remains to be fully documented in the literature, the compiled data and visualized workflows serve as a valuable resource for scientists and professionals in the field of drug development. Further research to fully elucidate the experimental ¹³C-NMR, mass spectrometry, and IR data of this compound is warranted to complete its comprehensive chemical profile.

References

The Emergence of Norketotifen: A Comprehensive Technical Review of its Discovery and History as a Key Metabolite of Ketotifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and historical context of norketotifen, the principal active metabolite of the second-generation antihistamine and mast cell stabilizer, ketotifen. For years, the therapeutic effects of ketotifen were attributed solely to the parent drug. However, extensive metabolism studies have revealed that much of its pharmacological activity, particularly its anti-inflammatory properties without the prominent sedative effects, can be ascribed to its N-demethylated metabolite, this compound. This has led to the compelling hypothesis that ketotifen may function as a prodrug. This whitepaper provides a detailed examination of the metabolic pathways of ketotifen, focusing on the identification and characterization of this compound. It presents a compilation of quantitative data, detailed experimental protocols for its analysis, and a review of the signaling pathways involved in its mechanism of action, offering a critical resource for researchers in pharmacology and drug development.

Introduction: From Ketotifen to a Metabolite of Interest

Ketotifen, first patented in 1970, has long been a staple in the management of allergic conditions, including allergic asthma and conjunctivitis.[1] Its dual action as a potent histamine H1 receptor antagonist and a mast cell stabilizer made it a versatile therapeutic agent.[2] However, its clinical utility, particularly at higher doses, has been hampered by a significant side effect: sedation.[3] This observation spurred further investigation into its metabolic fate, with the aim of understanding the full spectrum of its activity and identifying potential avenues for therapeutic optimization.

Early metabolic studies of ketotifen in humans revealed that it undergoes extensive biotransformation in the liver prior to excretion.[4][5] While several metabolites were identified, one consistently emerged as a major product of phase I metabolism: the N-demethylated derivative, this compound.[6][7] Subsequent pharmacological investigations unveiled that this compound is not an inactive byproduct but a biologically active molecule in its own right, possessing a pharmacological profile similar, and in some aspects superior, to its parent compound.[2]

The Discovery and Characterization of this compound

The identification of this compound as a major metabolite of ketotifen was a pivotal moment in understanding the drug's overall pharmacological profile. In vitro studies utilizing human liver microsomes were instrumental in elucidating the metabolic pathways of ketotifen. These studies demonstrated that N-demethylation is a primary route of metabolism, alongside N-oxidation and N-glucuronidation.[4][8]

Subsequent research focused on characterizing the pharmacological activity of this newly identified metabolite. It was discovered that this compound exhibits a potent antihistaminic effect, comparable to that of ketotifen, by acting as a histamine H1 receptor antagonist.[2] Furthermore, it was found to possess mast cell-stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[2] A significant and clinically relevant finding was that this compound is largely devoid of the sedative effects that limit the therapeutic window of ketotifen.[3][6] This crucial difference has led to the proposition that ketotifen acts as a sedating prodrug, which is then converted in the body to the non-sedating, active metabolite, this compound.[2]

Metabolic Pathway of Ketotifen

The biotransformation of ketotifen is a multi-step process primarily occurring in the liver. The following diagram illustrates the main metabolic conversion of ketotifen to this compound.

Ketotifen_Metabolism Ketotifen Ketotifen This compound This compound Ketotifen->this compound N-demethylation Enzyme CYP450 Enzymes (Primarily in Liver) Enzyme->Ketotifen

Figure 1: Metabolic conversion of Ketotifen to this compound.

Quantitative Data Comparison: Ketotifen vs. This compound

A direct quantitative comparison of the pharmacokinetic and pharmacodynamic properties of ketotifen and this compound is essential for a comprehensive understanding of their respective contributions to the overall therapeutic effect. While extensive data is available for ketotifen, specific quantitative pharmacokinetic parameters for this compound in humans are not widely published in the available literature. A phase 1 clinical trial (NCT03712163) was designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in healthy subjects, which will hopefully provide these crucial data points in the future.

Table 1: Pharmacokinetic Parameters of Oral Ketotifen in Healthy Adults

ParameterValueReference
Bioavailability ~50% (due to first-pass metabolism)[9]
Tmax (Time to Peak Plasma Concentration) 2 - 4 hours[10]
Cmax (Peak Plasma Concentration) after 2mg dose ~300 - 400 pg/mL[10]
Elimination Half-life (t½) ~12 hours (range 7 - 27 hours)[10]

Table 2: Pharmacodynamic Parameters of Ketotifen and this compound

ParameterKetotifenThis compoundReference
Histamine H1 Receptor Antagonism Potent antagonistSimilar potency to ketotifen[2]
Mast Cell Stabilization Inhibits degranulationSimilar potency to ketotifen[2]
TNF-α Release Inhibition No significant inhibitionPotent, dose-dependent inhibition[3][6]
Sedative Effects Present and dose-limitingSignificantly reduced or absent[3][6]

Experimental Protocols

The accurate quantification of ketotifen and this compound in biological matrices and the characterization of their metabolic pathways are crucial for research and development. The following sections provide detailed methodologies for key experiments.

Quantification of Ketotifen and this compound in Human Plasma by LC-MS/MS

This protocol outlines a sensitive and specific method for the simultaneous determination of ketotifen and this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.1. Materials and Reagents

  • Ketotifen and this compound reference standards

  • Internal standard (e.g., Diphenhydramine or a stable isotope-labeled analog)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Water, LC-MS grade

  • Human plasma (blank)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents

4.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution.

  • Add 50 µL of 1 M NaOH to basify the plasma.

  • Add 3 mL of extraction solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject an aliquot into the LC-MS/MS system.[9][11]

4.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ketotifen, this compound, and the internal standard.[11][12]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography Recon->LC MS Tandem Mass Spectrometry LC->MS Data Data Acquisition & Processing MS->Data

Figure 2: Workflow for LC-MS/MS analysis of Ketotifen and this compound.
In Vitro Metabolism of Ketotifen using Human Liver Microsomes

This protocol describes an in vitro assay to study the metabolism of ketotifen, particularly its conversion to this compound, using human liver microsomes (HLMs).

4.2.1. Materials and Reagents

  • Ketotifen

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (ACN) or other quenching solvent

  • Internal standard for LC-MS/MS analysis

4.2.2. Incubation Procedure

  • Prepare an incubation mixture containing phosphate buffer, MgCl2, and HLMs on ice.

  • Pre-warm the incubation mixture at 37°C for 5 minutes.

  • Add ketotifen (dissolved in a small amount of organic solvent, e.g., methanol, to a final concentration of typically 1-10 µM) to the pre-warmed microsome mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Vortex and centrifuge to precipitate the proteins.

  • Analyze the supernatant for the disappearance of ketotifen and the formation of this compound using a validated LC-MS/MS method.[8][13]

HLM_Workflow cluster_incubation Incubation at 37°C cluster_analysis Analysis HLM Human Liver Microsomes Ketotifen Add Ketotifen HLM->Ketotifen NADPH Initiate with NADPH System Ketotifen->NADPH Incubate Incubate & Time Points NADPH->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

Figure 3: Workflow for in vitro metabolism of Ketotifen.

Signaling Pathways

The pharmacological effects of ketotifen and this compound are mediated through their interaction with specific cellular signaling pathways.

Histamine H1 Receptor Antagonism

Both ketotifen and this compound are potent antagonists of the histamine H1 receptor, a G-protein coupled receptor (GPCR). By blocking this receptor, they prevent histamine from initiating the downstream signaling cascade that leads to allergic symptoms.

H1_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Ketotifen Ketotifen / This compound Ketotifen->H1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Symptoms Downstream Effects (e.g., smooth muscle contraction, increased vascular permeability) Ca->Allergic_Symptoms PKC->Allergic_Symptoms

Figure 4: Histamine H1 Receptor signaling pathway and its inhibition.
Mast Cell Stabilization

Ketotifen and this compound stabilize mast cells, thereby preventing the release of histamine and other inflammatory mediators. This is a key component of their anti-allergic effect. The precise mechanism of mast cell stabilization by these compounds is not fully elucidated but is thought to involve the modulation of intracellular calcium levels and other signaling events downstream of IgE receptor activation.

Mast_Cell_Stabilization cluster_membrane Mast Cell Membrane cluster_cytosol Cytosol IgE_Receptor IgE Receptor (FcεRI) Signaling_Cascade Signaling Cascade (e.g., Lyn, Syk, LAT) IgE_Receptor->Signaling_Cascade Activates Allergen Allergen Allergen->IgE_Receptor Cross-links Ketotifen Ketotifen / This compound Ketotifen->Signaling_Cascade Inhibits Ca_Influx Increased Intracellular Ca²⁺ Signaling_Cascade->Ca_Influx Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Mediator_Release Release of Histamine, Leukotrienes, etc. Degranulation->Mediator_Release

Figure 5: IgE-mediated mast cell degranulation and its inhibition.
Inhibition of TNF-α Release

A key differentiator of this compound is its ability to inhibit the release of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This action contributes to its anti-inflammatory effects and is a property not significantly shared by the parent drug, ketotifen.

TNFa_Inhibition cluster_cell Immune Cell (e.g., Mast Cell) Stimulus Pro-inflammatory Stimulus Signaling Intracellular Signaling Pathway (e.g., NF-κB, MAPKs) Stimulus->Signaling TNFa_Synthesis TNF-α Gene Transcription & Protein Synthesis Signaling->TNFa_Synthesis TNFa_Release TNF-α Release TNFa_Synthesis->TNFa_Release Inflammation Inflammation TNFa_Release->Inflammation This compound This compound This compound->Signaling Inhibits

Figure 6: Inhibition of TNF-α release by this compound.

Conclusion

The discovery of this compound as the major, active, and non-sedating metabolite of ketotifen has fundamentally shifted our understanding of this widely used anti-allergic drug. The evidence strongly supports the view of ketotifen as a prodrug, with this compound being the primary mediator of its therapeutic anti-inflammatory effects, divorced from the limiting sedative properties of the parent compound. This technical guide has provided a comprehensive overview of the history, metabolism, and pharmacology of this compound, supported by quantitative data, detailed experimental methodologies, and an exploration of the relevant signaling pathways. The ongoing clinical development of this compound as a standalone therapeutic agent holds significant promise for the treatment of allergic and inflammatory conditions, offering the potential for improved efficacy and a more favorable side-effect profile. Further research to fully elucidate the pharmacokinetics of this compound and to conduct direct comparative efficacy studies will be invaluable in realizing its full therapeutic potential.

References

Norketotifen: A Technical Guide to its Inhibition of Pro-inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norketotifen, the active, non-sedating metabolite of the second-generation antihistamine ketotifen, is emerging as a potent anti-inflammatory agent. This document provides an in-depth technical overview of this compound's role in inhibiting pro-inflammatory cytokines, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. This compound has demonstrated a significant, dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from activated human immune cells. While its direct effects on other key pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) are still under investigation, its established mast cell stabilizing properties and potential modulation of the NF-κB signaling pathway suggest a broader anti-inflammatory profile. This guide consolidates the available data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development of this compound as a therapeutic agent for inflammatory conditions.

Introduction

This compound is a biologically active metabolite of ketotifen, formed through demethylation.[1][2] Unlike its parent compound, this compound is notably devoid of sedative effects, which allows for the potential administration of higher, more therapeutically effective doses.[1][2] Beyond its established antihistaminic and mast cell-stabilizing properties, recent research has highlighted this compound's potent anti-inflammatory activity, specifically its ability to inhibit the release of pro-inflammatory cytokines.[1][2] This positions this compound as a promising candidate for the treatment of a variety of inflammatory diseases.

Pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, are key mediators of the inflammatory response. Their dysregulation is implicated in the pathophysiology of numerous chronic inflammatory and autoimmune disorders. The ability of a therapeutic agent to effectively and safely modulate the production of these cytokines is a critical goal in modern drug development.

This technical guide aims to provide a comprehensive resource on the current understanding of this compound's inhibitory effects on pro-inflammatory cytokines, intended to inform and guide researchers, scientists, and drug development professionals in their work.

Quantitative Data on Cytokine Inhibition

The primary quantitative data available for this compound focuses on its potent and dose-dependent inhibition of TNF-α. In studies using activated human buffy coat preparations, this compound demonstrated superior inhibitory activity compared to its parent compound, ketotifen.[1]

Table 1: this compound Inhibition of TNF-α Release

CompoundCell TypeStimulantKey FindingsReference
This compoundActivated Human Buffy Coat CellsPhytohaemagglutinin (PHA)Potent and dose-dependent inhibition of TNF-α release.[1]
KetotifenActivated Human Buffy Coat CellsPhytohaemagglutinin (PHA)No significant inhibitory effect on TNF-α release.[1]

Note: Specific IC50 values and percentage inhibition at various concentrations for this compound's effect on TNF-α, IL-6, and IL-1β are not yet publicly available in the reviewed literature. The provided data is qualitative based on the cited sources.

Mechanism of Action

This compound's anti-inflammatory effects are believed to be multifactorial, stemming from its ability to stabilize mast cells and potentially modulate key inflammatory signaling pathways.

Mast Cell Stabilization

Both ketotifen and its active metabolite this compound are recognized as mast cell stabilizers.[2][3] Mast cells are critical players in the inflammatory response, releasing a cascade of pre-formed and newly synthesized mediators, including histamine, leukotrienes, prostaglandins, and various pro-inflammatory cytokines, upon activation.[3] By stabilizing mast cell membranes, this compound inhibits their degranulation and the subsequent release of these inflammatory mediators.[3]

MastCellStabilization cluster_0 Mast Cell Allergen Allergen/Stimulus IgE IgE Receptor Cross-linking Allergen->IgE Degranulation Degranulation IgE->Degranulation Mediators Release of Pro-inflammatory Mediators (Histamine, Cytokines) Degranulation->Mediators This compound This compound This compound->Degranulation Inhibits

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. While direct evidence for this compound's modulation of this pathway is still emerging, the known anti-inflammatory effects of its parent compound, ketotifen, have been linked to the suppression of NF-κB activation. It is highly probable that this compound exerts its potent anti-inflammatory effects through a similar mechanism.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates & Degrades IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Transcription Transcription of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Transcription Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->IKK This compound This compound This compound->IKK Potentially Inhibits

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the inhibition of pro-inflammatory cytokines. While specific protocols for this compound are not exhaustively detailed in the public domain, these represent the standard approaches used in the field.

Cytokine Release Assay from Human Buffy Coat Preparations

This protocol is based on the methodology described for assessing the effect of this compound on TNF-α release.[1]

Objective: To measure the in-vitro effect of this compound on the release of pro-inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Fresh human buffy coats from healthy donors.

  • Ficoll-Paque PLUS for PBMC isolation.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Phytohaemagglutinin (PHA) as a stimulant.

  • This compound and Ketotifen dissolved in a suitable vehicle (e.g., DMSO).

  • 96-well cell culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β.

  • Incubator (37°C, 5% CO2).

  • Centrifuge.

  • Plate reader.

Procedure:

  • PBMC Isolation: Isolate PBMCs from human buffy coats using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

  • Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL.

  • Treatment: Seed 100 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of medium containing various concentrations of this compound, Ketotifen, or vehicle control.

  • Stimulation: Add 50 µL of medium containing PHA to each well to a final concentration known to induce robust cytokine production (e.g., 5 µg/mL). Include unstimulated control wells.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compounds compared to the vehicle-treated, stimulated control. Determine IC50 values where possible.

Experimental_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis BuffyCoat Human Buffy Coat PBMC_Isolation PBMC Isolation (Ficoll Gradient) BuffyCoat->PBMC_Isolation Cell_Culture Cell Culture (1x10^6 cells/mL) PBMC_Isolation->Cell_Culture Plating Seed PBMCs in 96-well plate Cell_Culture->Plating Treatment Add this compound/ Ketotifen/Vehicle Plating->Treatment Stimulation Add Stimulant (PHA) Treatment->Stimulation Incubation Incubate 24-48h Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant ELISA Cytokine Quantification (ELISA) Supernatant->ELISA Data_Analysis Data Analysis (% Inhibition, IC50) ELISA->Data_Analysis

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of this compound, particularly through its potent inhibition of TNF-α. Its non-sedating nature makes it a more attractive therapeutic candidate than its parent compound, ketotifen. However, to fully realize its clinical potential, further research is imperative.

Key areas for future investigation include:

  • Broad-Spectrum Cytokine Profiling: Quantitative analysis of this compound's inhibitory effects on a wider range of pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and various chemokines, is necessary to understand the full scope of its anti-inflammatory activity.

  • Elucidation of Signaling Pathways: Detailed molecular studies are required to confirm and characterize the precise mechanisms by which this compound modulates the NF-κB pathway and other potential inflammatory signaling cascades.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammatory diseases are essential to translate the in-vitro findings into a therapeutic context and to evaluate the in-vivo efficacy and safety of this compound.

  • Clinical Trials: Well-designed clinical trials in patient populations with inflammatory conditions are the ultimate step to validate the therapeutic utility of this compound.

Conclusion

This compound is a promising anti-inflammatory agent with a clear mechanism of action in stabilizing mast cells and a demonstrated potent inhibitory effect on TNF-α production. Its favorable safety profile, particularly the lack of sedation, enhances its therapeutic potential. While the current body of evidence is compelling, further research to quantify its effects on a broader array of cytokines and to fully elucidate its molecular mechanisms of action will be crucial for its successful development as a novel treatment for inflammatory diseases. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Norketotifen: A Comprehensive Technical Guide on Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the primary active metabolite of the second-generation antihistamine and mast cell stabilizer Ketotifen, is a compound of significant interest in pharmaceutical development.[1][2][3] Formed by the demethylation of its parent compound, this compound retains potent antihistaminic and anti-inflammatory properties.[2][4] Notably, it demonstrates a reduced sedative effect compared to Ketotifen, a characteristic that enhances its therapeutic potential and allows for the possibility of administration at higher doses.[2][3] this compound's pharmacological activity is primarily attributed to its antagonism of the histamine H1 receptor and its ability to inhibit the release of pro-inflammatory cytokines, such as TNF-α.[2][3][5] This guide provides an in-depth overview of the core physicochemical properties and stability profile of this compound, crucial for its development as a therapeutic agent.

Physicochemical Properties of this compound

This compound typically presents as a white crystalline solid at room temperature.[5] It is an organosulfur heterocyclic compound with a molecular formula of C18H17NOS and a molecular weight of approximately 295.4 g/mol .[5][6] Its structure features a tricyclic system connected to a piperidine ring, and due to hindered rotation around the connecting bond, it exhibits atropisomerism, existing as stable R and S-isomers.[5] The S-isomer is noted for having a lower affinity for central nervous system histamine H₁ receptors, contributing to its reduced sedative effects.[5]

For pharmaceutical applications, this compound can be formulated as salt forms, such as hydrogen fumarate or hydrochloride, to improve its aqueous solubility and stability.[5][7][8]

Table 1: Summary of this compound Physicochemical Properties

PropertyValueSource
Molecular Formula C18H17NOS[2][5][6]
Molecular Weight 295.4 g/mol [2][5][6]
Appearance White crystalline solid[5]
Water Solubility ~0.0062 mg/mL (Sparingly soluble)[5][9]
Organic Solvent Solubility Freely soluble in ethanol, DMSO[5]
LogP (Octanol/Water) 2.99 (Predicted)[5][9]
pKa (Strongest Basic) ~9.63 - 9.71 (Predicted)[5][9]
pKa (Strongest Acidic) 12.67 (Predicted)[9]

Stability Profile of this compound

This compound is generally stable under standard storage conditions.[5] However, its stability is significantly influenced by environmental factors such as pH, temperature, and light, which is a critical consideration for formulation, packaging, and shelf-life determination.[5]

  • pH Sensitivity : The compound is susceptible to degradation in strongly acidic or alkaline environments, which can occur through mechanisms like hydrolysis or oxidation.[5] Its activity can be influenced by pH levels, necessitating careful buffering in pharmaceutical formulations.[5] Studies on the parent compound, ketotifen, indicate moderate stability between pH 1 and 7, with significant degradation occurring at a pH of 10 and above.[10]

  • Thermal Stability : this compound is known to decompose at elevated temperatures, specifically above 100°C.[5]

  • Photosensitivity : Exposure to UV light can lead to photodegradation, making it necessary to store the compound and its formulations in light-protected containers.[5]

  • Oxidative and Reductive Stability : The molecule can undergo oxidation to form various derivatives and can be converted to reduced forms, both of which may alter its therapeutic efficacy.[5]

Table 2: Summary of this compound Stability

Stress ConditionStability ProfileSource
Normal Storage Stable[5]
pH Unstable in strongly acidic or alkaline conditions[5]
Temperature Decomposes at temperatures >100°C[5]
Light (UV Exposure) Subject to photodegradation[5]
Oxidation/Reduction Can be oxidized or reduced, potentially altering efficacy[5]

Detailed Methodologies

Detailed experimental protocols for determining the specific physicochemical and stability profiles of this compound are not extensively published. However, standard pharmaceutical testing methodologies, such as forced degradation studies and stability-indicating analytical methods, are applicable.

Experimental Protocol: Forced Degradation Study

Forced degradation, or stress testing, is essential for identifying potential degradation products and pathways, which informs the development of stable formulations and stability-indicating analytical methods.[11][12][13]

Objective: To assess the intrinsic stability of this compound by subjecting it to various stress conditions more severe than accelerated stability testing.[13]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., methanol, water with co-solvents).

  • Stress Conditions:

    • Acid Hydrolysis: Expose the sample solution to an acidic medium (e.g., 0.1 N HCl) at an elevated temperature (e.g., 70-80°C) for a defined period.

    • Base Hydrolysis: Expose the sample solution to an alkaline medium (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 70-80°C) for a defined period. Neutralize the samples after exposure.

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the solid drug substance or a solution at a high temperature (e.g., 105°C) for a specified duration.

    • Photodegradation: Expose the solid drug or solution to UV light (e.g., in a photostability chamber) as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating analytical method, such as HPLC.

  • Data Evaluation: Quantify the remaining this compound and identify and quantify any degradation products formed. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are representative without being secondary products of over-stressing.[13]

Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products, impurities, and excipients.[14] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[14][15]

Objective: To develop and validate an HPLC method for the quantification of this compound and the separation of its degradation products.

Methodology (based on a typical method for Ketotifen): [15][16]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C8 or C18 column.

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a controlled pH). The exact composition would be optimized to achieve adequate separation.

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (for Ketotifen, detection is often around 297 nm).[15][16]

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by demonstrating that degradation products and other impurities do not interfere with the quantification of this compound.

Pathways and Workflows

Metabolic Pathway of Ketotifen to this compound

This compound is the result of the in-vivo metabolism of Ketotifen. This process primarily involves N-demethylation, which occurs in the liver.[3] this compound itself can be further metabolized, for instance, through the reduction of its ketone group.[1]

Metabolism Ketotifen Ketotifen This compound This compound Ketotifen->this compound Hepatic Demethylation Hydroxy_this compound 10-hydroxy- This compound This compound->Hydroxy_this compound Reduction

Metabolism of Ketotifen.
Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism. It acts as an antagonist at histamine H1 receptors, blocking the action of histamine and thereby mitigating allergic symptoms.[5] Concurrently, it exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[3][5]

MoA This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism TNFa TNF-α Release This compound->TNFa Inhibition AllergicResponse Allergic Symptoms H1R->AllergicResponse Inflammation Inflammation TNFa->Inflammation

This compound's dual mechanism of action.
Experimental Workflow for Stability Analysis

The process of evaluating the stability of this compound involves a structured workflow, from subjecting the drug to stress conditions to analyzing the resulting samples to understand its degradation profile.

Workflow cluster_stress Forced Degradation Acid Acidic Stress Analysis Analysis via Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base Alkaline Stress Base->Analysis Oxidative Oxidative Stress Oxidative->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidative Start->Thermal Start->Photo Evaluation Quantify Parent Drug & Identify Degradants Analysis->Evaluation Conclusion Establish Degradation Pathways & Profile Evaluation->Conclusion

Forced degradation study workflow.

References

Norketotifen Atropisomers: A Technical Guide to Their Specific Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the active demethylated metabolite of the well-known antihistamine ketotifen, presents a compelling case for drug development due to its potent antihistaminic and anti-inflammatory properties, coupled with a reduced sedative effect compared to its parent compound.[1] Like ketotifen, this compound exists as a pair of atropisomers, designated as (R)-norketotifen and (S)-norketotifen, which arise from hindered rotation around a single bond. These atropisomers exhibit distinct biological activities, particularly concerning their interaction with the histamine H1 receptor and their sedative potential. This technical guide provides an in-depth overview of the specific biological activities of this compound atropisomers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Core Biological Activities

This compound's therapeutic potential stems from its dual action as a histamine H1 receptor antagonist and a mast cell stabilizer.[1] Furthermore, it has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] Critically, the separation of its atropisomers has revealed a stereospecificity in these actions, with the (S)-atropisomer showing a particularly favorable profile with reduced sedative effects.[2]

Quantitative Data on Biological Activities
CompoundBiological Target/ActivityParameterValueReference
(R)-Norketotifen Histamine H1 Receptor (rat brain)K_iValue not explicitly stated, but higher affinity than (S)-Norketotifen[2][3]
(S)-Norketotifen Histamine H1 Receptor (rat brain)K_iLowest affinity among the tested atropisomers[2][3]
Racemic this compound Mast Cell Stabilization (human conjunctival mast cells)Inhibition>90% inhibition of histamine and tryptase release at 10⁻¹⁰ to 10⁻⁴ M[1][4]
Racemic this compound TNF-α Inhibition (LPS-stimulated human mononuclear cells)ActivityDose-dependent inhibition of TNF-α release[1]

Note: A lower K_i value indicates a higher binding affinity.

Signaling Pathways

The biological effects of this compound atropisomers are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapeutics.

Histamine H1 Receptor Signaling Pathway

This compound exerts its antihistaminic effects by acting as an antagonist at the histamine H1 receptor. This G-protein coupled receptor, upon activation by histamine, initiates a signaling cascade that leads to the classic symptoms of an allergic response. The diagram below illustrates this pathway and the point of intervention for this compound.

Histamine_H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor Histamine H1 Receptor (GPCR) Histamine->H1_Receptor Activates This compound This compound This compound->H1_Receptor Inhibits G_Protein Gq/11 H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Allergic_Response Allergic Response (Inflammation, etc.) PKC->Allergic_Response

Caption: Histamine H1 Receptor Signaling Pathway and this compound Inhibition.

TNF-α Signaling Pathway

This compound's anti-inflammatory activity includes the inhibition of TNF-α release.[1] TNF-α is a key cytokine involved in systemic inflammation and the acute phase response. It signals through two receptors, TNFR1 and TNFR2, to activate downstream pathways leading to inflammation and, in some cases, apoptosis. The diagram below provides a simplified overview of the pro-inflammatory signaling cascade initiated by TNF-α.

TNF_alpha_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_Complex IKK Complex TRAF2->IKK_Complex Activates RIP1->IKK_Complex Activates I_kappa_B IκB IKK_Complex->I_kappa_B Phosphorylates & Leads to Degradation NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Inhibits (when bound) Nucleus Nucleus NF_kappa_B->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Simplified Pro-inflammatory TNF-α Signaling Pathway via TNFR1.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate characterization of the biological activities of this compound atropisomers. The following sections outline the methodologies for key experiments cited in the literature.

Chiral Separation of this compound Atropisomers by HPLC

Objective: To separate and quantify the (R)- and (S)-atropisomers of this compound from a racemic mixture.

Methodology:

Chiral_HPLC_Workflow Start Start Sample_Prep Sample Preparation: Dissolve racemic this compound in mobile phase. Start->Sample_Prep HPLC_System HPLC System Setup: - Chiral stationary phase (e.g., polysaccharide-based) - Isocratic mobile phase (e.g., hexane/ethanol) - UV detector Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation: Atropisomers exhibit different retention times due to differential interaction with the chiral stationary phase. Injection->Separation Detection Detection: Monitor absorbance at a specific wavelength (e.g., 280 nm). Separation->Detection Quantification Data Analysis: - Integrate peak areas for each atropisomer. - Determine the relative percentage of each. Detection->Quantification End End Quantification->End

References

Early-Stage Research on Norketotifen for Antimalarial Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the early-stage research on norketotifen, the demethylated metabolite of the antihistamine ketotifen, for its potential application as an antimalarial agent. Preclinical studies have demonstrated that this compound is a more potent in vitro inhibitor of Plasmodium falciparum than its parent compound, ketotifen. Furthermore, in vivo studies in murine models have indicated that the antimalarial activity of ketotifen is likely mediated by its conversion to this compound, which exhibits efficacy against both asexual blood stages and developing liver stages of the parasite. This document consolidates the available quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway and a proposed mechanism of action. The promising early findings for this compound warrant further investigation into its pharmacokinetic profile, precise mechanism of action, and efficacy against a broader range of drug-resistant malaria strains, positioning it as a potential candidate for future antimalarial drug development.[1][2][3]

Introduction

The continuous emergence of drug-resistant strains of Plasmodium falciparum necessitates the exploration of novel antimalarial agents. Repurposing existing drugs with known safety profiles offers an accelerated pathway for new therapeutic development. Ketotifen, a second-generation H1-antihistamine and mast cell stabilizer, has demonstrated antimalarial activity in both mouse and monkey models.[1][3] However, its low plasma levels and short half-life do not fully account for its observed in vivo efficacy.[1][3] Research has identified this compound, the primary active metabolite of ketotifen, as a more potent antimalarial compound in vitro, suggesting that ketotifen may function as a prodrug.[1][2][3] This guide summarizes the foundational preclinical research on this compound's antimalarial properties.

Quantitative Data

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: In Vitro Antiplasmodial Activity

CompoundPlasmodium falciparum Strain(s)IC50 (μM)Fold Difference (Ketotifen/Norketotifen)
KetotifenNot Specified>10\multirow{2}{*}{>5}
This compoundNot Specified<2

Data derived from qualitative statements in abstracts indicating this compound is "more potent" with an IC50 at least 5-fold lower than ketotifen. Specific IC50 values were not available in the reviewed literature.[1][3]

Table 2: In Vivo Efficacy in Murine Models (Plasmodium berghei)

CompoundDosing RegimenParasite StageEfficacy Outcome
This compoundNot SpecifiedAsexual Blood StageEquivalent to Ketotifen
This compoundNot SpecifiedDeveloping Liver StageEquivalent to Ketotifen

Specific dosage, parasite reduction percentages, and survival data were not available in the reviewed literature. The efficacy is described as "equivalent" to that of the parent drug, ketotifen.[1][3]

Table 3: Pharmacokinetic Parameters in Mice

Compound AdministeredAnalyteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
KetotifenThis compoundSignificantly Higher than KetotifenNot SpecifiedNot SpecifiedNot Specified

Quantitative pharmacokinetic values were not available in the reviewed literature. The data indicates that after ketotifen administration, the plasma levels of this compound are substantially higher than those of ketotifen itself.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of antimalarial compounds, based on the nature of the research conducted on this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This method is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: this compound and ketotifen are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the serially diluted compounds are added to triplicate wells.

  • Parasite Addition: A synchronized parasite culture (typically at the ring stage) is diluted to a parasitemia of ~0.5% in a 2% hematocrit suspension and added to each well.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture to allow for one full cycle of parasite replication.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plates are then incubated in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: The fluorescence intensity in each well is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: The fluorescence readings are plotted against the drug concentrations, and the IC50 value is calculated using a non-linear regression model.

In Vivo Asexual Blood Stage Efficacy in a Murine Model

This protocol, often referred to as the 4-day suppressive test, assesses the efficacy of a compound against the blood stages of a rodent malaria parasite, such as P. berghei.

  • Animal Model: Swiss or ICR mice are typically used.

  • Infection: Mice are inoculated intraperitoneally with P. berghei-infected erythrocytes.

  • Drug Administration: Treatment with the test compound (this compound or ketotifen) is initiated a few hours after infection and continued daily for four consecutive days. The drug is typically administered orally or via intraperitoneal injection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.

  • Parasitemia Monitoring: On day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of infected red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite growth inhibition.

In Vivo Liver Stage Efficacy in a Murine Model

This assay evaluates the ability of a compound to inhibit the development of the parasite in the liver.

  • Animal and Parasite Model: C57BL/6 mice and a luciferase-expressing strain of P. berghei are commonly used.

  • Infection: Mice are infected with sporozoites via intravenous injection or through the bite of infected Anopheles mosquitoes.

  • Drug Administration: The test compound is administered at various time points relative to infection to assess its prophylactic activity.

  • Bioluminescence Imaging: At approximately 48 hours post-infection, mice are anesthetized and injected with a luciferase substrate (e.g., D-luciferin). The bioluminescent signal from the liver, which corresponds to the parasite load, is quantified using an in vivo imaging system.

  • Data Analysis: The luminescence intensity in treated mice is compared to that in the vehicle control group to determine the percentage of liver-stage parasite inhibition.

Visualizations

Metabolic Pathway of Ketotifen to this compound

Ketotifen Ketotifen Metabolism Hepatic Demethylation Ketotifen->Metabolism This compound This compound (Active Antimalarial Metabolite) Metabolism->this compound

Caption: Metabolic conversion of the prodrug ketotifen to the active antimalarial metabolite, this compound.

Experimental Workflow for In Vitro Antiplasmodial Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture P. falciparum a1 Add Parasites & Drug to Plate p1->a1 p2 Prepare this compound Dilutions p2->a1 a2 Incubate for 72h a1->a2 a3 Lyse Cells & Stain with SYBR Green I a2->a3 an1 Read Fluorescence a3->an1 an2 Calculate IC50 an1->an2

Caption: Workflow for determining the in vitro antiplasmodial activity of this compound.

Proposed Mechanism of Action: Disruption of Calcium Homeostasis

This compound This compound Ca_Channel Parasite Calcium Channel (Putative) This compound->Ca_Channel Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Downstream Disruption of Downstream Ca2+-dependent Processes (e.g., Invasion, Egress) Ca_Influx->Downstream Blocked Signaling

Caption: A hypothesized mechanism of this compound's antimalarial action via inhibition of parasite calcium channels.

Conclusion and Future Directions

The early-stage research on this compound indicates its potential as a promising antimalarial candidate. Its increased in vitro potency compared to the parent drug, ketotifen, and the evidence that it is the primary mediator of in vivo activity, are significant findings.[1][2][3] However, the research is still in its infancy. To advance the development of this compound, future studies should focus on:

  • Comprehensive Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies are required to determine the full pharmacokinetic profile of this compound in relevant animal models and eventually in humans.

  • Elucidation of the Mechanism of Action: While disruption of calcium homeostasis is a plausible hypothesis based on the actions of other antihistamines, the precise molecular target(s) of this compound within the parasite needs to be identified.

  • Efficacy Against Drug-Resistant Strains: The activity of this compound should be evaluated against a panel of P. falciparum strains with known resistance to current antimalarial drugs.

  • Combination Therapy Studies: Investigating the synergistic or additive effects of this compound with existing antimalarial drugs could reveal its potential as part of a combination therapy to enhance efficacy and combat resistance.

  • Safety and Toxicology: A thorough toxicological evaluation of this compound is necessary to establish its safety profile for potential clinical use.

References

Investigational Studies of Norketotifen for Influenza Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Norketotifen, the active metabolite of the well-established mast cell stabilizer and antihistamine ketotifen, is under investigation as a potential therapeutic for influenza and influenza-like illness (ILI). The primary rationale for its use is not direct antiviral activity but rather its immunomodulatory effects, specifically its potential to mitigate the excessive inflammatory response, or "cytokine storm," often associated with severe influenza infections. This guide provides a comprehensive overview of the available data on this compound's investigational use in influenza, including details of clinical trials, preclinical data on its parent compound, and its proposed mechanism of action. While clinical trial results for this compound are not yet publicly available, this document consolidates the existing knowledge to inform further research and development.

Clinical Investigational Studies

Two Phase 2b clinical trials have been completed by Emergo Therapeutics to evaluate the efficacy and safety of this compound in adults with acute uncomplicated influenza-like illness. However, the results of these studies have not been publicly disclosed. Below is a summary of the trial designs based on information from ClinicalTrials.gov.

Summary of Phase 2b Clinical Trials
Parameter NCT04610047 [1]NCT04043923 [2]
Official Title A Phase 2b Double-blind, Randomized, Placebo-controlled, Parallel-group Study of the Efficacy and Safety of this compound (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI)A Phase 2b Double-blind, Randomized, Placebo-controlled, Parallel-group Study of the Efficacy and Safety of this compound (NKT) in the Treatment of Acute Uncomplicated Influenza-like Illness (ILI)
Status CompletedCompleted
Study Design Interventional, Parallel Assignment, Quadruple MaskingInterventional, Parallel Assignment, Double Masking
Primary Completion Date January 25, 2022April 5, 2020
Enrollment Information not availableInformation not available
Intervention This compound, PlaceboThis compound, Placebo
Primary Outcome Measures Time to alleviation of influenza symptomsTime to alleviation of influenza symptoms
Secondary Outcome Measures Change in symptom severity scores, Use of rescue medication, Time to return to normal activitiesChange in symptom severity scores, Use of rescue medication, Time to return to normal activities
Experimental Protocol: Phase 2b Clinical Trials (General Design)

The following provides a generalized experimental protocol based on the available information for the Phase 2b clinical trials.

G cluster_screening Screening and Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Data Collection s1 Patient Population: Adults with acute uncomplicated influenza-like illness (ILI) s2 Inclusion Criteria: - Fever - Respiratory and systemic symptoms - Symptom onset within 48-96 hours s1->s2 Meets r1 Randomization (Double-blind) s3 Exclusion Criteria: - Severe ILI - High-risk comorbidities - Pregnancy/breastfeeding s2->s3 Does not meet s2->r1 t1 This compound r1->t1 t2 Placebo r1->t2 f1 Symptom Diaries t1->f1 f2 Viral Swabs t1->f2 f3 Safety Assessments t1->f3 t2->f1 t2->f2 t2->f3 G cluster_setup Assay Setup cluster_treatment Drug Treatment and Infection cluster_incubation Incubation cluster_analysis Data Analysis c1 Madin-Darby Canine Kidney (MDCK) cells seeded in multi-well plates t1 Pre-treatment of cells with varying concentrations of Ketotifen c1->t1 i1 Infection with Influenza A virus t1->i1 inc1 Incubation to allow viral replication and plaque formation i1->inc1 a1 Plaque staining and counting inc1->a1 a2 Calculation of EC50 value a1->a2 G cluster_acclimatization Animal Preparation cluster_treatment Treatment and Infection cluster_monitoring Monitoring cluster_analysis Endpoint Analysis p1 Acclimatization of mice t1 Oral gavage with Ketotifen or placebo p1->t1 i1 Intranasal inoculation with Influenza A virus t1->i1 m1 Daily monitoring of: - Body weight - Clinical signs of illness - Survival i1->m1 a1 Collection of lung tissue and bronchoalveolar lavage (BAL) fluid m1->a1 a2 Quantification of: - Viral titers - Inflammatory cell infiltrates - Cytokine levels a1->a2 G cluster_virus Influenza Virus Infection cluster_mast_cell Mast Cell Activation cluster_this compound This compound Intervention cluster_response Inflammatory Response virus Influenza A Virus mast_cell Mast Cell virus->mast_cell Activates degranulation Degranulation mast_cell->degranulation mediators Release of Inflammatory Mediators (Histamine, Cytokines, Chemokines) degranulation->mediators cytokine_storm Cytokine Storm mediators->cytokine_storm This compound This compound This compound->degranulation Inhibits inflammation Lung Inflammation and Tissue Damage cytokine_storm->inflammation symptoms Influenza Symptoms inflammation->symptoms

References

An In-Depth Technical Guide to the Structural Analysis of Norketotifen's Tricyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural characteristics of Norketotifen's core tricyclic scaffold. This compound, the primary active metabolite of the second-generation antihistamine Ketotifen, is a molecule of significant interest due to its potent anti-inflammatory and antihistaminic properties, coupled with a reduced sedative effect compared to its parent compound.[1][2] Understanding the precise three-dimensional architecture of its unique tricyclic system is paramount for elucidating its mechanism of action, designing novel derivatives, and optimizing its therapeutic potential.

This document summarizes available spectroscopic data, outlines key experimental protocols for its synthesis and biological evaluation, and presents computational insights into its molecular structure. While detailed X-ray crystallographic data for this compound is not widely published, this guide leverages available information to provide a comprehensive structural overview.

Physicochemical and Spectroscopic Properties

The foundational structural analysis of a molecule begins with its basic physicochemical properties and spectroscopic signatures. These data confirm the molecular formula, weight, and the presence of key functional groups, providing a framework for more complex structural elucidation.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₁₇NOS [3]
Molecular Weight 295.4 g/mol [3]
IUPAC Name 2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.0³﹐⁷]tetradeca-1(14),3(7),4,10,12-pentaen-8-one [3]
CAS Number 34580-20-6 [3]
LogP (calculated) 2.96 [4]

| pKa (strongest basic) | 9.71 |[4] |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The ¹H-NMR spectrum of (S)-Norketotifen provides characteristic chemical shifts and coupling constants that are consistent with its tricyclic structure.

Table 2: ¹H-NMR Spectral Data for (S)-Norketotifen (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Inferred Assignment
7.54 d 5.2 Aromatic H
7.34-7.29 m - Aromatic H
7.23-7.13 m - Aromatic H
7.02 d 5.2 Aromatic H
4.20 d 13.6 CH₂
3.76 m 13.6 CH₂
3.21-3.14 m - Piperidine H
3.13-3.05 m - Piperidine H
2.86-2.76 m - Piperidine H
2.75-2.58 m - Piperidine H

| 2.47-2.39 | m | - | Piperidine H |

Computational Structural Analysis of the Tricyclic Scaffold

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for predicting the three-dimensional structure and conformational dynamics of molecules like this compound.[5] These methods can provide estimates of bond lengths, bond angles, and dihedral angles, offering critical insights into the geometry of the tricyclic core.

A typical computational workflow for this analysis is presented below.

cluster_input Input cluster_methods Computational Methods cluster_output Structural Parameters 2D_Structure 2D Structure of this compound DFT Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) 2D_Structure->DFT Initial coordinates Geometry Optimized 3D Geometry DFT->Geometry Energy minimization MD Molecular Dynamics (MD) Simulation (e.g., in water box) Conformations Low-Energy Conformations MD->Conformations Simulate dynamics over time Geometry->MD Starting structure for simulation Bond_Lengths Bond Lengths Geometry->Bond_Lengths Bond_Angles Bond Angles Geometry->Bond_Angles Dihedral_Angles Dihedral Angles Geometry->Dihedral_Angles

Computational workflow for structural analysis.

The data generated from such calculations would be compiled as follows. The values presented here are illustrative placeholders, as specific computational studies on this compound's bond parameters are not publicly available.

Table 3: Predicted Structural Parameters of this compound's Core (Illustrative)

Parameter Type Atoms Involved Predicted Value
Bond Length C=O ~1.23 Å
C-S (Thiophene) ~1.77 Å
C=C (Thiophene) ~1.37 Å
Bond Angle C-S-C (Thiophene) ~92.2°
O=C-C ~121.5°

| Dihedral Angle | C-C-C-C (7-membered ring)| Varies (defines conformation) |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the demethylation of its parent compound, Ketotifen. Stereoselective methods have been developed to isolate the individual (R) and (S) enantiomers.

Ketotifen (+/-)-Ketotifen Protection 1. Protection of Piperidine Nitrogen (e.g., with Troc-Cl) Ketotifen->Protection Protected_Ketotifen Protected Ketotifen Intermediate Protection->Protected_Ketotifen Demethylation 2. N-Demethylation Protected_Ketotifen->Demethylation Crude_this compound Crude Protected this compound Demethylation->Crude_this compound Deprotection 3. Deprotection (e.g., with Zn/AcOH) Crude_this compound->Deprotection Racemic_this compound Racemic (+/-)-Norketotifen Deprotection->Racemic_this compound Resolution 4. Chiral Resolution (e.g., Chiral HPLC or Diastereomeric Salt Crystallization) Racemic_this compound->Resolution R_this compound (R)-Norketotifen Resolution->R_this compound S_this compound (S)-Norketotifen Resolution->S_this compound Histamine Histamine H1R Histamine H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound This compound->Block PLC Phospholipase C (PLC) H1R->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG Cleaves PIP₂ to PIP2 PIP₂ Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Inflammatory Response (e.g., vasodilation, cytokine expression) Ca_Release->Response PKC->Response Block->H1R Inhibits Stimulus Inflammatory Stimulus (e.g., Allergen, LPS) Immune_Cell Immune Cell (e.g., Mast Cell, Macrophage) Stimulus->Immune_Cell Signaling_Cascade Intracellular Signaling (e.g., NF-κB, MAPK pathways) Immune_Cell->Signaling_Cascade TNF_Release TNF-α Synthesis & Release Signaling_Cascade->TNF_Release Inflammation Downstream Inflammatory Effects TNF_Release->Inflammation This compound This compound This compound->Block Block->TNF_Release Inhibits

References

Methodological & Application

Application Notes & Protocols for Norketotifen Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Norketotifen, the active metabolite of Ketotifen, in plasma samples. The protocols are designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical quantification, ensuring high sensitivity and selectivity.

Introduction

This compound is the major demethylated and active metabolite of Ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines a detailed protocol for sample preparation, LC-MS/MS analysis, and method validation.

Method Overview

The described method utilizes a robust and sensitive LC-MS/MS approach for the determination of this compound in plasma. The workflow involves a straightforward liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (this compound-d4) is employed to ensure accuracy and precision.

Experimental Workflow

Experimental Workflow for this compound Quantification Plasma_Sample Plasma Sample Collection IS_Spiking Internal Standard Spiking (this compound-d4) Plasma_Sample->IS_Spiking LLE Liquid-Liquid Extraction (Methyl Tertiary-Butyl Ether) IS_Spiking->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: A schematic of the analytical workflow for this compound quantification in plasma.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • This compound-d4 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Methyl tertiary-butyl ether (MTBE)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Deionized water

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and this compound-d4 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution in 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Plasma Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound-d4 internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 500 µL of methyl tertiary-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water with 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Tandem Mass Spectrometry (MS/MS) Parameters
ParameterThis compoundThis compound-d4 (Internal Standard)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Precursor Ion (m/z) 296.2300.2
Product Ion (m/z) To be determined empirically (e.g., scan for major fragments)To be determined empirically (e.g., scan for major fragments)
Collision Energy (eV) To be optimizedTo be optimized
Dwell Time (ms) 100100

Note on MRM Transition Determination: The specific product ions for this compound and this compound-d4 should be determined by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan of the respective precursor ions. The most intense and stable fragment ions should be selected for the MRM transitions.

Data Presentation: Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated bioanalytical method for this compound in plasma.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy
Precision (CV%) Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% of the nominal value (±20% at LLOQ)
Recovery (%) Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (e.g., CV ≤ 15%)
Stability Stable under various storage and handling conditions

Method Validation Protocol

A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should assess the following parameters:

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of this compound and the internal standard.

  • Linearity and Range: Analyze calibration curves on at least three separate days to demonstrate the linear relationship between concentration and response.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations in replicate (n≥5) on three different days.

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • Recovery: Evaluate the extraction efficiency of this compound from plasma by comparing the response of extracted samples to that of unextracted standards.

  • Matrix Effect: Assess the ion suppression or enhancement caused by the plasma matrix.

  • Stability: Evaluate the stability of this compound in plasma under various conditions, including bench-top, freeze-thaw, and long-term storage.

Signaling Pathways and Logical Relationships

Metabolic Pathway of Ketotifen to this compound

Ketotifen Metabolism Ketotifen Ketotifen CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Ketotifen->CYP_Enzymes N-demethylation This compound This compound (Active Metabolite) CYP_Enzymes->this compound

Caption: The metabolic conversion of Ketotifen to its active metabolite, this compound.

This comprehensive guide provides the necessary framework for establishing a robust and reliable analytical method for the quantification of this compound in plasma. Adherence to these protocols and rigorous validation will ensure the generation of high-quality data for drug development and clinical research.

Application Notes and Protocols for In Vitro Mast Cell Degranulation Assay Using Norketotifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cell activation and subsequent degranulation are central events in the pathophysiology of allergic and inflammatory diseases, including asthma, allergic rhinitis, and anaphylaxis.[1] Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators, such as histamine, proteases (e.g., tryptase and chymase), and lysosomal enzymes like β-hexosaminidase, from their cytoplasmic granules.[2] This process, known as degranulation, is a critical target for the development of novel anti-allergic and anti-inflammatory therapeutics.[3]

Norketotifen, the active metabolite of Ketotifen, is a potent mast cell stabilizer.[4][5][6] Like its parent compound, this compound is expected to inhibit mast cell degranulation, thereby preventing the release of inflammatory mediators.[5][6] This document provides detailed application notes and protocols for an in vitro mast cell degranulation assay to evaluate the inhibitory potential of this compound. The assay quantifies the release of β-hexosaminidase, a stable and reliable marker of mast cell degranulation, from stimulated mast cells.[3][7]

Core Principles

The most common in vitro model for studying mast cell degranulation utilizes the rat basophilic leukemia cell line, RBL-2H3.[3][8] These cells, when sensitized with an antigen-specific immunoglobulin E (IgE), can be stimulated to degranulate by the corresponding antigen.[3] Alternatively, non-immunological stimuli like calcium ionophores (e.g., A23187) can be used to induce degranulation by directly increasing intracellular calcium levels, a crucial step in the degranulation cascade.[3][9]

The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the cell culture supernatant.[3][10] By comparing the amount of β-hexosaminidase released in the presence and absence of this compound, the compound's mast cell stabilizing activity can be determined.

Experimental Protocols

This section details the methodologies for two key experiments: an IgE-mediated degranulation assay and a calcium ionophore-induced degranulation assay.

Protocol 1: IgE-Mediated Mast Cell Degranulation Assay

This protocol is designed to assess the effect of this compound on antigen-stimulated mast cell degranulation.

Materials:

  • RBL-2H3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-conjugated Bovine Serum Albumin)

  • This compound

  • Tyrode's Buffer (or HEPES buffer with 0.04% BSA)[11]

  • Triton X-100

  • pNAG (p-Nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

  • Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0 or 0.4 M Glycine solution)[3][11]

  • 96-well plates

Procedure:

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.[3]

    • Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere overnight.[3]

  • Sensitization:

    • Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 24 hours.[3]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[3]

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 100 µL of the different this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C.[3] Include a vehicle control (Tyrode's buffer with solvent).

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of 100 ng/mL DNP-BSA to each well.[3]

    • Controls:

      • Positive Control (Maximum Degranulation): Add DNP-BSA without any inhibitor.

      • Negative Control (Spontaneous Release): Add Tyrode's buffer instead of DNP-BSA.

      • Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.[3]

    • Incubate the plate for 1 hour at 37°C.[3]

  • β-Hexosaminidase Assay:

    • Centrifuge the plate at 300 x g for 5 minutes.[3]

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

    • Add 50 µL of pNAG substrate solution (1 mM pNAG in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.[3]

    • Incubate the plate at 37°C for 1-2 hours.[3]

    • Stop the reaction by adding 150 µL of stop buffer.[3]

    • Measure the absorbance at 405 nm using a microplate reader.[11]

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • % Release = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] x 100

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Protocol 2: Calcium Ionophore-Induced Mast Cell Degranulation Assay

This protocol assesses whether this compound's inhibitory effect is downstream of calcium influx.

Materials:

  • Same as Protocol 1, with the exception of anti-DNP IgE and DNP-BSA.

  • Calcium Ionophore A23187

Procedure:

  • Cell Culture and Seeding:

    • Follow step 1 of Protocol 1.

  • Compound Treatment:

    • Follow step 3 of Protocol 1.

  • Degranulation Induction:

    • Induce degranulation by adding 100 µL of Calcium Ionophore A23187 (final concentration of 1 µM) to each well.[3]

    • Include positive, negative, and total release controls as described in Protocol 1, using A23187 as the stimulus for the positive control.[3]

    • Incubate the plate for 30 minutes at 37°C.[3]

  • β-Hexosaminidase Assay and Data Analysis:

    • Follow steps 5 and 6 of Protocol 1.

Data Presentation

The quantitative data from these experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of this compound on IgE-Mediated Mast Cell Degranulation

This compound Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition
0 (Vehicle Control)0
0.01
0.1
1
10
100
Positive Control (DNP-BSA) N/A
Negative Control N/A
Total Release (Triton X-100) 100N/A

Table 2: Effect of this compound on Calcium Ionophore-Induced Mast Cell Degranulation

This compound Concentration (µM)% β-Hexosaminidase Release (Mean ± SD)% Inhibition
0 (Vehicle Control)0
0.01
0.1
1
10
100
Positive Control (A23187) N/A
Negative Control N/A
Total Release (Triton X-100) 100N/A

Visualization of Key Processes

Experimental Workflow

G A Seed RBL-2H3 cells in 96-well plate B Sensitize with anti-DNP IgE (24h) A->B C Wash cells D Treat with this compound (30-60 min) C->D E Induce degranulation (DNP-BSA or A23187) D->E F Collect supernatant G Add pNAG substrate F->G H Incubate & add stop solution G->H I Measure absorbance at 405 nm H->I

Caption: Experimental workflow for the mast cell degranulation assay.

Mast Cell Degranulation Signaling Pathway

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

Mechanism of Action of this compound

This compound, as a mast cell stabilizer, is hypothesized to interfere with the signaling cascade that leads to degranulation.[5][6] A key event in this cascade is the rapid increase in intracellular calcium concentration ([Ca²⁺]i), which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of mediators.[12][13][14] This calcium signal is initiated by the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), which then triggers the influx of extracellular Ca²⁺ through store-operated calcium entry (SOCE).[12][13]

By performing both IgE-mediated and calcium ionophore-induced degranulation assays, researchers can elucidate the potential mechanism of action of this compound. If this compound inhibits IgE-mediated degranulation but has a reduced or no effect on degranulation induced by a calcium ionophore, it would suggest that its primary mode of action is upstream of the calcium influx, possibly by interfering with early signaling events following FcεRI cross-linking. Conversely, if it inhibits both pathways, it may act on a common downstream target or have broader effects on cellular processes essential for exocytosis.

Conclusion

The in vitro mast cell degranulation assay described here provides a robust and reproducible method for evaluating the mast cell stabilizing properties of this compound. By quantifying the release of β-hexosaminidase, researchers can obtain valuable data on the compound's potency and potential mechanism of action. This information is crucial for the preclinical development of this compound as a therapeutic agent for allergic and inflammatory disorders.

References

Experimental Design for Assessing Norketotifen's Anti-Inflammatory Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the anti-inflammatory properties of Norketotifen, a non-sedating active metabolite of Ketotifen.[1][2] The protocols outlined below detail a tiered approach, beginning with in vitro screening to elucidate cellular mechanisms and progressing to in vivo validation to confirm anti-inflammatory efficacy in a physiological context.

This compound is recognized for its antihistaminic and mast cell stabilizing properties, similar to its parent compound, Ketotifen.[1] Notably, this compound has been shown to inhibit the release of the pro-inflammatory cytokine TNF-α in a dose-dependent manner, suggesting a direct role in modulating inflammatory responses.[1][2] The following experimental design aims to further characterize these anti-inflammatory effects, with a focus on key signaling pathways implicated in inflammation, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

I. In Vitro Assessment of Anti-Inflammatory Activity

The initial phase of testing utilizes cell-based assays to determine the direct effects of this compound on inflammatory responses at a cellular level.

Inhibition of Pro-Inflammatory Cytokine Release

Objective: To quantify the inhibitory effect of this compound on the release of Tumor Necrosis Factor-alpha (TNF-α) from activated immune cells.

Protocol: TNF-α Release Assay from Peripheral Blood Mononuclear Cells (PBMCs)

  • PBMC Isolation: Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Seed the PBMCs in 96-well plates and pre-treat with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Stimulation: Induce an inflammatory response by stimulating the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated control.

Data Presentation:

This compound Conc. (µM)TNF-α Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Unstimulated)
0 (LPS Control)0
0.1
1
10
100
Positive Control (e.g., Dexamethasone)
Mast Cell Stabilization Assay

Objective: To assess the ability of this compound to stabilize mast cells and prevent the release of inflammatory mediators.

Protocol: β-Hexosaminidase Release Assay

  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in appropriate media.

  • Sensitization: Sensitize the mast cells with anti-DNP IgE overnight.

  • Treatment: Wash the cells and pre-treat with various concentrations of this compound for 1 hour.

  • Degranulation Induction: Trigger degranulation by adding DNP-HSA (dinitrophenyl-human serum albumin).

  • Sample Collection: Collect the supernatants.

  • Enzyme Assay: Measure the activity of released β-hexosaminidase, a marker of mast cell degranulation, using a colorimetric substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Data Analysis: Express the results as a percentage of the total β-hexosaminidase released by lysing the cells with Triton X-100.

Data Presentation:

This compound Conc. (µM)β-Hexosaminidase Release (% of Total) (Mean ± SD)% Inhibition of Degranulation
0 (Unstimulated)
0 (Stimulated Control)0
0.1
1
10
100
Positive Control (e.g., Cromolyn Sodium)

II. Mechanistic Studies: Elucidation of Signaling Pathways

To understand the molecular mechanisms underlying this compound's anti-inflammatory effects, the following assays will investigate its impact on key intracellular signaling cascades.

NF-κB Activation Assay

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway, a central regulator of inflammation.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Line and Transfection: Use a cell line (e.g., HEK293) stably or transiently transfected with a luciferase reporter construct under the control of an NF-κB response element.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Activate the NF-κB pathway by treating the cells with TNF-α (20 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.

Data Presentation:

This compound Conc. (µM)Relative Luciferase Units (RLU) (Mean ± SD)% Inhibition of NF-κB Activation
0 (Unstimulated)
0 (TNF-α Control)0
0.1
1
10
100
Positive Control (e.g., BAY 11-7082)
MAPK Pathway Activation Assay

Objective: To investigate the effect of this compound on the phosphorylation of p38 MAPK, a key kinase in the inflammatory signaling cascade.

Protocol: Western Blot for Phospho-p38 MAPK

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages) and pre-treat with this compound for 1 hour.

  • Stimulation: Stimulate the cells with a p38 activator (e.g., Anisomycin or LPS) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities using densitometry software and express the results as the ratio of p-p38 to total p38.

Data Presentation:

This compound Conc. (µM)p-p38 / Total p38 Ratio (Mean ± SD)% Inhibition of p38 Phosphorylation
0 (Unstimulated)
0 (Stimulated Control)0
0.1
1
10
100
Positive Control (e.g., SB203580)

III. In Vivo Validation of Anti-Inflammatory Efficacy

The most promising concentrations of this compound identified in the in vitro assays will be further evaluated in a well-established animal model of acute inflammation.

Objective: To assess the in vivo anti-inflammatory activity of this compound in a rat model of carrageenan-induced paw edema.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animals: Use male Wistar or Sprague-Dawley rats.

  • Treatment Groups: Divide the animals into groups: vehicle control, this compound (at various doses, e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally), and a positive control group (e.g., Indomethacin, 5 mg/kg).

  • Drug Administration: Administer the respective treatments 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the this compound-treated groups compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema
Vehicle Control-0
This compound1
This compound5
This compound10
Indomethacin5

IV. Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the overall experimental workflow for assessing the anti-inflammatory effects of this compound.

G cluster_stimuli Inflammatory Stimuli cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 TRADD TRADD TNFR->TRADD TAK1_MAPK TAK1 MyD88->TAK1_MAPK TRADD->TAK1_MAPK IKK IKK Complex TRADD->IKK MKK3_6 MKK3/6 TAK1_MAPK->MKK3_6 TAK1_MAPK->IKK p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) AP1->Genes IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Genes This compound This compound This compound->p38 This compound->IKK

Caption: Inflammatory signaling pathways potentially modulated by this compound.

G cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation Start Start: Assess this compound Anti-inflammatory Effects TNFa_assay TNF-α Release Assay (PBMCs) Start->TNFa_assay Mast_cell_assay Mast Cell Degranulation Assay (β-Hexosaminidase) Start->Mast_cell_assay NFkB_assay NF-κB Activation Assay (Luciferase Reporter) TNFa_assay->NFkB_assay MAPK_assay p38 MAPK Phosphorylation (Western Blot) TNFa_assay->MAPK_assay Mast_cell_assay->NFkB_assay Mast_cell_assay->MAPK_assay Paw_edema Carrageenan-Induced Paw Edema (Rats) NFkB_assay->Paw_edema MAPK_assay->Paw_edema End End: Characterize Anti-inflammatory Profile of this compound Paw_edema->End

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

References

Application Notes and Protocols: Norketotifen as a Reference Standard in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen is the principal and pharmacologically active metabolite of ketotifen, a second-generation non-competitive H1-antihistamine and mast cell stabilizer.[1][2] Unlike its parent drug, this compound is non-sedating, which allows for the potential of administering higher, more effective doses.[2] Ketotifen undergoes N-demethylation to form this compound, a metabolic conversion primarily mediated by the cytochrome P450 enzyme, CYP3A4.[3] As the active moiety, this compound is crucial for understanding the overall pharmacology and toxicology of ketotifen. The use of a this compound reference standard is therefore essential for accurate quantification and characterization in various metabolic studies.

These application notes provide a comprehensive guide for the use of this compound as a reference standard in in vitro and in vivo metabolic studies, including detailed experimental protocols and data presentation guidelines.

Data Presentation

The accurate assessment of drug metabolism and pharmacokinetics relies on precise quantitative data. The following tables provide a structured format for presenting key parameters for this compound. It is important to note that while protocols for determining these values are well-established, specific experimental data for this compound's CYP inhibition and its detailed pharmacokinetic profile in humans are not widely available in the public domain. Researchers are encouraged to determine these values experimentally.

Table 1: In Vitro Cytochrome P450 Inhibition Profile of this compound

CYP IsoformIC50 (µM)Ki (µM)Type of Inhibition
CYP1A2Data not availableData not availableData not available
CYP2B6Data not availableData not availableData not available
CYP2C8Data not availableData not availableData not available
CYP2C9Data not availableData not availableData not available
CYP2C19Data not availableData not availableData not available
CYP2D6Data not availableData not availableData not available
CYP3A4Data not availableData not availableData not available

Table 2: Human Pharmacokinetic Parameters of this compound Following Oral Administration of Ketotifen

ParameterValueUnits
Cmax (Maximum Plasma Concentration)Data not availableng/mL
Tmax (Time to Maximum Concentration)Data not availablehours
AUC (Area Under the Curve)Data not availableng·h/mL
Half-life (t½)Data not availablehours

Signaling Pathways and Experimental Workflows

Ketotifen Metabolism and Bioactivation

The metabolic conversion of ketotifen to its active metabolite, this compound, is a critical step in its mechanism of action. This biotransformation primarily occurs in the liver and is followed by further metabolism, including glucuronidation, to facilitate excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Ketotifen Ketotifen This compound This compound (Active Metabolite) Ketotifen->this compound CYP3A4 (N-demethylation) Ketotifen_N_glucuronide Ketotifen-N-glucuronide (Inactive) Ketotifen->Ketotifen_N_glucuronide UGT1A3, UGT1A4 Norketotifen_metabolites Further Metabolites This compound->Norketotifen_metabolites Glucuronidation Excretion Excretion Ketotifen_N_glucuronide->Excretion Norketotifen_metabolites->Excretion

Caption: Metabolic pathway of ketotifen.

Experimental Workflow for In Vitro Metabolism Studies

This workflow outlines the key steps for investigating the metabolism of ketotifen and the formation of this compound using human liver microsomes.

A Prepare Incubation Mixture: - Human Liver Microsomes - Ketotifen - Phosphate Buffer B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH Regenerating System B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction: Add Ice-Cold Acetonitrile D->E F Sample Preparation: Protein Precipitation & Centrifugation E->F G LC-MS/MS Analysis: Quantify Ketotifen and this compound F->G H Data Analysis: Determine Metabolite Formation Rate G->H

Caption: In vitro metabolism experimental workflow.

Experimental Protocols

Protocol 1: Determination of this compound Formation in Human Liver Microsomes

Objective: To quantify the formation of this compound from ketotifen in a human liver microsomal system.

Materials:

  • This compound reference standard

  • Ketotifen

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of ketotifen and this compound in a suitable solvent (e.g., DMSO or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the pooled HLMs on ice.

  • Incubation:

    • In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

      • Potassium phosphate buffer (pH 7.4)

      • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

      • Ketotifen (final concentration, e.g., 1 µM)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C with gentle agitation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex the samples vigorously to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of ketotifen and this compound.[4][5]

    • Prepare a calibration curve using the this compound reference standard in the same matrix as the samples.

    • Inject the prepared samples and calibration standards into the LC-MS/MS system.

  • Data Analysis:

    • Quantify the concentration of this compound at each time point using the calibration curve.

    • Plot the concentration of this compound formed against time to determine the initial rate of metabolite formation.

Protocol 2: Cytochrome P450 Inhibition Assay (IC50 Determination) for this compound

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on major human CYP450 enzymes.

Materials:

  • This compound reference standard

  • Pooled human liver microsomes

  • Specific CYP probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ice-cold)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and a series of dilutions to cover a range of concentrations (e.g., 0.01 to 100 µM).

    • Prepare stock solutions of the specific CYP probe substrates.

  • Incubation:

    • In separate tubes for each CYP isoform, prepare the incubation mixture containing:

      • Potassium phosphate buffer (pH 7.4)

      • Human liver microsomes

      • Specific CYP probe substrate (at a concentration close to its Km)

      • Varying concentrations of this compound (or vehicle control).

    • Pre-incubate the mixtures for 5 minutes at 37°C.

    • Initiate the reactions by adding the NADPH regenerating system.

    • Incubate for a predetermined time that ensures linear metabolite formation for each specific substrate.

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions by adding ice-cold acetonitrile containing an appropriate internal standard.

    • Process the samples as described in Protocol 1 (vortexing, centrifugation).

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite for each CYP probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Protocol 3: Quantification of this compound in Human Plasma

Objective: To quantify the concentration of this compound in human plasma samples following oral administration of ketotifen.

Materials:

  • This compound reference standard

  • Human plasma samples

  • Internal standard (e.g., stable isotope-labeled this compound)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a specific volume of plasma sample, calibration standard, or QC, add the internal standard solution.

    • Add a protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a validated LC-MS/MS method for the sensitive and selective quantification of this compound.[4][5]

    • Inject the reconstituted samples, calibration standards, and QCs.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown plasma samples and QCs using the regression equation from the calibration curve.

    • The pharmacokinetic parameters (Cmax, Tmax, AUC) can then be calculated from the plasma concentration-time profile.[6][7]

References

Application Notes and Protocols for the Synthesis of Norketotifen via Demethylation of Ketotifen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Norketotifen, a key active metabolite of the antihistamine Ketotifen. The primary route detailed is the demethylation of enantiomerically pure Ketotifen, a method that avoids the harsh conditions that can lead to racemization.[1][2] This process involves the protection of the piperidine nitrogen with a 2,2,2-trichloroethoxycarbonyl (Troc) group, followed by its removal to yield this compound. This document includes a step-by-step experimental protocol, tables summarizing key quantitative data, and detailed analytical methods for characterization and purity assessment of the final product.

Introduction

This compound, the N-demethylated metabolite of Ketotifen, is a potent antihistamine and mast cell stabilizer with significantly reduced sedative effects compared to its parent compound.[3][4][5] This favorable pharmacological profile makes this compound a compound of significant interest for the development of new anti-allergic and anti-inflammatory therapies. The synthesis of this compound is primarily achieved through the demethylation of Ketotifen.[6] This document outlines a robust protocol for this transformation, focusing on a method that preserves the stereochemical integrity of the chiral Ketotifen starting material.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Starting Material(R)- or (S)-KetotifenEnantiomerically pure starting material is crucial for the synthesis of chiral this compound.
Protecting Agent2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)Forms a stable carbamate intermediate.
Deprotection ReagentZinc dust in acetic acidA common and effective method for Troc group removal.
Crude Yield (Deprotection)~90%As reported in patent literature for a similar synthesis.
Final Purity (Expected)>95%Achievable with appropriate purification techniques.
Analytical MethodsHPLC, ¹H-NMR, ¹³C-NMR, Mass SpectrometryFor reaction monitoring, structural confirmation, and purity assessment.

Table 2: ¹H-NMR Spectral Data for (S)-Norketotifen

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.54d5.2Ar-H
7.34-7.29m-Ar-H
7.23-7.13m-Ar-H
7.02d5.2Ar-H
4.20d13.6CH₂ (axial)
3.76m13.6CH₂ (equatorial)
3.21-3.14m-Piperidine-H
3.13-3.05m-Piperidine-H
2.86-2.76m-Piperidine-H
2.75-2.58m-Piperidine-H
2.47-2.39m-Piperidine-H

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from US Patent US7872025B2.

Table 3: Expected ¹³C-NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~188C=O
~145-120Aromatic C
~140C=C (exocyclic)
~125C=C (exocyclic)
~45Piperidine CH₂
~35Benzylic CH₂

Note: These are predicted chemical shifts based on the structure of this compound and data from similar compounds. Actual values may vary.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(1-(2,2,2-Trichloroethoxycarbonyl)-4-piperidylidene)-9,10-dihydro-4H-benzo[1][7]cyclohepta[1,2-b]thiophen-10-one (Troc-Protected (S)-Ketotifen)

This protocol is adapted from the procedure described in US Patent US7872025B2.

Materials:

  • (S)-Ketotifen

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Benzyltriethylammonium chloride (BTEAC)

  • 2,2,2-Trichloroethoxycarbonyl chloride (Troc-Cl)

  • Anhydrous dichloromethane (DCM)

  • Round bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (S)-Ketotifen (1.0 eq), anhydrous sodium carbonate (1.0 eq), and benzyltriethylammonium chloride (1.0 eq).

  • Add anhydrous dichloromethane to dissolve the reactants.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 2,2,2-trichloroethoxycarbonyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Troc-protected (S)-Ketotifen.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of the Intermediate:

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.58 (s, 1H), 7.37-7.30 (m, 1H), 7.23-7.19 (m, 2H), 7.18-7.11 (m, 1H), 7.03-7.00 (m, 1H), 4.88-4.69 (m, 2H), 4.20 (d, 1H, J=13.0 Hz), 4.03-3.84 (m, 2H), 3.78 (d, 1H, J=13.0 Hz), 3.35-3.09 (m, 2H), 2.75-2.64 (m, 1H), 2.62-2.57 (m, 1H), 2.50-2.39 (m, 2H).[1]

Protocol 2: Deprotection of Troc-Protected (S)-Ketotifen to Yield (S)-Norketotifen

Materials:

  • Troc-protected (S)-Ketotifen

  • Zinc dust (activated)

  • Glacial acetic acid

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Dissolve the Troc-protected (S)-Ketotifen (1.0 eq) in a mixture of methanol and glacial acetic acid.

  • To the stirred solution, add activated zinc dust (5-10 eq) portion-wise. The reaction is exothermic and may require cooling.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the excess zinc. Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Neutralize the remaining acetic acid by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Norketotifen.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure (S)-Norketotifen.

Protocol 3: Analytical Method for Purity Assessment of this compound by HPLC

This method is a general guideline and may require optimization.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to elute this compound and any potential impurities (e.g., start with 90% A, ramp to 10% A over 15 minutes, hold for 5 minutes, and then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

Mandatory Visualizations

Diagram 1: Synthetic Pathway for this compound from Ketotifen

Synthesis_Pathway Ketotifen Ketotifen Troc_Ketotifen Troc-Protected Ketotifen Ketotifen->Troc_Ketotifen 1. Troc-Cl, Na2CO3, BTEAC DCM This compound This compound Troc_Ketotifen->this compound 2. Zn, Acetic Acid

Caption: Synthetic route from Ketotifen to this compound.

Diagram 2: Experimental Workflow for this compound Synthesis

Workflow cluster_protection Step 1: Protection cluster_deprotection Step 2: Deprotection start_protection Mix Ketotifen, Na2CO3, BTEAC add_troc Add Troc-Cl in DCM start_protection->add_troc react_protection Stir at RT (12-24h) add_troc->react_protection workup_protection Aqueous Workup react_protection->workup_protection purify_protection Column Chromatography workup_protection->purify_protection start_deprotection Dissolve Troc-Ketotifen purify_protection->start_deprotection Troc-Protected Intermediate add_zinc Add Zinc Dust start_deprotection->add_zinc react_deprotection Stir at RT (1-3h) add_zinc->react_deprotection workup_deprotection Filter & Aqueous Workup react_deprotection->workup_deprotection purify_deprotection Purification workup_deprotection->purify_deprotection end end purify_deprotection->end Pure this compound

Caption: Workflow for the two-step synthesis of this compound.

References

Application of Norketotifen in Allergic Rhinitis Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the active demethylated metabolite of the second-generation antihistamine and mast cell stabilizer Ketotifen, is an emerging therapeutic candidate for the treatment of allergic rhinitis.[1] Unlike its parent compound, this compound is reported to be devoid of sedative effects, a significant advantage that could allow for higher dosing and improved patient compliance.[2][3] These application notes provide a comprehensive overview of this compound's mechanism of action, a summary of clinical trial designs, and detailed protocols for key in vitro experiments relevant to its preclinical and clinical development for allergic rhinitis.

Pharmacological Profile and Mechanism of Action

This compound exhibits a dual mechanism of action, making it a promising candidate for the multifaceted pathophysiology of allergic rhinitis.[1][4] Its primary pharmacological activities include:

  • H1-Histamine Receptor Antagonism: this compound acts as a potent antagonist at the H1-histamine receptor, competitively inhibiting the binding of histamine. This action effectively reduces the classic symptoms of allergic rhinitis, such as sneezing, itching, and rhinorrhea, which are mediated by histamine release.[4]

  • Mast Cell Stabilization: this compound stabilizes mast cells, preventing their degranulation and the subsequent release of a cascade of inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1][4] This prophylactic action can mitigate both the early and late-phase allergic responses.

  • Anti-inflammatory Effects: Preclinical studies suggest that this compound possesses anti-inflammatory properties, notably the dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release.[2] TNF-α is a pro-inflammatory cytokine that plays a crucial role in the chronic inflammation characteristic of allergic rhinitis.

The lack of sedative effects with this compound, compared to Ketotifen, is a key clinical differentiator, potentially allowing for more effective dose-ranging to maximize therapeutic benefit without dose-limiting somnolence.[2]

Data Presentation: Clinical Trial Data for Allergic Rhinitis

While the results of the Phase 2a clinical trial for this compound in adults with allergic rhinitis (NCT03887026) are not yet publicly available, this section provides illustrative tables based on data from clinical trials of its parent compound, Ketotifen, to demonstrate the expected data presentation format.[5][6] These tables summarize the types of quantitative data that are typically collected in such trials.

Table 1: Baseline Demographics and Clinical Characteristics (Illustrative)

CharacteristicThis compound (N=XX)Placebo (N=XX)
Age (years), mean (SD)35.2 (8.1)34.8 (7.9)
Gender, n (%)
MaleXX (XX%)XX (XX%)
FemaleXX (XX%)XX (XX%)
Duration of Allergic Rhinitis (years), mean (SD)10.5 (4.2)11.1 (4.5)
Baseline Total Nasal Symptom Score (TNSS), mean (SD)8.9 (1.5)9.1 (1.4)
Baseline Total Ocular Symptom Score (TOSS), mean (SD)5.2 (1.1)5.4 (1.2)

Table 2: Efficacy Endpoints - Change from Baseline (Illustrative)

EndpointThis compound (N=XX)Placebo (N=XX)p-value
Total Nasal Symptom Score (TNSS)
Week 2, mean change (SD)-3.5 (1.2)-1.2 (1.1)<0.001
Week 4, mean change (SD)-4.1 (1.3)-1.5 (1.2)<0.001
Total Ocular Symptom Score (TOSS)
Week 2, mean change (SD)-2.1 (0.8)-0.8 (0.7)<0.001
Week 4, mean change (SD)-2.5 (0.9)-1.0 (0.8)<0.001
Rhinoconjunctivitis Quality of Life Questionnaire (RQLQ)
Week 4, mean change (SD)-2.8 (0.9)-1.1 (0.8)<0.001

*TNSS is the sum of scores for runny nose, nasal congestion, nasal itching, and sneezing, each rated on a scale of 0-3.[5] *TOSS is the sum of scores for itchy/gritty eyes, watery eyes, and red/burning eyes, each rated on a scale of 0-3.[5]

Table 3: Incidence of Treatment-Emergent Adverse Events (TEAEs) (Illustrative)

Adverse EventThis compound (N=XX) n (%)Placebo (N=XX) n (%)
HeadacheX (X%)X (X%)
SomnolenceX (X%)X (X%)
Dry MouthX (X%)X (X%)
NauseaX (X%)X (X%)
PharyngitisX (X%)X (X%)

Experimental Protocols

1. In Vitro Mast Cell Stabilization Assay (β-Hexosaminidase Release)

This protocol describes a method to assess the mast cell stabilizing properties of this compound by measuring the inhibition of antigen-induced degranulation in a rat basophilic leukemia cell line (RBL-2H3).

  • Materials:

    • RBL-2H3 cells

    • DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

    • Anti-dinitrophenyl (DNP)-IgE

    • DNP-human serum albumin (HSA)

    • This compound

    • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1.0 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

    • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

    • 0.1 M citrate buffer, pH 4.5

    • 0.1 M carbonate/bicarbonate buffer, pH 10.0 (stop buffer)

    • Triton X-100

    • 96-well cell culture plates

  • Procedure:

    • Cell Culture and Sensitization:

      • Seed RBL-2H3 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.

      • Sensitize the cells by incubating with 0.5 µg/mL of anti-DNP-IgE for 24 hours.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in Tyrode's buffer.

      • Wash the sensitized cells twice with Tyrode's buffer.

      • Add 100 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C. Include a vehicle control.

    • Degranulation Induction:

      • Induce degranulation by adding 100 µL of 100 ng/mL DNP-HSA to each well.

      • For maximum release, add DNP-HSA without any inhibitor.

      • For spontaneous release, add Tyrode's buffer instead of DNP-HSA.

      • For total release, lyse a separate set of untreated cells with 0.1% Triton X-100.

      • Incubate the plate for 1 hour at 37°C.

    • β-Hexosaminidase Assay:

      • Centrifuge the plate at 300 x g for 5 minutes.

      • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • Add 50 µL of pNAG substrate solution to each well.

      • Incubate at 37°C for 1-2 hours.

      • Stop the reaction by adding 150 µL of stop buffer.

      • Measure the absorbance at 405 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of β-hexosaminidase release for each sample using the following formula:

      • Calculate the percentage inhibition of degranulation for each this compound concentration.

2. TNF-α Release Assay (ELISA)

This protocol outlines a method to quantify the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from a human monocytic cell line (THP-1).

  • Materials:

    • THP-1 cells

    • RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

    • Phorbol 12-myristate 13-acetate (PMA) for differentiation

    • Lipopolysaccharide (LPS)

    • This compound

    • Human TNF-α ELISA kit

  • Procedure:

    • Cell Culture and Differentiation:

      • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

      • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

      • After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 24 hours.

    • Compound Pre-treatment:

      • Prepare serial dilutions of this compound in serum-free medium.

      • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.

      • Incubate for 1 hour at 37°C.

    • LPS Stimulation:

      • Prepare a 200 ng/mL solution of LPS in serum-free medium.

      • Add 100 µL of this solution to each well (for a final concentration of 100 ng/mL), except for the unstimulated control wells.

      • The final volume in each well will be 200 µL.

      • Incubate the plate for 18-24 hours at 37°C.

    • Supernatant Collection:

      • Centrifuge the plate at 1000 x g for 10 minutes.

      • Carefully collect the supernatant from each well.

    • TNF-α Quantification:

      • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions. A general sandwich ELISA protocol involves:

        • Adding supernatants and standards to an anti-TNF-α antibody-coated plate.

        • Incubating and washing.

        • Adding a biotin-conjugated detection antibody.

        • Incubating and washing.

        • Adding streptavidin-HRP.

        • Incubating and washing.

        • Adding a substrate and stopping the reaction.

        • Measuring the absorbance at 450 nm.

    • Data Analysis:

      • Generate a standard curve from the absorbance values of the TNF-α standards.

      • Determine the concentration of TNF-α in each sample from the standard curve.

      • Calculate the percentage inhibition of TNF-α release for each this compound concentration.

Mandatory Visualizations

G cluster_0 Allergen-IgE Mediated Mast Cell Activation Allergen Allergen IgE IgE Allergen->IgE binds FceRI FcεRI Receptor IgE->FceRI cross-links Lyn Lyn Kinase FceRI->Lyn Syk Syk Kinase Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Degranulation Degranulation (Histamine, etc.) Ca_release->Degranulation PKC->Degranulation This compound This compound (Mast Cell Stabilization) This compound->Degranulation Inhibits

Caption: this compound's inhibitory effect on mast cell degranulation pathway.

G cluster_1 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation This compound This compound (H1 Antagonist) This compound->H1R Blocks

Caption: this compound as an antagonist of the H1 receptor signaling pathway.

G cluster_2 Clinical Trial Workflow for this compound in Allergic Rhinitis Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_A Treatment Arm: This compound Randomization->Treatment_A Treatment_B Placebo Arm Randomization->Treatment_B Allergen_Challenge Allergen Challenge (e.g., in a chamber) Treatment_A->Allergen_Challenge Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_A->Safety_Monitoring Treatment_B->Allergen_Challenge Treatment_B->Safety_Monitoring Symptom_Assessment Symptom Assessment (TNSS, TOSS) Allergen_Challenge->Symptom_Assessment Data_Analysis Data Analysis Symptom_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis Results Results Reporting Data_Analysis->Results

Caption: A typical workflow for a clinical trial of this compound in allergic rhinitis.

References

Application Notes and Protocols for Evaluating Norketotifen Binding Affinity to Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the active demethylated metabolite of the second-generation antihistamine Ketotifen, has garnered significant interest for its potential as a non-sedating anti-inflammatory and anti-allergic agent.[1][2] Like its parent compound, this compound exerts its effects at least in part through interaction with histamine receptors.[3] Understanding the binding affinity and selectivity of this compound across the four histamine receptor subtypes (H1, H2, H3, and H4) is crucial for elucidating its pharmacological profile and guiding further drug development.

This compound and Histamine Receptors: An Overview

This compound is recognized as a potent histamine H1 receptor antagonist.[2][3] Its reduced sedative effect compared to Ketotifen is attributed to a lower brain uptake and a potentially lower affinity of its S-atropisomer for central nervous system H1 receptors.[3] Some evidence also suggests a degree of activity at the histamine H2 receptor.[2] However, a comprehensive binding profile of racemic this compound and its individual isomers at all four histamine receptor subtypes remains to be fully characterized. The methods described herein provide the framework for such investigations.

Data Presentation: A Template for this compound Binding Affinity

A crucial step in characterizing a compound's interaction with multiple receptors is the clear and concise presentation of binding affinity data. The following table provides a template for summarizing the inhibition constant (Ki) values for this compound at each human histamine receptor subtype. Researchers generating this data can populate the table for easy comparison and interpretation.

CompoundReceptor SubtypeRadioligand UsedCell Line/TissueKi (nM)Reference
Racemic this compoundHistamine H1[³H]-MepyramineHEK293 expressing hH1RData not available
Histamine H2[³H]-TiotidineCHO-K1 expressing hH2RData not available
Histamine H3[³H]-Nα-MethylhistamineHEK293 expressing hH3RData not available
Histamine H4[³H]-HistamineU937 cellsData not available
(S)-NorketotifenHistamine H1[³H]-MepyramineRat Brain MembranesQualitatively lower than (R)-Norketotifen[3]
(R)-NorketotifenHistamine H1[³H]-MepyramineRat Brain MembranesData not available

Researchers are encouraged to populate this table with their experimentally determined values.

Experimental Protocols

The following are detailed protocols for the most common and robust methods used to determine the binding affinity of a test compound like this compound to histamine receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and specificity for the receptor by an unlabeled test compound.

a) Membrane Preparation (General Protocol)

  • Cell Culture and Harvesting: Culture cells stably or transiently expressing the human histamine receptor of interest (e.g., HEK293, CHO-K1) to a density of 5-10 million cells per 150 mm dish. Harvest the cells by scraping into ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron homogenizer on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant, which contains the cytosolic fraction.

  • Washing and Storage: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step. Finally, resuspend the washed membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), determine the protein concentration using a Bradford or BCA assay, and store in aliquots at -80°C.

b) Competition Binding Assay Protocol (Example for Histamine H1 Receptor)

  • Reagents and Materials:

    • Membrane preparation expressing human histamine H1 receptor.

    • Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

    • Unlabeled Ligand (for non-specific binding): Mianserin or a high concentration of unlabeled Mepyramine.

    • Test Compound: this compound (racemic and individual isomers).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

    • Scintillation cocktail and liquid scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following in order:

      • 25 µL of assay buffer (for total binding) or unlabeled ligand (10 µM Mianserin for non-specific binding) or this compound dilution.

      • 25 µL of [³H]-Mepyramine (final concentration ~1-2 nM).

      • 200 µL of membrane preparation (20-50 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with 3 mL of ice-cold assay buffer.

    • Dry the filters, place them in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

This protocol can be adapted for H2, H3, and H4 receptors by using the appropriate radioligands (e.g., [³H]-Tiotidine for H2, [³H]-Nα-Methylhistamine for H3, and [³H]-Histamine for H4) and corresponding unlabeled ligands for non-specific binding.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition, providing valuable information about the efficacy of a compound (agonist, antagonist, or inverse agonist).

a) cAMP Assay (for H2 and H4 Receptors)

Histamine H2 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP). H4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

  • Cell Culture: Plate cells expressing the H2 or H4 receptor in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a known agonist (e.g., histamine or amthamine for H2; histamine or 4-methylhistamine for H4) at a concentration that elicits a submaximal response (EC80).

    • Incubate for an appropriate time (e.g., 15-30 minutes) to allow for cAMP production (for H2) or inhibition of forskolin-stimulated cAMP production (for H4).

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Determine the IC50 value for the inhibition of the agonist-induced response.

b) Calcium Mobilization Assay (for H1 Receptors)

Histamine H1 receptors are coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺).

  • Cell Culture and Dye Loading: Plate cells expressing the H1 receptor in a 96-well, black-walled, clear-bottom plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add various concentrations of this compound to the wells and incubate for a short period.

    • Add a known H1 receptor agonist (e.g., histamine) and immediately measure the change in fluorescence over time.

  • Data Analysis:

    • Calculate the increase in fluorescence intensity in response to the agonist.

    • Plot the percentage of inhibition of the agonist-induced calcium mobilization against the log of the this compound concentration to determine the IC50 value.

Visualizations

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 Histamine H1 Receptor cluster_H2 Histamine H2 Receptor cluster_H3_H4 Histamine H3 & H4 Receptors H1 H1R Gq Gq/11 H1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC H2 H2R Gs Gs H2->Gs activates AC_H2 Adenylyl Cyclase Gs->AC_H2 activates cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 produces PKA_H2 Protein Kinase A cAMP_H2->PKA_H2 activates H3_H4 H3R / H4R Gi Gi/o H3_H4->Gi activates AC_H3_H4 Adenylyl Cyclase Gi->AC_H3_H4 inhibits cAMP_H3_H4 ↓ cAMP AC_H3_H4->cAMP_H3_H4

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

Experimental Workflow for Radioligand Competition Binding Assay

Binding_Assay_Workflow start Start: Prepare Reagents plate_prep Prepare 96-well plate with Test Compound (this compound), Radioligand, and Buffers start->plate_prep add_membrane Add Receptor Membrane Preparation plate_prep->add_membrane incubation Incubate to Reach Equilibrium add_membrane->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting of Bound Radioactivity washing->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis end End: Binding Affinity Determined analysis->end

Caption: General workflow for a radioligand competition binding assay.

Logical Relationship for Data Analysis

Data_Analysis_Logic raw_data Raw Scintillation Counts (CPM/DPM) total_binding Total Binding (Radioligand only) raw_data->total_binding nonspecific_binding Non-specific Binding (Radioligand + Excess Unlabeled) raw_data->nonspecific_binding specific_binding Calculate Specific Binding (Total - Non-specific) total_binding->specific_binding nonspecific_binding->specific_binding dose_response Plot % Specific Binding vs. [this compound] specific_binding->dose_response ic50 Determine IC50 from Non-linear Regression dose_response->ic50 cheng_prusoff Apply Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) ic50->cheng_prusoff ki_value Final Ki Value cheng_prusoff->ki_value

Caption: Logical flow of data analysis for determining the Ki value.

References

Norketotifen Administration in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the active demethylated metabolite of ketotifen, is a promising therapeutic agent with potent antihistaminic and anti-inflammatory properties.[1] Unlike its parent compound, this compound is notably devoid of sedative effects, which allows for the potential administration of higher, more effective doses.[1][2] this compound functions as a histamine H1 receptor antagonist and a mast cell stabilizer, inhibiting the release of pro-inflammatory mediators such as TNF-α.[1][2] These characteristics make it a compelling candidate for research in allergic and inflammatory conditions.

These application notes provide a comprehensive overview of protocols for the administration of this compound in rodent models, based on available data for its parent compound, ketotifen, and general principles of rodent pharmacology. The provided protocols and data are intended to serve as a starting point for researchers, and dose-response, pharmacokinetic, and toxicology studies are recommended to determine the optimal parameters for specific experimental models.

Data Presentation: Quantitative Dosing Information

The following tables summarize key quantitative data derived from studies on ketotifen, which can be used to inform the design of this compound administration protocols.

Table 1: Suggested Starting Doses for this compound in Rodent Models (Extrapolated from Ketotifen Studies)

Rodent ModelApplicationProposed Dose Range (mg/kg/day)Administration RouteFrequencyStudy DurationReference for Parent Compound
Rat (Sprague-Dawley)Inflammatory Pain (Endometriosis)1 - 10Oral GavageDaily14 days[2][3]
Mouse/RatAllergic Inflammation1 - 10 (Dose-finding recommended)Oral Gavage, IP, IVDailyVariable[2][3]
Mouse/RatPharmacokinetic Studies1 - 10 (Single Dose)Oral Gavage, IVSingle Dose24 hours[4][5]
Mouse/RatSafety/ToxicologyVariable (Based on MTD)Relevant Clinical RouteDaily14-28 days[6]

Table 2: General Guidelines for Administration Volumes in Rodents

Route of AdministrationMouseRat
Oral Gavage (PO)10 mL/kg (0.25 mL/25g mouse)10-20 mL/kg
Intravenous (IV) - Bolus5 mL/kg5 mL/kg
Intravenous (IV) - Infusion4 mL/kg/hour4 mL/kg/hour
Intraperitoneal (IP)10 mL/kg10 mL/kg
Subcutaneous (SC)10 mL/kg5 mL/kg

Note: These are maximum recommended volumes. The lowest effective volume should be used where possible. Volumes for pregnant animals should be reduced.[1][7]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

This protocol is adapted from studies using oral administration of ketotifen in rats and general guidelines for rodent oral gavage.[1][2][7][8][9]

1. Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC-Na) in sterile saline

  • Sterile vials and syringes

  • Appropriately sized gavage needles (e.g., 18-20G for mice, 16-18G for rats, with a ball tip)[8]

  • Animal scale

2. Preparation of Dosing Solution:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the animals.

  • Prepare the 0.5% CMC-Na vehicle by slowly adding CMC-Na to sterile saline while stirring until fully dissolved.

  • Weigh the this compound and triturate it to a fine powder.

  • Suspend the this compound powder in the vehicle to the desired final concentration (e.g., 1 mg/mL for a 10 mL/kg dose at 10 mg/kg). Ensure the suspension is homogenous before each administration.

3. Administration Procedure:

  • Weigh the animal to determine the precise volume to be administered.[9]

  • Select the correct size gavage needle. To ensure correct length, measure the needle from the corner of the animal's mouth to the last rib; the needle should not be inserted further than this point.[1][9]

  • Restrain the animal firmly but gently, ensuring the head and neck are extended to straighten the esophagus.[1]

  • Gently insert the gavage needle into the mouth, guiding it along the roof of the mouth and over the base of the tongue into the esophagus. The animal should swallow the tube as it advances. Do not force the needle. [1] If resistance is met, withdraw and restart.

  • Once the needle is in place, dispense the solution slowly and smoothly.

  • Withdraw the needle in a single, smooth motion.

  • Monitor the animal for several minutes post-administration for any signs of respiratory distress, which could indicate accidental entry into the trachea.[1][9]

Protocol 2: Intravenous (IV) Tail Vein Injection

This protocol is based on general guidelines for intravenous administration in rodents.[10]

1. Materials:

  • This compound

  • Vehicle: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Sterile vials, syringes (e.g., 1 mL), and needles (e.g., 27-30G)

  • A restraining device for mice or rats

  • Heat lamp or warm water to induce vasodilation

2. Preparation of Dosing Solution:

  • Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the solution is clear and free of particulates. The solution may need to be filtered through a 0.22 µm filter.

  • Warm the solution to room temperature before administration.

3. Administration Procedure:

  • Weigh the animal to calculate the injection volume. The maximum bolus injection volume is 5 ml/kg.[10]

  • Place the animal in a restraining device.

  • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

  • Swab the tail with 70% ethanol.

  • Using a new sterile syringe and needle, insert the needle bevel-up into one of the lateral tail veins.

  • Slowly inject the calculated volume of the this compound solution.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the animal to its cage and monitor for any adverse reactions.

Protocol 3: Pharmacokinetic (PK) Study Design

This protocol outlines a basic design for a single-dose PK study of this compound.

1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of this compound in rodents.

2. Experimental Design:

  • Animals: Naive male and female Sprague-Dawley rats (n=3-5 per sex per time point).

  • Administration: Administer a single dose of this compound via oral gavage and IV injection in separate groups to determine oral bioavailability. A dose of 5 mg/kg could be a starting point.

  • Sample Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points. For an oral dose, typical time points might be: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Process blood to collect plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate PK parameters.

Visualizations

Signaling Pathway of this compound

Norketotifen_Pathway cluster_0 Mast Cell cluster_1 Target Cell MastCell Mast Cell Degranulation Degranulation MastCell->Degranulation Allergen/Stimulus Mediators Release of Mediators (Histamine, TNF-α) Degranulation->Mediators H1_Receptor H1 Receptor Mediators->H1_Receptor Histamine Binds Cellular_Response Allergic/Inflammatory Response H1_Receptor->Cellular_Response This compound This compound This compound->Degranulation Inhibits This compound->H1_Receptor Antagonizes

Caption: this compound's dual mechanism of action.

Experimental Workflow for Efficacy Testing

Efficacy_Workflow cluster_workflow Efficacy Study Workflow Animal_Acclimation Animal Acclimation (e.g., 1 week) Disease_Induction Disease Model Induction (e.g., Allergen Sensitization) Animal_Acclimation->Disease_Induction Group_Allocation Random Group Allocation (Vehicle, this compound Low Dose, this compound High Dose) Disease_Induction->Group_Allocation Treatment_Period Treatment Period (e.g., 14 days) Group_Allocation->Treatment_Period Endpoint_Assessment Endpoint Assessment (Behavioral, Biochemical, Histological) Treatment_Period->Endpoint_Assessment Data_Analysis Data Analysis & Interpretation Endpoint_Assessment->Data_Analysis

Caption: A generalized workflow for a rodent efficacy study.

Logical Relationship for Dose-Finding

Dose_Finding_Logic Start Start: Select Dose Range (e.g., 1, 3, 10 mg/kg) Administer Administer Single Dose Start->Administer Observe_Tox Observe for Acute Toxicity (24-48h) Administer->Observe_Tox Toxicity Toxicity Observed? Observe_Tox->Toxicity Reduce_Dose Reduce Dose / Establish MTD Toxicity->Reduce_Dose Yes Proceed_Efficacy Proceed to Efficacy Studies with Non-Toxic Doses Toxicity->Proceed_Efficacy No Reduce_Dose->Start

Caption: Logic for a preliminary dose-finding study.

References

Troubleshooting & Optimization

Troubleshooting Norketotifen instability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting Norketotifen instability in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability in aqueous solutions a concern?

This compound is the active, demethylated metabolite of Ketotifen, a potent antihistamine and mast cell stabilizer.[1][2][3] Like many pharmaceutical compounds, its stability in aqueous solutions can be compromised by various environmental factors, leading to degradation and loss of potency. Understanding and controlling these factors is critical for accurate experimental results and the development of stable pharmaceutical formulations.

2. What are the primary factors affecting this compound stability in aqueous solutions?

The primary factors known to affect the stability of this compound and its parent compound, Ketotifen, in aqueous solutions are pH, exposure to light, and temperature.[4][5] this compound is reported to be unstable in strongly acidic or alkaline conditions, susceptible to photodegradation under UV light, and can decompose at elevated temperatures.[4]

3. What are the recommended storage conditions for this compound aqueous solutions?

To minimize degradation, it is recommended to prepare this compound aqueous solutions fresh for each experiment.[1] If short-term storage is necessary, solutions should be protected from light by using amber vials or covering containers with foil and stored at refrigerated temperatures (2-8°C).[5] Long-term storage of aqueous solutions is not recommended.[1]

4. How does pH affect the stability of this compound?

This compound is known to be unstable in strongly acidic or alkaline conditions.[4] Studies on its parent compound, Ketotifen, show that it is moderately stable in acidic to neutral pH (1-7) but degrades significantly in alkaline environments (pH ≥ 10).[5] It is highly probable that this compound exhibits similar pH-dependent stability.

5. Is this compound sensitive to light?

Yes, this compound is susceptible to photodegradation when exposed to UV light.[4] For its parent compound, Ketotifen, photodegradation is pH-dependent, being moderately labile at pH 3.0 and 7.0, but degrading completely in alkaline buffers (pH 10.0) upon light exposure.[5][6] Therefore, it is crucial to protect this compound solutions from light.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation in aqueous buffer - Low intrinsic aqueous solubility of this compound.[4] - Incorrect pH of the buffer.1. Prepare a concentrated stock solution in an organic solvent like DMSO first, then dilute with the aqueous buffer.[1] 2. Ensure the final concentration does not exceed its solubility limit in the chosen buffer system. 3. Adjust the pH of the buffer to a slightly acidic to neutral range (pH 4-7), where solubility and stability are generally better.
Rapid loss of potency or degradation - Inappropriate pH of the solution (especially alkaline). - Exposure to light. - Elevated storage temperature.1. Maintain the solution pH between 4 and 7. Avoid alkaline conditions. 2. Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[4][5] 3. Prepare solutions fresh before use. If temporary storage is needed, keep the solution at 2-8°C.[5]
Inconsistent analytical results (e.g., HPLC) - Degradation of this compound during sample preparation or analysis. - Improperly prepared mobile phase. - Column degradation.1. Ensure samples are protected from light and kept cool during preparation and while in the autosampler. 2. Prepare fresh mobile phase for each analysis and ensure it is properly degassed. 3. Use a guard column and ensure the column is properly equilibrated before injection.

Data Presentation

Table 1: pH-Dependent Degradation of Ketotifen Fumarate (as a proxy for this compound) under Thermal Stress (70°C)

Condition % Degradation
0.1 M HCl (pH ~1)≤ 14.04%
Buffer pH 3.0≤ 14.04%
Buffer pH 7.0≤ 14.04%
Buffer pH 10.0> 30%
0.1 M NaOH (pH ~13)> 30%
(Data sourced from studies on Ketotifen Fumarate)[5]

Table 2: Photodegradation of Ketotifen Fumarate (as a proxy for this compound) in Aqueous Solution

Condition Degradation after High Irradiation
Buffer pH 3.014.64%
Buffer pH 7.019.28%
Buffer pH 10.0~100% (at a lower irradiation dose)
(Data sourced from studies on Ketotifen Fumarate)[7]

Experimental Protocols

Protocol 1: Preparation of this compound Aqueous Solution

This protocol is recommended for preparing aqueous solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Stock Solution: Due to this compound's limited aqueous solubility, first dissolve the powder in pure DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing.

  • Dilution: With gentle mixing, slowly add the DMSO stock solution to the aqueous buffer to achieve the final desired concentration.

    • Important: To avoid precipitation and minimize solvent effects in cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v). Always verify the tolerance of your specific experimental model to DMSO.

Protocol 2: Stability Testing of this compound by HPLC

This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution under specific stress conditions (e.g., pH, light, temperature).

Materials:

  • This compound aqueous solution

  • HPLC system with UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase (e.g., a mixture of methanol, buffer, and acetonitrile)

  • pH meter

  • Incubator and/or photostability chamber

Procedure:

  • Sample Preparation: Prepare the this compound aqueous solution at the desired concentration and in the buffer of interest.

  • Initial Analysis (T=0): Immediately after preparation, inject a sample of the solution into the HPLC system to determine the initial concentration of this compound.

  • Stress Conditions: Subject the remaining solution to the desired stress condition(s):

    • pH Stability: Adjust the pH of the solution to various levels (e.g., 3, 7, 10) and incubate at a constant temperature.

    • Photostability: Expose the solution to a controlled light source (e.g., UV lamp) while protecting a control sample from light.

    • Thermal Stability: Incubate the solution at various temperatures (e.g., 4°C, 25°C, 40°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stressed solution and analyze it by HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point and compare it to the initial concentration to determine the percentage of degradation over time. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis Norketotifen_Powder This compound Powder Stock_Solution Concentrated Stock Solution (in DMSO) Norketotifen_Powder->Stock_Solution DMSO DMSO DMSO->Stock_Solution Final_Solution Final Aqueous Working Solution Stock_Solution->Final_Solution Aqueous_Buffer Aqueous Buffer (e.g., PBS) Aqueous_Buffer->Final_Solution pH_Stress pH Variation (Acidic, Neutral, Alkaline) Final_Solution->pH_Stress Expose to Light_Stress Light Exposure (UV/Visible) Final_Solution->Light_Stress Expose to Temp_Stress Temperature Variation (Refrigerated, RT, Elevated) Final_Solution->Temp_Stress Expose to HPLC_Analysis HPLC Analysis (Time Points) pH_Stress->HPLC_Analysis Light_Stress->HPLC_Analysis Temp_Stress->HPLC_Analysis Degradation_Profile Degradation Profile (% Remaining vs. Time) HPLC_Analysis->Degradation_Profile

Caption: Experimental workflow for assessing this compound stability in aqueous solutions.

cluster_conditions Degradation Triggers This compound This compound Degradation_Product_1 Oxidation Product (Piperidine Ring) This compound->Degradation_Product_1 Oxidation Degradation_Product_2 Other Degradants This compound->Degradation_Product_2 Hydrolysis / Photolysis Alkaline_pH Alkaline pH Alkaline_pH->this compound UV_Light UV Light UV_Light->this compound High_Temp High Temperature High_Temp->this compound

Caption: Postulated degradation pathways for this compound in aqueous solutions.

Start Inconsistent Results with this compound Solution Check_Preparation Was the solution prepared fresh? Start->Check_Preparation Check_Storage Was the solution protected from light and stored at 2-8°C? Check_Preparation->Check_Storage Yes Prepare_Fresh Prepare a fresh solution before use. Check_Preparation->Prepare_Fresh No Check_pH Is the solution pH within the optimal range (4-7)? Check_Storage->Check_pH Yes Adjust_Storage Store properly: use amber vials and refrigerate. Check_Storage->Adjust_Storage No Adjust_pH Adjust pH of the buffer. Check_pH->Adjust_pH No End Re-run Experiment Check_pH->End Yes Prepare_Fresh->End Adjust_Storage->End Adjust_pH->End

Caption: Troubleshooting decision tree for this compound solution instability.

References

Technical Support Center: Optimizing Norketotifen Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Norketotifen analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of this compound from biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental workflow.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its extraction from biological matrices important?

This compound is the primary active and non-sedating metabolite of Ketotifen, a drug used to treat asthma and allergic conditions.[1][2] Accurate extraction and quantification of this compound from biological matrices such as plasma, serum, or urine are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3]

Q2: What are the most common biological matrices for this compound analysis?

The most common biological matrices for this compound analysis are plasma and serum, as they reflect the circulating concentration of the drug and its metabolite.[3][4] Urine is also used to study the excretion pathways of the compound.[5]

Q3: What are the primary extraction techniques for this compound?

The main techniques used to extract this compound and similar compounds from biological samples are:

  • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins by adding an organic solvent like acetonitrile or methanol.[6]

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[5] Methyl tertiary-butyl ether has been used effectively for the parent drug, Ketotifen.[3][4]

  • Solid-Phase Extraction (SPE): A highly selective and efficient method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[7] It is valued for its ability to provide cleaner extracts and concentrate the analyte.[8][9]

Troubleshooting: Low Analyte Recovery

Q4: My this compound recovery is low after Solid-Phase Extraction (SPE). What are the possible causes and solutions?

Low recovery in SPE is a common issue that can stem from several steps in the protocol.[10] First, verify that your analytical system (e.g., LC-MS/MS) is functioning correctly by injecting a known standard.[10] If the system is working, assess each step of the SPE protocol by collecting and analyzing the fractions from the loading, washing, and elution steps to pinpoint where the analyte is being lost.[10]

  • Analyte Loss During Sample Loading: This may occur if the analyte has a higher affinity for the loading solvent than the sorbent.[8] Consider adjusting the pH of the sample to increase its affinity for the sorbent or changing the polarity of the loading solvent.[8]

  • Analyte Loss During Washing: The wash solvent may be too strong, causing the analyte to elute prematurely.[8] Try decreasing the strength or volume of the wash solvent. The ideal wash solvent should be strong enough to remove interferences but not the analyte.[10]

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.[10] Try increasing the elution solvent's strength or volume. You may also need to consider secondary interactions between the analyte and the sorbent and ensure your elution solvent can disrupt them.[10]

Q5: I'm experiencing low recovery with Liquid-Liquid Extraction (LLE). How can I improve it?

Low LLE recovery is often related to the choice of solvent, pH, or physical technique.

  • Incorrect Solvent: The organic solvent may not have the optimal polarity to extract this compound. Experiment with different solvents of varying polarities.

  • Suboptimal pH: this compound's charge state is pH-dependent. Adjust the pH of the aqueous sample to neutralize the analyte, which typically increases its solubility in the organic solvent.

  • Emulsion Formation: Emulsions at the solvent interface can trap the analyte and prevent a clean separation.[5] To break emulsions, try centrifugation, heating, or adding salt to the aqueous phase.

  • Insufficient Mixing: Ensure thorough mixing (e.g., vortexing) to maximize the surface area between the two phases and allow for efficient partitioning of the analyte.

Q6: My protein precipitation step seems to be inefficient, leading to low recovery or downstream issues. Why might this be happening?

Protein precipitation (PPT) issues can arise from several factors:

  • Insufficient Solvent Volume: A common starting point is adding 3 to 4 times the sample volume of cold organic solvent (e.g., acetonitrile).[11] Insufficient solvent may lead to incomplete protein removal.

  • Protein of Interest is Soluble in Solvent: It's possible that this compound remains in the supernatant along with soluble proteins.[11] Ensure you are analyzing the supernatant, as this is where the analyte should be after pelleting the precipitated proteins.

  • Pellet is Difficult to Resuspend: Over-drying the protein pellet after precipitation can make it difficult to resuspend.[12] Avoid excessive drying before proceeding to the next step.

Troubleshooting: Matrix Effects & Poor Reproducibility

Q7: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Matrix effects are a major challenge in LC-MS/MS analysis of biological samples, caused by co-eluting endogenous components that interfere with the ionization of the analyte.[13][14][15] This can lead to inaccurate quantification.[13]

  • Improve Sample Cleanup: The most effective strategy is to remove the interfering matrix components. Switch from a simple protein precipitation to a more selective technique like SPE or LLE.[15]

  • Optimize Chromatography: Adjust your LC method to achieve better separation between this compound and the interfering components. Modifying the mobile phase gradient or using a different column chemistry can resolve co-elution issues.[15]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard (e.g., this compound-d4) is the gold standard. It co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and thus minimize matrix effects.

Q8: My results are not reproducible. What should I investigate?

Lack of reproducibility can be caused by the analytical instrument, sample preparation, or sample integrity.[10]

  • Instrument Performance: First, confirm the reproducibility of your analytical system by making repeated injections of a pure standard.[10] Check for issues like sample carryover or autosampler imprecision.[10]

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Ensure consistent timing, volumes, and techniques for each step (e.g., vortexing time, solvent addition). Automation can significantly improve reproducibility.[8]

  • SPE Cartridge/Well Variability: Inconsistent packing in SPE cartridges can lead to variable flow rates and recoveries. If you suspect this, test cartridges from different lots.

  • Sample Inhomogeneity: Ensure samples are fully thawed and vortexed before aliquoting.

Troubleshooting: Sample Stability & Integrity

Q9: How should I handle and store my biological samples to ensure this compound stability?

Assessing analyte stability is critical to ensure that the measured concentration reflects the true in vivo concentration.[16]

  • Storage Temperature: Generally, biological samples should be stored at -80°C for long-term stability.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade analytes. It is crucial to perform freeze-thaw stability tests during method validation by analyzing samples that have undergone several freeze-thaw cycles.

  • Bench-Top Stability: Assess the stability of this compound in the biological matrix at room temperature for a period that mimics the sample handling and preparation time.

  • Post-Preparative Stability: The processed samples (extracts) should also be tested for stability in the autosampler over the expected run time.

Data Presentation

Table 1: Comparison of Common Extraction Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Extract Cleanliness Low (High Matrix Effects)ModerateHigh (Low Matrix Effects)
Recovery VariableGood to ExcellentExcellent
Throughput HighModerateModerate to High (with automation)
Solvent Usage LowHighLow to Moderate
Ease of Automation HighLowHigh
Common Issues Incomplete protein removal, high matrix effects.[13][14]Emulsion formation, use of hazardous solvents.[5]Clogged cartridges, analyte breakthrough, incomplete elution.[8][10]

Table 2: Troubleshooting Guide for Solid-Phase Extraction (SPE)

SymptomPossible Cause(s)Recommended Solution(s)
Low Recovery 1. Analyte breakthrough during loading. 2. Analyte eluted during wash step. 3. Incomplete elution.1. Adjust sample pH or solvent to improve retention.[8] 2. Decrease wash solvent strength or volume.[10] 3. Increase elution solvent strength or volume; use a stronger solvent.[10]
Poor Reproducibility 1. Inconsistent sample pre-treatment. 2. Variable flow rate through cartridge. 3. Inconsistent elution volumes.1. Ensure consistent pH adjustment and mixing for all samples.[8] 2. Do not let cartridge dry out (if using aqueous phase); use a vacuum manifold for consistent flow. 3. Use a calibrated pipette or automated system for dispensing solvents.[12]
Clogged Cartridge 1. Particulates in the sample. 2. Protein precipitation in the cartridge.1. Centrifuge or filter samples before loading. 2. Perform a protein precipitation step before SPE.
High Matrix Effects 1. Insufficient removal of interferences. 2. Co-elution of analyte and matrix components.1. Add a more selective wash step.[10] 2. Optimize elution solvent to selectively elute the analyte while leaving interferences on the sorbent.[7]

Experimental Protocols

Protocol 1: General Protein Precipitation (PPT) Protocol

  • Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Solvent Addition: Add 300-400 µL of ice-cold acetonitrile (containing an internal standard, if used).

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis. This step can help concentrate the analyte.

Protocol 2: General Liquid-Liquid Extraction (LLE) Protocol

  • Aliquoting: Pipette 200 µL of the biological sample into a glass tube.

  • pH Adjustment: Add a small volume of a suitable buffer (e.g., ammonium hydroxide) to adjust the sample pH to >9 to neutralize this compound.

  • Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., methyl tertiary-butyl ether).

  • Extraction: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis.

Protocol 3: General Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.[12]

  • Elution: Elute this compound from the cartridge using 1 mL of a strong solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base to aid elution).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for analysis.

Visual Guides

SPE_Troubleshooting_Workflow SPE Low Recovery Troubleshooting Workflow start Low Recovery Observed check_system Verify LC-MS/MS System with Known Standard start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot LC-MS/MS System system_ok->fix_system No analyze_fractions Analyze SPE Fractions (Load, Wash, Eluate) system_ok->analyze_fractions Yes analyte_location Where is Analyte Lost? analyze_fractions->analyte_location in_load In Loading Fraction analyte_location->in_load Loading in_wash In Wash Fraction analyte_location->in_wash Washing in_sorbent Retained on Sorbent analyte_location->in_sorbent Not in Eluate solve_load Solution: - Adjust sample pH - Change loading solvent polarity - Use more retentive sorbent in_load->solve_load solve_wash Solution: - Decrease wash solvent strength - Decrease wash solvent volume in_wash->solve_wash solve_elution Solution: - Increase elution solvent strength - Increase elution solvent volume - Add modifier (acid/base) to elution solvent in_sorbent->solve_elution

Caption: Troubleshooting workflow for low analyte recovery in Solid-Phase Extraction.

LLE_Workflow Standard Liquid-Liquid Extraction (LLE) Workflow start Start: Biological Sample (e.g., 200 µL Plasma) ph_adjust Adjust pH of Aqueous Sample (e.g., add buffer to basify) start->ph_adjust add_solvent Add Immiscible Organic Solvent (e.g., 1 mL MTBE) ph_adjust->add_solvent mix Vortex Vigorously (2-5 minutes) add_solvent->mix centrifuge Centrifuge for Phase Separation (e.g., 3000 x g for 5 min) mix->centrifuge transfer Transfer Organic Layer to a Clean Tube centrifuge->transfer evaporate Evaporate Solvent to Dryness (under Nitrogen stream) transfer->evaporate reconstitute Reconstitute Residue in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: General experimental workflow for Liquid-Liquid Extraction (LLE).

Extraction_Decision_Tree Decision Tree for Selecting an Extraction Method start Goal: Extract this compound q1 Need high throughput for many samples? start->q1 q2 Is the sample matrix very complex or dirty? q1->q2 No ppt Use Protein Precipitation (PPT) q1->ppt Yes q3 Are matrix effects a significant concern? q2->q3 No spe Use Solid-Phase Extraction (SPE) q2->spe Yes lle Consider Liquid-Liquid Extraction (LLE) q3->lle No q3->spe Yes ppt_note Fastest method, but yields dirtiest extract. May require more robust chromatography. ppt->ppt_note lle_note Good balance of cleanup and throughput. Can be difficult to automate. lle->lle_note spe_note Provides the cleanest extract and best reduction of matrix effects. Highly automatable. spe->spe_note

Caption: Decision tree for selecting an appropriate this compound extraction method.

References

Navigating Norketotifen HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Norketotifen, achieving consistent and reliable results in High-Performance Liquid Chromatography (HPLC) analysis is paramount. Variability in retention times, peak shapes, and overall system performance can compromise data integrity and delay project timelines. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time shifts in this compound analysis?

A1: Retention time (RT) variability is a frequent issue in HPLC. Gradual drifts or sudden shifts in the RT of this compound can stem from several factors:

  • Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase is a primary cause. Even small variations in the organic-to-aqueous ratio or pH can significantly impact the retention of ionizable compounds like this compound.[1]

  • Column Temperature: Fluctuations in ambient or column oven temperature can lead to inconsistent retention times. An increase in temperature generally decreases viscosity and can shorten retention times.[2]

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of analyses can cause RT drift in the initial injections.

  • Flow Rate Instability: Issues with the HPLC pump, such as worn seals or check valves, can lead to an inconsistent flow rate, directly affecting retention times.[3]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention.

Q2: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A2: Peak tailing, where the peak is asymmetrical with a trailing edge, can compromise peak integration and resolution. Common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic compounds like this compound, causing peak tailing. Operating the mobile phase at a lower pH (around 2-4) can help to suppress the ionization of these silanol groups.[4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks. Diluting the sample is a straightforward solution.

  • Column Contamination or Voids: Accumulation of particulate matter on the column inlet frit or the formation of a void in the packing material can distort peak shape. Reversing and flushing the column or replacing it may be necessary.[5]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Q3: I am observing unexpected ghost peaks in my chromatogram. What could be the source?

A3: Ghost peaks are extraneous peaks that appear in a chromatogram and can be sporadic or consistent. Potential sources include:

  • Contaminated Mobile Phase: Impurities in the solvents or water used to prepare the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • Carryover from Previous Injections: Residual sample from a previous injection sticking to the injector, needle, or column can elute in a subsequent run. Implementing a robust needle wash protocol and flushing the column with a strong solvent can mitigate this.

  • Sample Contamination: The sample itself or the vials and caps used may be contaminated.

  • Degradation of Mobile Phase Additives: Some mobile phase additives can degrade over time, leading to the appearance of extraneous peaks.

Troubleshooting Guides

Issue: Unstable Baseline (Noise and Drift)

An unstable baseline can make it difficult to accurately detect and quantify this compound.

Symptom Possible Causes Recommended Actions
High Frequency Noise (Fuzzy Baseline) 1. Air bubbles in the pump or detector. 2. Leaking pump seals or fittings. 3. Contaminated mobile phase.1. Degas the mobile phase thoroughly. Purge the pump to remove air. 2. Inspect for salt buildup around fittings and replace seals if necessary.[3] 3. Filter all mobile phase components through a 0.45 µm or 0.22 µm filter.
Baseline Drift 1. Insufficient column equilibration. 2. Changes in mobile phase composition (e.g., evaporation of a volatile component). 3. Fluctuations in column temperature.1. Ensure the column is fully equilibrated with the mobile phase before analysis. 2. Keep mobile phase reservoirs capped. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a stable temperature.
Issue: Poor Peak Resolution

Inadequate separation between the this compound peak and other components can lead to inaccurate quantification.

Symptom Possible Causes Recommended Actions
Co-eluting or Overlapping Peaks 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry. 3. Column degradation.1. Adjust the organic solvent ratio or the pH of the mobile phase to alter selectivity. The pH of the mobile phase is a powerful tool for changing the selectivity of ionizable compounds.[1] 2. Consider a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. 3. Replace the analytical column.

Experimental Protocols

The following is a detailed methodology for the chiral HPLC analysis of (R)-Norketotifen, adapted from available literature. This protocol can serve as a starting point for method development and troubleshooting.

Method: Chiral HPLC-UV for (R)-Norketotifen

Parameter Condition
Column Merck Chiradex 5 µm
Mobile Phase 95:5 (v/v) Sodium Phosphate Buffer (pH 4.0) : Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature Ambient (controlled room temperature recommended for better reproducibility)
Run Time Approximately 15 minutes

Mobile Phase Preparation:

  • Prepare the sodium phosphate buffer at the desired molarity.

  • Adjust the pH of the buffer to 4.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter.

  • Mix the filtered buffer with HPLC-grade acetonitrile in a 95:5 volume ratio.

  • Degas the final mobile phase mixture by sonication or vacuum filtration before use.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a suitable diluent. A good starting point is to use the mobile phase as the diluent to avoid solvent mismatch effects.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Visualizing Troubleshooting Workflows

Diagram: Troubleshooting Retention Time Variability

G start Retention Time Variability Observed check_mobile_phase Check Mobile Phase - Correct Composition? - pH Accurate? - Freshly Prepared? start->check_mobile_phase check_column Check Column - Sufficient Equilibration? - Correct Temperature? check_mobile_phase->check_column Yes reprepare_mp Reprepare Mobile Phase check_mobile_phase->reprepare_mp No check_pump Check Pump - Stable Flow Rate? - No Leaks? check_column->check_pump Yes equilibrate_column Equilibrate Column for Longer check_column->equilibrate_column No service_pump Service Pump (Check Seals, Check Valves) check_pump->service_pump No consider_column_age Consider Column Age - Replace if necessary check_pump->consider_column_age Yes problem_solved Problem Resolved reprepare_mp->problem_solved equilibrate_column->problem_solved service_pump->problem_solved consider_column_age->problem_solved

Caption: A logical workflow for diagnosing and resolving retention time variability in HPLC analysis.

Diagram: Addressing Peak Tailing

G start Peak Tailing Observed check_overload Check for Column Overload - Dilute Sample? start->check_overload check_ph Check Mobile Phase pH - Is it optimal to suppress silanol interactions? check_overload->check_ph No dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_sample_solvent Check Sample Solvent - Mismatched with Mobile Phase? check_ph->check_sample_solvent Yes adjust_ph Adjust Mobile Phase pH (e.g., to pH 2-4) check_ph->adjust_ph No check_column_health Check Column Health - Void or Contamination? check_sample_solvent->check_column_health No dissolve_in_mp Dissolve Sample in Mobile Phase check_sample_solvent->dissolve_in_mp Yes flush_or_replace_column Flush or Replace Column check_column_health->flush_or_replace_column Yes problem_solved Problem Resolved dilute_sample->problem_solved adjust_ph->problem_solved dissolve_in_mp->problem_solved flush_or_replace_column->problem_solved

References

Improving yield and purity in Norketotifen chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Norketotifen, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the demethylation of its parent compound, Ketotifen.[1] This process involves the removal of a methyl group from the piperidine ring of the Ketotifen molecule.

Q2: What are the main challenges encountered in this compound synthesis?

A2: A primary challenge is preventing racemization of the product, as harsh reaction conditions can lead to a loss of stereochemical purity.[2][3] Other challenges include achieving high yields, minimizing the formation of byproducts, and effectively removing impurities.

Q3: What are the key impurities that can arise during the synthesis of this compound?

A3: Besides residual starting material (Ketotifen), other potential impurities can be related to the starting materials used for the synthesis of Ketotifen itself. These can include precursors like 2-Bromo-4H-benzo[2][4]cyclohepta[1,2-b]thiophen-4-one and 10-Methoxy-4H-benzo[2][4]cyclohepta[1,2- b]thiophen-4-one.[5] Inadequate purification can also leave behind reagents and byproducts from the demethylation reaction.

Q4: What are the recommended methods for purifying this compound?

A4: To enhance the purity of this compound, techniques such as fractional crystallization and chromatography are commonly employed.[1] For separating enantiomers and ensuring high enantiomeric purity, chiral high-performance liquid chromatography (chiral HPLC) is a key analytical and preparative technique.[1]

Q5: How does this compound's mechanism of action relate to its therapeutic effects?

A5: this compound exerts its therapeutic effects primarily through two mechanisms. It acts as a histamine H1 receptor antagonist, which helps to alleviate allergy symptoms.[1][4] Additionally, it functions as a mast cell stabilizer and has been shown to inhibit the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), contributing to its anti-inflammatory properties.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. Consider using a different solvent system.[6]
Degradation of product.Employ milder reaction conditions to prevent decomposition. Newer synthetic routes that avoid harsh conditions have been developed.[1][2]
Suboptimal reagents.Ensure the purity and reactivity of all starting materials and reagents.
Low Purity Presence of unreacted starting material (Ketotifen).Enhance the efficiency of the purification process, for instance, by optimizing the mobile phase in chromatography or using recrystallization with an appropriate solvent system.
Formation of byproducts.Adjust reaction conditions to disfavor the formation of side products. This could involve changing the temperature, catalyst, or solvent.
Racemization.Utilize stereoselective synthesis methods using chiral templates or perform chiral resolution of the final product using techniques like fractional crystallization with chiral acids or chiral chromatography.[2][3]
Inconsistent Results Variability in starting material quality.Standardize the source and purity of the starting Ketotifen and all reagents.
Fluctuations in reaction conditions.Implement strict control over reaction parameters, including temperature, pressure, and mixing speed.
Analytical method variability.Validate and standardize analytical methods, such as HPLC, to ensure consistent and accurate measurement of yield and purity.[7]

Experimental Protocols

Protocol 1: General Demethylation of Ketotifen

This is a representative protocol and may require optimization.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ketotifen in a suitable organic solvent (e.g., dioxane).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the demethylating agent. The choice of reagent is critical to avoid harsh conditions that could lead to racemization.

  • Reaction Monitoring: Heat the reaction mixture to the optimized temperature and monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding an appropriate aqueous solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent. Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude this compound using column chromatography or recrystallization to achieve the desired purity.

Protocol 2: Chiral Resolution of this compound

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add a chiral resolving agent, such as a chiral acid, to form diastereomeric salts.

  • Fractional Crystallization: Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomers will allow for their separation by filtration.

  • Liberation of Enantiomer: Treat the separated diastereomeric salt with a base to liberate the free enantiomer of this compound.

  • Purity Analysis: Analyze the enantiomeric purity of the final product using chiral HPLC.

Visualizations

Norketotifen_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution (Optional) Ketotifen Ketotifen (Starting Material) Demethylation Demethylation Reaction Ketotifen->Demethylation Crude_this compound Crude this compound Demethylation->Crude_this compound Purification_Step Purification (Chromatography/ Crystallization) Crude_this compound->Purification_Step Pure_this compound Pure Racemic This compound Purification_Step->Pure_this compound Chiral_Resolution Chiral Resolution (e.g., Chiral HPLC) Pure_this compound->Chiral_Resolution Enantiopure_this compound Enantiopure This compound Chiral_Resolution->Enantiopure_this compound

Caption: A workflow diagram illustrating the key stages in the synthesis and purification of this compound.

Norketotifen_MoA cluster_membrane Cell Membrane H1_Receptor Histamine H1 Receptor Allergic_Response Allergic Response (e.g., inflammation, itching) H1_Receptor->Allergic_Response This compound This compound This compound->H1_Receptor antagonizes Mast_Cell Mast Cell This compound->Mast_Cell stabilizes Histamine Histamine Histamine->H1_Receptor activates TNF_alpha TNF-α Release Mast_Cell->TNF_alpha inhibits release Inflammation Inflammation TNF_alpha->Inflammation

Caption: A diagram showing the mechanism of action of this compound as a histamine H1 receptor antagonist and mast cell stabilizer.

References

Technical Support Center: Overcoming Poor Solubility of Norketotifen in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Norketotifen.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound exhibits poor solubility in neutral aqueous buffers due to its chemical structure. It is a moderately lipophilic molecule, as indicated by its predicted octanol-water partition coefficient (logP) of approximately 2.99.[1][2] Furthermore, this compound is a weak base with a pKa of about 9.63 for its basic amine group.[2] In neutral pH environments (around 7.4), the molecule is predominantly in its non-ionized, less soluble form.[3]

Q2: What are the general strategies to improve the solubility of this compound in experimental buffers?

A2: Several methods can be employed to enhance the solubility of this compound for in vitro and in vivo studies. These include:

  • pH Adjustment: Lowering the pH of the buffer to protonate the basic amine group of this compound, thereby increasing its aqueous solubility.[3]

  • Co-solvents: Utilizing organic solvents such as dimethyl sulfoxide (DMSO) or ethanol to first dissolve this compound before diluting it into the aqueous buffer.[1][2]

  • Surfactants: Incorporating non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the lipophilic this compound molecules.[4][5]

  • Cyclodextrins: Using cyclic oligosaccharides such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes with this compound, enhancing its solubility.[6][7]

Q3: Can I use the solubility data of Ketotifen for this compound?

A3: this compound is the active metabolite of Ketotifen, and they share a similar core structure.[8] While their physicochemical properties are not identical, the solubility behavior of Ketotifen can serve as a useful reference for this compound in the absence of specific data. For instance, Ketotifen fumarate is sparingly soluble in water but has a significantly higher solubility in organic solvents like DMSO.[9][10] It is always recommended to experimentally determine the solubility of this compound for your specific experimental conditions.

Troubleshooting Guides

Issue 1: this compound precipitates when added to my aqueous buffer.

This is a common issue due to the low aqueous solubility of this compound at neutral pH.

Troubleshooting Workflow:

start Precipitation Observed check_stock Is a stock solution in an organic solvent being used? start->check_stock direct_dissolution Attempting direct dissolution in buffer check_stock->direct_dissolution No check_concentration Is the final concentration of the organic solvent too high? check_stock->check_concentration Yes ph_adjustment Lower the pH of the buffer direct_dissolution->ph_adjustment co_solvent Use a co-solvent (e.g., DMSO, Ethanol) ph_adjustment->co_solvent surfactant Add a surfactant (e.g., Tween® 80) co_solvent->surfactant cyclodextrin Use a cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin fail Precipitation Persists cyclodextrin->fail dilute_stock Prepare a more concentrated stock and add a smaller volume check_concentration->dilute_stock Yes check_final_conc Is the final this compound concentration too high? check_concentration->check_final_conc No success Solution Achieved dilute_stock->success lower_conc Lower the final this compound concentration check_final_conc->lower_conc Yes check_final_conc->success No lower_conc->success

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent results in cell-based assays.

This could be due to poor solubility, precipitation over time, or cytotoxicity of the solubilizing agents.

Troubleshooting Steps:

  • Visually inspect your final working solution: Look for any signs of precipitation before adding it to the cells.

  • Prepare fresh dilutions: Avoid storing dilute aqueous solutions of this compound for extended periods, as it may precipitate out of solution. It is recommended to prepare fresh solutions for each experiment.[9]

  • Optimize solvent concentration: The final concentration of organic solvents like DMSO should be kept to a minimum (typically below 0.5% v/v for most cell culture experiments) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control in your experiments to account for any effects of the solvent.

  • Consider alternative solubilizers: If DMSO or ethanol are causing issues, explore the use of cyclodextrins, which are generally well-tolerated by cells.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₈H₁₇NOS[2]
Molecular Weight295.4 g/mol [2]
AppearanceWhite crystalline solid[2]
Water Solubility~0.0062 mg/mL[2]
logP (octanol/water)2.99[1][2]
pKa (strongest basic)~9.63[2]

Table 2: Solubility of Ketotifen Fumarate (a structural analog) in Various Solvents

SolventSolubilityReference(s)
WaterSparingly soluble (a 1.2% solution has a pH of 3.6)[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[9]
Dimethylformamide (DMF)~25 mg/mL[11]
Ethanol~0.5 mg/mL[9]
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL[9]

Table 3: Recommended Starting Concentrations of Solubilizing Agents

Solubilizing AgentRecommended Starting ConcentrationNotesReference(s)
DMSO< 0.5% (v/v) in final mediumFinal concentration should be optimized for the specific cell line.[1]
Ethanol< 0.5% (v/v) in final mediumSimilar to DMSO, the final concentration should be minimized.[1]
Tween® 800.1 - 1% (w/v)Can form micelles to solubilize the compound.[4]
Cremophor® EL0.1 - 1% (w/v)A potent solubilizer, but can have biological effects.
HP-β-CD1 - 5% (w/v)Forms inclusion complexes to enhance solubility.[7]
SBE-β-CD1 - 5% (w/v)Another cyclodextrin with high water solubility.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

This is the most common method for preparing stock solutions of poorly soluble compounds for in vitro studies.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Workflow for Co-solvent Method:

start Weigh this compound add_dmso Add DMSO to desired concentration start->add_dmso vortex Vortex until dissolved add_dmso->vortex store Store stock solution at -20°C/-80°C vortex->store dilute Dilute stock solution in experimental buffer store->dilute use Use immediately in experiment dilute->use

Caption: Workflow for preparing this compound solution using DMSO.

Protocol 2: Enhancing this compound Solubility with pH Adjustment

This method is suitable when the presence of organic co-solvents is not desirable.

Materials:

  • This compound powder

  • Experimental buffer (e.g., Phosphate buffer, TRIS buffer)

  • Dilute Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • pH meter

Procedure:

  • Prepare the experimental buffer at the desired final concentration.

  • Lower the pH of the buffer to approximately 2 pH units below the pKa of this compound (i.e., around pH 7.6) using dilute HCl.

  • Add the this compound powder to the acidic buffer and stir until it dissolves.

  • Once dissolved, slowly adjust the pH back to the desired experimental pH using dilute NaOH.

  • Monitor the solution for any signs of precipitation during and after pH adjustment.

Signaling Pathway of pH-dependent Solubility:

Norketotifen_unprotonated This compound (R-NH) (Poorly Soluble) Norketotifen_protonated This compound (R-NH2+) (More Soluble) Norketotifen_unprotonated->Norketotifen_protonated Protonation Norketotifen_protonated->Norketotifen_unprotonated Deprotonation Low_pH Low pH (Excess H+) Low_pH->Norketotifen_protonated Favors High_pH High pH (Low H+) High_pH->Norketotifen_unprotonated Favors

Caption: pH effect on this compound ionization and solubility.

Protocol 3: Using Cyclodextrins to Solubilize this compound

This method is useful for creating aqueous solutions of this compound without organic co-solvents, which can be beneficial for certain in vivo and in vitro applications.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental buffer

  • Magnetic stirrer

Procedure:

  • Prepare a solution of the chosen cyclodextrin in the experimental buffer at the desired concentration (e.g., 5% w/v).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter.

Logical Relationship of Cyclodextrin Solubilization:

cluster_0 Inclusion Complex Formation This compound This compound (Lipophilic) Complex This compound-Cyclodextrin Inclusion Complex (Water-Soluble) This compound->Complex Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex

References

Minimizing Norketotifen degradation during long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Norketotifen Degradation During Long-term Cell Culture

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the degradation of this compound during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a diminishing or inconsistent effect of this compound in my cell culture experiment that lasts several days. What are the likely causes?

A1: A gradual loss of this compound's biological activity in long-term experiments is a common issue that can stem from several factors:

  • Chemical Degradation: this compound can degrade due to factors in the culture environment, including pH, temperature, and light exposure.[1][2] The aqueous and physiological pH nature of cell culture media can facilitate these degradation processes.[3]

  • Metabolism by Cells: The cells in your culture may be actively metabolizing this compound into inactive forms, thereby reducing its effective concentration over time.[3] this compound itself is a metabolite of Ketotifen, formed via demethylation, and can be further metabolized through reduction of its ketone group.[4]

  • Adsorption to Labware: this compound may non-specifically bind to the plastic surfaces of cell culture plates, flasks, and pipette tips, lowering its bioavailable concentration.[3]

  • Precipitation: Due to its sparse solubility in water, this compound might precipitate out of the culture medium over time, especially if the initial stock solution was not prepared correctly or if the final concentration exceeds its solubility limit in the medium.[1][3]

Q2: What specific chemical properties of this compound make it susceptible to degradation in cell culture media?

A2: this compound's stability is influenced by its chemical structure and the conditions of the culture medium. Key factors include:

  • pH Sensitivity: The compound is known to be unstable in strongly acidic or alkaline conditions, which can lead to degradation through hydrolysis or oxidation.[1] While standard cell culture media is buffered to a physiological pH (around 7.4), local pH changes in dense cultures or issues with the buffering system can impact stability.

  • Thermal Sensitivity: The standard cell culture incubation temperature of 37°C can accelerate slow degradation reactions over several days. This compound is known to decompose at elevated temperatures (above 100°C), and while 37°C is much lower, it is still a contributing factor to long-term instability compared to storage at 4°C or below.[1]

  • Light Sensitivity: The molecule is susceptible to photodegradation when exposed to UV light.[1] Standard laboratory lighting and frequent incubator door opening can contribute to this over the course of a multi-day experiment.

  • Oxidation and Reduction: this compound's structure, which includes a ketone moiety, can be susceptible to oxidation and reduction reactions.[1] These reactions can be influenced by components in the media or by cellular metabolic processes.[4]

Q3: What are the best practices for preparing and storing this compound solutions to ensure maximum stability?

A3: Proper preparation and storage are critical for maintaining this compound's integrity.

  • Stock Solutions: this compound is sparingly soluble in water but freely soluble in organic solvents like DMSO.[1] Prepare a high-concentration stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes in light-protected tubes and store them at -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.[2]

  • Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before each use.[3] When diluting the DMSO stock into your aqueous medium, ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%).[3] Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[3]

Q4: For a multi-day experiment, how often should I replenish the this compound in the cell culture?

A4: The frequency of media replacement depends on the stability of this compound in your specific experimental conditions and the metabolic rate of your cells. For long-term treatments, it is generally recommended to replace the entire volume of media with freshly prepared media containing this compound every 2-3 days.[2][5] This practice helps to maintain a more consistent concentration of the active compound and to replenish essential nutrients for the cells.[5]

Q5: My cells appear stressed or are dying at concentrations where I expect a biological effect, not toxicity. Could this be related to this compound degradation?

A5: Yes, this is possible. Unexpected cytotoxicity can sometimes be caused by the degradation products of a compound, which may have different biological activities or toxic properties than the parent molecule.[2] Alternatively, if the compound is degrading rapidly, you may be increasing the concentration to compensate, inadvertently revealing cytotoxic effects of the parent compound at these higher levels. It is crucial to confirm the stability of this compound in your media to distinguish between compound toxicity and the effects of its degradants.[3]

Data and Protocols

Physicochemical and Stability Data

The following tables summarize key properties of this compound and the factors influencing its stability.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionReference
Molecular FormulaC₁₈H₁₇NOS[1][6]
Molecular Weight295.4 g/mol [1][6]
Solubility (Water)Sparingly soluble (~0.0062 mg/mL)[1]
Solubility (Organic)Freely soluble in DMSO and ethanol[1]
Predicted logP2.99 (Moderate lipophilicity)[1]
pKa (Basic Amine)~9.63[1]

Table 2: Summary of Factors Affecting this compound Stability

FactorConditionImpact on StabilityRecommendationReference
pH Strongly acidic or alkalineDegradation via hydrolysis/oxidationMaintain in buffered solution (pH ~7.4)[1]
Temperature Elevated temperatures (>100°C)DecompositionStore stock solutions at -80°C[1][2]
Light UV exposurePhotodegradationStore in light-protected tubes/plates[1][2]
Solvent Aqueous (Cell Media)Potential for slow hydrolysis/oxidationPrepare fresh working solutions daily[3]
Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to quantify the stability of this compound under your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][3]

Objective: To determine the percentage of this compound remaining in cell culture media over a time course that mimics a long-term experiment.

Materials:

  • This compound powder

  • DMSO (ACS grade or higher)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile, light-protected microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (ACN) for protein precipitation

Methodology:

  • Preparation of Test Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments.

  • Aliquoting: Dispense this solution into multiple sterile, light-protected microcentrifuge tubes, creating one aliquot for each time point to be tested.

  • Incubation: Place the tubes in a 37°C, 5% CO₂ incubator to simulate the experimental environment.

  • Time Point Sampling: At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one tube from the incubator. The 0-hour sample should be processed immediately after preparation and serves as the baseline.

  • Sample Processing:

    • To precipitate proteins from the medium, add 3 volumes of ice-cold acetonitrile to 1 volume of the media sample (e.g., 300 µL ACN to 100 µL media).

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial for analysis.

  • LC-MS/MS Analysis: Analyze the sample to determine the concentration of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

    Percentage Remaining = (Concentration at Time X / Concentration at Time 0) * 100%

Visual Guides and Workflows

Troubleshooting Diminishing Compound Efficacy

start Start: Diminished This compound Activity check_prep Review Solution Prep & Storage Protocol start->check_prep is_prep_ok Protocols Optimal? check_prep->is_prep_ok run_stability Action: Run Stability Assay (LC-MS/MS) is_prep_ok->run_stability Yes fix_prep Solution: Use Fresh Stock, Aliquot, Store at -80°C, Protect from Light is_prep_ok->fix_prep No is_stable Is Compound Stable in Media (>48h)? run_stability->is_stable increase_freq Solution: Increase Media & Compound Replenishment (e.g., every 24-48h) is_stable->increase_freq No check_metabolism Hypothesis: Cellular Metabolism or Adsorption to Plastic is_stable->check_metabolism Yes

Caption: Troubleshooting flowchart for decreased this compound efficacy.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol 1. Prepare this compound in complete culture media aliquot 2. Aliquot into tubes for each time point (T=0, 4, 8...h) prep_sol->aliquot incubate 3. Incubate all tubes at 37°C, 5% CO2 aliquot->incubate sample 4. Remove one tube at each designated time point incubate->sample process 5. Precipitate proteins (add 3 vol. ACN) & centrifuge sample->process analyze 6. Analyze supernatant using LC-MS/MS process->analyze calculate 7. Calculate % Remaining vs. T=0 sample analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

Potential Degradation Pathways of this compound

This compound This compound hydrolysis Hydrolysis Products This compound->hydrolysis Extreme pH (Aqueous Media) oxidation Oxidation Products This compound->oxidation Oxygen, Light reduction Reduction (e.g., 10-hydroxy-norketotifen) This compound->reduction Cellular Enzymes

References

Strategies to prevent Norketotifen racemization during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting strategies to prevent the racemization of Norketotifen during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of chirality in this compound?

A1: The chirality of this compound, like its precursor Ketotifen, does not arise from a traditional asymmetric carbon atom. Instead, it is a result of atropisomerism. This phenomenon occurs due to hindered rotation around a single bond, in this case, within the seven-membered ring of the molecule. This restriction of movement creates two stable, non-superimposable mirror-image enantiomers, (R)- and (S)-Norketotifen.[1]

Q2: What are the primary factors that can induce racemization of this compound during synthesis?

A2: Racemization is the conversion of an enantiomerically pure sample into a mixture of equal parts of both enantiomers. For this compound, this can be caused by "strenuous conditions" that provide enough energy to overcome the rotational barrier of the atropisomers. Key factors include:

  • Alkaline pH: this compound and its precursor are significantly less stable at a pH of 10 or higher.[2][3]

  • High Temperatures: Elevated temperatures, such as those used during reflux, can accelerate degradation and potentially provide the energy needed for interconversion of the atropisomers.[3]

  • Light Exposure: Ketotifen has been shown to be photolabile, especially under alkaline conditions.[2][4]

Q3: What is the most effective general strategy to obtain enantiomerically pure this compound?

A3: The preferred method is to start with an enantiomerically pure Ketotifen precursor, either (R)- or (S)-Ketotifen, and then perform the N-demethylation step under mild conditions that do not induce racemization.[1] This approach is generally more efficient than attempting to resolve a racemic mixture of this compound later on.

Q4: How can I verify the enantiomeric purity of my this compound sample?

A4: The most common method for determining enantiomeric purity is through chiral High-Performance Liquid Chromatography (HPLC). A published method has shown successful separation and quantification of this compound enantiomers, achieving an enantiomeric excess (ee) of 95% for a synthesized sample.[1]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may lead to the loss of stereochemical integrity during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low enantiomeric excess (ee%) in the final this compound product. Harsh reaction conditions during N-demethylation. Strong bases, high temperatures, or prolonged reaction times may be causing on-pathway racemization.Adopt a synthesis protocol specifically designed to avoid strenuous conditions. A proven method involves using a milder base like sodium carbonate in a biphasic system and protecting the amine during the demethylation process.[1] (See Experimental Protocol section for a detailed methodology).
Racemization of the Ketotifen starting material. The starting material may not be as enantiomerically pure as specified, or it may have degraded during storage.Verify the enantiomeric purity of the starting (R)- or (S)-Ketotifen using a validated chiral HPLC method before beginning the synthesis. Store enantiomerically pure starting materials under recommended conditions (cool, dark, and dry).
Inappropriate work-up or purification conditions. Exposure to strong acids or bases during extraction or chromatography can lead to racemization.Ensure that all aqueous solutions used during work-up are buffered to a neutral or slightly acidic pH (pH 4-7). When performing chromatography, use neutral silica gel and avoid amine-treated or highly basic mobile phases unless specifically validated not to cause racemization.
Product degradation observed alongside loss of optical activity. Exposure to high pH and/or high temperature. Studies show that Ketotifen degradation exceeds 30% at pH ≥ 10 at 70°C.[3] This degradation can occur at the piperidine ring, which is integral to the molecule's structure.Maintain reaction and purification pH in the range of 4-7.[2][5] If heating is necessary, use the lowest effective temperature and minimize the reaction time. Use of a phase-transfer catalyst in a biphasic system can facilitate the reaction at lower temperatures.[1]
Photodegradation. The compound is known to be light-sensitive, particularly at higher pH values.[4]Protect the reaction mixture and any subsequent solutions from light by using amber glassware or by covering the flasks with aluminum foil.

Data Summary

The following tables summarize quantitative data regarding the stability of Ketotifen, the precursor to this compound, under various stress conditions. These conditions are also relevant to the stability of this compound's atropisomers.

Table 1: Effect of pH and Temperature on Ketotifen Degradation

pHTemperature (°C)Degradation (%)Half-life (t₀.₅) in hoursReference
1.070≤ 14.0410.03[3]
3.070≤ 14.0450.15[3]
7.070≤ 14.0425.08[3]
10.070> 304.18[3]
13.070> 303.86[3]

Table 2: Effect of pH on Photodegradation of Ketotifen

pHConditionDegradationHalf-life (t₀.₅) in hoursReference
3.0UV/Vis Light14.64%65.42[4]
7.0UV/Vis Light19.28%13.03[4]
10.0UV/Vis Light~100%Complete Degradation[4]

Experimental Protocols

1. Protocol: Stereopreserving Synthesis of (R)-Norketotifen from (R)-Ketotifen

This protocol is adapted from a patented method designed to avoid racemization during the N-demethylation step.[1]

Step 1: Formation of the Trichloroethyl Carbamate Intermediate

  • Combine anhydrous sodium carbonate (1.0 eq), (+)-(R)-Ketotifen (1.0 eq), and benzyltriethylammonium chloride (BTEAC) (1.0 eq) in a dry flask.

  • Place the flask under a high vacuum for several hours to ensure all components are dry.

  • Add anhydrous dichloromethane and cool the mixture in an ice bath.

  • Slowly add 2,2,2-trichloroethyl chloroformate (1.05 eq) to the stirred mixture.

  • Allow the reaction to warm to room temperature, then add 5% aqueous sodium carbonate.

  • Reflux the biphasic mixture for one hour.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous sodium carbonate.

  • Dilute with dichloromethane, separate the organic phase, dry it over sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by silica gel chromatography to isolate the trichloroethyl carbamate intermediate.

Step 2: Deprotection to Yield (R)-Norketotifen

  • Dissolve the purified intermediate from Step 1 in a 2:1 mixture of acetic acid and water.

  • Add activated zinc dust (approx. 20 eq) portion-wise to the solution.

  • Stir the mixture vigorously at room temperature for approximately 2 hours.

  • Filter the mixture over celite and wash thoroughly with dichloromethane and water.

  • Basify the filtrate with saturated aqueous sodium carbonate.

  • Separate the organic layer, dry it over sodium sulfate, filter, and evaporate to yield crude (R)-Norketotifen.

2. Protocol: Chiral HPLC Analysis of this compound Enantiomers

This method can be used to determine the enantiomeric excess (ee%) of a this compound sample.[1]

  • Column: Merck Chiradex 5 µm

  • Mobile Phase: A 95:5 mixture of pH 4.0 sodium phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Expected Retention Times: For the (S)-enantiomer, the retention time is approximately 7.5 minutes. The (R)-enantiomer will have a different retention time, allowing for quantification of both peaks.

Visual Guides

Below are diagrams illustrating key workflows and logical relationships in preventing this compound racemization.

G cluster_0 Troubleshooting Workflow for Low Enantiomeric Excess cluster_1 Synthesis & Work-up Review start Low ee% Detected in This compound Product check_start Verify Purity of (R/S)-Ketotifen Starting Material start->check_start Step 1 check_conditions Review N-Demethylation Reaction Conditions check_start->check_conditions If starting material is pure check_workup Review Work-up and Purification pH check_conditions->check_workup implement_changes Implement Mild Conditions: - Use Na₂CO₃ base - Control Temperature - Buffer pH to 4-7 - Protect from light check_workup->implement_changes Identify deviation reanalyze Re-synthesize and Analyze by Chiral HPLC implement_changes->reanalyze end High ee% Achieved reanalyze->end Success

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_chemical Chemical Environment cluster_physical Physical Conditions cluster_synthesis Synthesis Control cluster_handling Material Handling racemization_factors Factors Promoting Racemization high_ph High pH (≥10) (Alkaline Conditions) racemization_factors->high_ph high_temp High Temperature (e.g., uncontrolled reflux) racemization_factors->high_temp light UV/Vis Light Exposure racemization_factors->light prevention_strategies Prevention Strategies mild_conditions Use Mild Reaction Conditions (e.g., Na₂CO₃) mild_conditions->prevention_strategies control_ph Buffer pH to 4-7 during work-up control_ph->prevention_strategies protect_light Use Amber Glassware protect_light->prevention_strategies start_pure Start with Enantiopure Ketotifen start_pure->prevention_strategies

Caption: Key factors in racemization and their prevention.

References

Resolving inconsistent results in Norketotifen mast cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in Norketotifen mast cell assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mast cells?

A1: this compound is the active metabolite of Ketotifen, a second-generation H1-antihistamine.[1][2] Its primary mechanism of action in mast cells is twofold: it acts as a potent antagonist of the histamine H1 receptor, and it functions as a mast cell stabilizer.[1][3] This stabilization prevents the degranulation of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[4][5][6]

Q2: What are the common assays used to measure this compound's effect on mast cell degranulation?

A2: A common in vitro method to assess mast cell degranulation is the measurement of β-hexosaminidase release from rat basophilic leukemia (RBL-2H3) cells.[7][8][9] This enzyme is stored in mast cell granules and is released along with histamine upon cell activation.[8] The amount of β-hexosaminidase released into the cell supernatant is quantified using a colorimetric or fluorometric assay and serves as an index of degranulation.[7][10][11]

Q3: What are some potential sources of variability in mast cell assays?

A3: Inconsistent results in mast cell assays can arise from several factors, including:

  • Cell Health and Passage Number: The health and passage number of the cell line (e.g., RBL-2H3) can significantly impact their degranulation response.[12][13] Cells that have been passaged too many times may show a diminished response to stimuli.[13]

  • Reagent Quality and Concentration: The quality and concentration of reagents such as the stimulating antigen (e.g., DNP-BSA), IgE, and the substrate for the detection assay are critical.[14]

  • Buffer Conditions: The pH and composition of the assay buffer (e.g., Tyrode's buffer) must be carefully controlled, as mast cells are sensitive to their environment.[14]

  • Improper Cell Handling: Mast cells are sensitive to mechanical stress. Vigorous pipetting or centrifugation can cause spontaneous degranulation, leading to high background signals.

  • Incubation Times and Temperatures: Adherence to optimized incubation times and temperatures is crucial for reproducible results.

Troubleshooting Guides

Issue 1: High Background Degranulation in Unstimulated Control Wells

High background degranulation in negative control wells can mask the inhibitory effects of this compound and lead to a narrow assay window.

Table 1: Troubleshooting High Background Degranulation

Observation Potential Cause Recommended Action
High β-hexosaminidase release in wells with cells and buffer only.Spontaneous degranulation due to improper cell handling.Handle cells gently. Avoid vigorous pipetting and use low-speed centrifugation.
Poor cell health or high cell passage number.Use cells with a low passage number and ensure high viability before starting the experiment.[12][13]
Contamination of media or reagents.Use fresh, sterile media and reagents. Filter-sterilize all buffers.
Inappropriate buffer conditions (pH, temperature).Ensure the assay buffer is at the correct physiological pH (typically 7.4) and temperature (37°C).[14]
Issue 2: Inconsistent or Low Signal in Positive Control Wells

A weak or variable signal in the positive control wells (stimulated cells without this compound) makes it difficult to accurately determine the inhibitory effect of the compound.

Table 2: Troubleshooting Inconsistent Positive Control Signal

Observation Potential Cause Recommended Action
Low β-hexosaminidase release upon stimulation with antigen.Ineffective sensitization with IgE.Ensure the correct concentration of IgE is used and that the sensitization period is adequate (typically overnight).[7]
Inactive antigen.Use a fresh, validated batch of antigen (e.g., DNP-BSA).
Sub-optimal incubation time for stimulation.Optimize the stimulation time (typically 30-60 minutes).[14]
Degraded β-hexosaminidase substrate.Use a fresh preparation of the substrate for the colorimetric or fluorometric assay. Consider using a fluorescence-based assay for higher sensitivity.[12][13]
High variability between replicate wells.Uneven cell seeding.Ensure a homogenous cell suspension and careful pipetting when seeding cells into the microplate.
Edge effects in the microplate.Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Issue 3: Inconsistent this compound Dose-Response Curve

An erratic or non-reproducible dose-response curve for this compound can make it impossible to determine an accurate IC50 value.

Table 3: Troubleshooting Inconsistent this compound Dose-Response

Observation Potential Cause Recommended Action
No inhibition of degranulation at expected concentrations.Inactive this compound compound.Verify the purity and activity of the this compound stock solution.
Inappropriate solvent for this compound.Ensure the solvent used to dissolve this compound is compatible with the assay and does not affect cell viability at the final concentration.
Insufficient pre-incubation time with this compound.Optimize the pre-incubation time of the cells with this compound before adding the stimulus to allow for sufficient target engagement.
High variability in inhibition at different concentrations.Pipetting errors when preparing serial dilutions.Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
Cell density variations across the plate.Ensure consistent cell seeding in all wells.

Experimental Protocols

β-Hexosaminidase Release Assay in RBL-2H3 Cells

This protocol is adapted from established methods for measuring IgE-mediated mast cell degranulation.[7][8][9]

Materials:

  • RBL-2H3 cells

  • Minimum Essential Medium (MEM) with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL)

  • Anti-DNP IgE

  • DNP-BSA (antigen)

  • This compound

  • Tyrode's Buffer (pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate

  • 0.1 M Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

  • Triton X-100

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight.

  • Sensitization: Sensitize the cells with anti-DNP IgE (e.g., 0.5 µg/mL) in fresh medium and incubate overnight at 37°C.

  • Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Add 100 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add 10 µL of DNP-BSA (e.g., 100 ng/mL) to the appropriate wells to induce degranulation. For the total release control, add 10 µL of 1% Triton X-100. For the unstimulated control, add 10 µL of Tyrode's buffer. Incubate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of pNAG substrate solution to each well containing the supernatant. Incubate for 1 hour at 37°C.

  • Stopping the Reaction: Add 200 µL of stop solution to each well.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release for each sample relative to the total release control (Triton X-100 lysed cells).

Visualizations

Mast_Cell_Degranulation_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Degranulation Assay node_seed Seed RBL-2H3 Cells (96-well plate) node_sensitize Sensitize with Anti-DNP IgE (Overnight) node_seed->node_sensitize 24h node_wash Wash Cells (Tyrode's Buffer) node_sensitize->node_wash node_this compound Add this compound (or Vehicle) node_wash->node_this compound node_stimulate Stimulate with DNP-BSA (or Controls) node_this compound->node_stimulate 30-60 min node_supernatant Collect Supernatant node_stimulate->node_supernatant 1h node_substrate Add pNAG Substrate node_supernatant->node_substrate node_stop Add Stop Solution node_substrate->node_stop 1h node_read Read Absorbance (405 nm) node_stop->node_read node_analyze node_analyze node_read->node_analyze Analyze Data

Caption: Experimental workflow for a β-hexosaminidase release assay.

IgE_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition node_antigen Antigen (e.g., DNP-BSA) node_ige IgE node_antigen->node_ige node_fceri FcεRI Receptor node_ige->node_fceri Binds node_crosslink Receptor Cross-linking node_fceri->node_crosslink Aggregation node_kinases Activation of Tyrosine Kinases (e.g., Lyn, Syk) node_crosslink->node_kinases node_plc PLCγ Activation node_kinases->node_plc node_ip3_dag IP3 & DAG Production node_plc->node_ip3_dag node_ca_release Intracellular Ca²⁺ Release node_ip3_dag->node_ca_release node_degranulation Degranulation (Histamine, β-hexosaminidase release) node_ca_release->node_degranulation node_this compound This compound node_stabilization Membrane Stabilization Inhibition of Ca²⁺ influx node_this compound->node_stabilization node_stabilization->node_ca_release

Caption: IgE-mediated mast cell activation pathway and this compound's inhibitory action.

Troubleshooting_Logic start Inconsistent Results q1 Are controls (positive/negative) behaving as expected? start->q1 high_bg high_bg q1->high_bg No (High Background) low_signal low_signal q1->low_signal No (Low/Variable Signal) yes_controls yes_controls q1->yes_controls Yes high_bg_causes Check: - Cell Handling - Cell Health - Reagent Contamination - Buffer Conditions high_bg->high_bg_causes low_signal_causes Check: - IgE Sensitization - Antigen Activity - Incubation Times - Substrate Quality low_signal->low_signal_causes q2 Is the this compound dose-response inconsistent? yes_controls->q2 Controls OK yes_dose yes_dose q2->yes_dose Yes no_dose no_dose q2->no_dose No dose_causes Check: - this compound Activity - Solvent Effects - Pre-incubation Time - Pipetting Accuracy yes_dose->dose_causes end Consult Further Technical Support no_dose->end

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Navigating the Nuances of Norketotifen: A Technical Guide to pH Sensitivity Management

Author: BenchChem Technical Support Team. Date: December 2025

Sarasota, FL – December 14, 2025 – For researchers and drug development professionals working with the promising antihistaminic and anti-inflammatory agent Norketotifen, managing its pH sensitivity is a critical factor for experimental success. This technical support guide provides a comprehensive resource, including troubleshooting advice and frequently asked questions, to ensure the stability and integrity of this compound in various experimental settings.

This compound, the active metabolite of Ketotifen, is a basic compound with a pKa of approximately 9.63 to 9.71.[1][2] This characteristic makes its solubility and stability highly dependent on the pH of the surrounding medium. Understanding and controlling this pH sensitivity is paramount to obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound has very low solubility in water, approximately 0.0062 mg/mL.[1][2] As a basic compound, its solubility is significantly influenced by pH. In neutral to alkaline solutions (pH > 7), this compound is predominantly in its less soluble, non-ionized form. To enhance solubility, it is crucial to work at a pH below its pKa, where it exists as the more soluble protonated species. For many applications, a pH range of 4.4 to 5.8 is recommended for aqueous solutions.[3]

Q2: What is the best way to prepare a this compound solution for my in vitro assay?

A2: Due to its low aqueous solubility, a common and effective method is to first dissolve this compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[1] This stock solution can then be serially diluted into the desired aqueous buffer. When diluting, it is critical to add the stock solution to the buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent in the assay medium should be minimized (typically <0.5% v/v for cell-based assays) to avoid solvent-induced artifacts.[3]

Q3: At what pH values is this compound most stable?

A3: this compound is unstable in strongly acidic or alkaline conditions, where it can undergo degradation through hydrolysis or oxidation.[1] While specific quantitative stability data across a full pH range for this compound is not extensively published, studies on its parent compound, Ketotifen, indicate moderate stability in the pH range of 1-7.[4] However, degradation of Ketotifen significantly increases at a pH of 10 and above.[4][5] It is therefore recommended to maintain this compound solutions in a mildly acidic to neutral pH range for optimal stability.

Q4: What are the expected degradation products of this compound at different pH values?

A4: Forced degradation studies on the parent compound, Ketotifen, have shown that degradation can proceed via oxidation and demethylation of the piperidine ring.[4] Under strongly acidic or alkaline conditions, hydrolysis of susceptible functional groups may also occur. While specific degradation products for this compound under various pH conditions require further dedicated studies, it is reasonable to anticipate similar degradation pathways involving oxidation and potential hydrolysis.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring the integrity of this compound solutions.[6][7] This technique allows for the separation and quantification of the intact drug from its potential degradation products. Key parameters for a suitable HPLC method would include a C8 or C18 reverse-phase column, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., methanol or acetonitrile), and UV detection.[6][7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. - Final concentration exceeds aqueous solubility. - Rapid change in solvent polarity ("crashing out"). - pH of the aqueous buffer is too high.- Lower the final concentration of this compound. - Add the DMSO stock solution dropwise to the buffer while vortexing. - Ensure the pH of the aqueous buffer is in the optimal range (e.g., 4.4-5.8).
Cloudiness or precipitation in the prepared aqueous solution over time. - Solution is supersaturated. - Temperature fluctuations affecting solubility. - pH of the solution has shifted. - Degradation of this compound to less soluble products.- Prepare fresh solutions before each experiment. - Store solutions at a constant temperature. - Verify the buffering capacity of your system and re-check the pH. - Conduct a stability study using a validated HPLC method to assess degradation.
Inconsistent or non-reproducible results in biological assays. - Precipitation of this compound leading to inaccurate concentrations. - Degradation of this compound at the experimental pH. - Interaction of this compound with components of the assay medium.- Visually inspect solutions for any signs of precipitation before use. - Confirm the pH of your final assay medium and assess the stability of this compound under these conditions. - Perform control experiments to evaluate potential interactions.

Physicochemical and Stability Data

PropertyValueReference
Molecular Formula C₁₈H₁₇NOS[8]
Molecular Weight 295.4 g/mol [8]
pKa (Strongest Basic) ~9.63 - 9.71[1][2]
Water Solubility ~0.00621 mg/mL[2]
LogP ~2.99[2]
Stability Unstable in strongly acidic or alkaline conditions.[1]

Note: The stability data for Ketotifen is used as a proxy in the absence of extensive published data for this compound.

ConditionKetotifen Degradation (%)Reference
Photodegradation (pH 3.0) 14.64[5][9]
Photodegradation (pH 7.0) 19.28[5][9]
Photodegradation (pH 10.0) ~100[5][9]
Thermal Degradation (pH 1-7) ≤ 14.04[4]
Thermal Degradation (pH ≥ 10) > 30[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or ethanol.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dissolution: Add the solvent to the this compound powder and vortex thoroughly until completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: pH Stability Study of this compound
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11). Common buffer systems include citrate, phosphate, and borate buffers.

  • Sample Preparation: Dilute the this compound stock solution into each buffer to a known final concentration.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: Withdraw aliquots from each sample at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis: Immediately analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizing Experimental Workflows and Chemical Behavior

Figure 1. Recommended Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve dilute Slowly Add Stock to Buffer with Vortexing dissolve->dilute Use Concentrated Stock prepare_buffer Prepare Aqueous Buffer (pH 4.4-5.8) prepare_buffer->dilute final_solution Ready for Assay dilute->final_solution Final Working Solution

Caption: Recommended workflow for preparing this compound working solutions.

Figure 2. pH-Dependent Behavior of this compound cluster_acidic Acidic pH (< pKa) cluster_alkaline Alkaline pH (> pKa) cluster_extreme Extreme pH protonated Protonated Form (BH+) soluble Higher Solubility protonated->soluble non_ionized Non-ionized Form (B) protonated->non_ionized Equilibrium degradation Degradation (Hydrolysis/Oxidation) protonated->degradation insoluble Lower Solubility / Precipitation Risk non_ionized->insoluble non_ionized->degradation

Caption: pH-dependent behavior of this compound in aqueous solutions.

References

Light protection strategies for Norketotifen stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of Norketotifen stock solutions, with a focus on mitigating light-induced degradation. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and troubleshooting tips to ensure the stability and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be sensitive to light, particularly UV exposure.[1] Photodegradation can occur, leading to a decrease in the concentration of the active compound and the formation of degradation products. Therefore, it is crucial to protect this compound stock solutions from light during storage and handling.

Q2: What are the primary factors that can degrade this compound stock solutions?

A2: The main factors contributing to the degradation of this compound in solution are:

  • Light Exposure: UV radiation can induce photodegradation.[1]

  • pH: this compound is unstable in strongly acidic or alkaline conditions, which can lead to hydrolysis or oxidation.[1]

  • Elevated Temperatures: Decomposition can occur at temperatures above 100°C.[1]

Q3: How should I store my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Store the solution in an amber glass vial or a container wrapped in aluminum foil to protect it from light.

  • Store the solution at a low temperature, such as in a refrigerator (2-8°C) or freezer (-20°C), to minimize thermal degradation.

  • Ensure the container is tightly sealed to prevent solvent evaporation and contamination.

Q4: What solvent should I use to prepare my this compound stock solution?

A4: this compound is sparingly soluble in water but freely soluble in organic solvents such as ethanol and DMSO.[1] The choice of solvent will depend on the specific requirements of your experiment. For long-term storage, it is advisable to use a non-aqueous solvent and to prepare aqueous working solutions fresh as needed.

Q5: How can I tell if my this compound stock solution has degraded?

A5: Visual inspection may not be sufficient to detect degradation. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of the solution. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.1. Prepare a fresh stock solution of this compound. 2. Ensure the new stock solution is stored in a light-protected container at a low temperature. 3. Perform a quality control check of the new stock solution using HPLC before use.
Precipitate observed in the stock solution upon thawing The solubility of this compound may be lower at colder temperatures.1. Gently warm the solution to room temperature. 2. Vortex or sonicate the solution to redissolve the precipitate completely before use. 3. If the precipitate does not redissolve, it may indicate degradation or contamination, and a fresh solution should be prepared.
Change in color of the stock solution This could be a sign of significant degradation or contamination.1. Discard the solution. 2. Prepare a fresh stock solution following the recommended storage and handling procedures.

Quantitative Data on Photodegradation

pHHalf-life (t₀.₅) in hoursPercentage Degradation after 35 hours
3.0 65.4214.64%
7.0 13.0319.28%
10.0 Not calculable (complete degradation)~100%

Data adapted from a study on Ketotifen photodegradation, which is expected to have a similar degradation profile to this compound.[2]

Experimental Protocols

Protocol for Assessing the Photostability of this compound Stock Solutions using HPLC

This protocol is adapted from methodologies used for the stability testing of related compounds and is suitable for assessing the photodegradation of this compound.[2]

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade solvent for stock solution (e.g., ethanol or DMSO)

  • HPLC-grade mobile phase components (e.g., acetonitrile, methanol, phosphate buffer)

  • Quartz or borosilicate glass vials

  • Light source simulating ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps)

  • Calibrated HPLC system with a UV detector

2. Preparation of Samples:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Divide the stock solution into two sets of vials: one wrapped in aluminum foil (dark control) and one exposed to light.

  • Place the light-exposed vials in a photostability chamber.

3. Exposure Conditions:

  • Expose the samples to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Withdraw aliquots from both the light-exposed and dark control vials at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).

4. HPLC Analysis:

  • Dilute the withdrawn aliquots to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of a starting method for a related compound (Ketotifen) is:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A suitable gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., phosphate buffer).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

    • Injection Volume: 20 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area of the light-exposed sample to the dark control.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

Photodegradation_Pathway This compound This compound UV_Light UV Light Exposure This compound->UV_Light Initiates Degradation_Products Oxidized and Demethylated Products UV_Light->Degradation_Products Leads to Loss_of_Activity Loss of Biological Activity Degradation_Products->Loss_of_Activity Results in

Caption: A simplified diagram illustrating the photodegradation pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Solution Check this compound Stock Solution: - Age? - Storage Conditions? Start->Check_Solution Degraded Potential Degradation Check_Solution->Degraded Improperly Stored or Old Use_Solution Use QC-Verified Solution in Experiments Check_Solution->Use_Solution Properly Stored and Fresh Prepare_New Prepare Fresh Stock Solution Degraded->Prepare_New Store_Properly Store in Amber Vial at Low Temperature Prepare_New->Store_Properly QC_Check Perform HPLC Quality Control Store_Properly->QC_Check QC_Check->Use_Solution

Caption: A workflow for troubleshooting inconsistent experimental results potentially caused by this compound stock solution degradation.

References

Validation & Comparative

Comparative In Vivo Efficacy of Norketotifen Versus Ketotifen: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of Norketotifen and its parent compound, Ketotifen. Both molecules are recognized for their potent antihistaminic and mast cell-stabilizing properties. However, emerging research highlights significant differences in their pharmacological profiles, particularly concerning sedative effects and anti-inflammatory activity. This document synthesizes available experimental data to offer a clear, objective comparison for research and drug development applications.

Executive Summary

This compound, the active metabolite of Ketotifen, demonstrates a comparable antihistaminic and mast cell-stabilizing efficacy to Ketotifen in vivo. A pivotal advantage of this compound is its non-sedating nature, which allows for the potential administration of higher, more effective doses without the dose-limiting sedative side effects associated with Ketotifen. Furthermore, in vitro studies have shown that this compound possesses potent anti-inflammatory properties, specifically the dose-dependent inhibition of Tumor Necrosis Factor-alpha (TNF-α) release, an activity not observed with Ketotifen. While direct comparative in vivo studies with extensive quantitative data are emerging, the existing evidence suggests this compound may offer a superior therapeutic window and a broader anti-inflammatory profile.

Data Presentation: Quantitative Comparison

The following tables summarize the key comparative data between this compound and Ketotifen based on available in vitro and in vivo findings.

Table 1: Comparative Pharmacological Properties

FeatureThis compoundKetotifenReference(s)
Primary Mechanism H1-receptor antagonist, Mast cell stabilizerH1-receptor antagonist, Mast cell stabilizer[1][2]
Sedative Effects Devoid of sedative effectsSignificant sedative effects[1][3][4]
Anti-inflammatory Activity (TNF-α inhibition) Potent, dose-dependent inhibition (in vitro)No significant inhibition (in vitro)[3][4]
Antimalarial Activity (in vivo) Equivalent to KetotifenEffective[5]

Table 2: Comparative In Vivo Sedative Effects in a Canine Model

TreatmentNumber of Animals Showing SedationTotal Number of AnimalsReference(s)
This compound 06[4]
Ketotifen 56[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are detailed protocols for key in vivo experiments relevant to the assessment of this compound and Ketotifen.

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats for Evaluation of Anti-Allergic Activity

This in vivo model is a standard method to assess the ability of a compound to inhibit IgE-mediated mast cell degranulation and the subsequent inflammatory response.

Materials:

  • Male Wistar rats (200-250g)

  • Anti-dinitrophenyl (DNP) IgE antibody

  • DNP-human serum albumin (HSA) antigen

  • Evans blue dye

  • Test compounds (this compound, Ketotifen) dissolved in a suitable vehicle (e.g., saline)

  • Vehicle control (e.g., saline)

  • Micropipettes and syringes

Procedure:

  • Sensitization: Rats are passively sensitized by intradermal injection of 50 µL of anti-DNP IgE antibody solution into the dorsal skin. A corresponding volume of saline is injected at a contralateral site to serve as a negative control. The sensitization period is typically 24-48 hours.

  • Drug Administration: The test compounds (this compound or Ketotifen at various doses) or vehicle are administered to the rats, typically via oral gavage or intraperitoneal injection, 1-2 hours prior to antigen challenge.

  • Antigen Challenge: The rats are challenged by intravenous injection of a solution containing DNP-HSA antigen and Evans blue dye. The dye binds to albumin and extravasates into the tissue at sites of increased vascular permeability, allowing for visualization and quantification of the allergic reaction.

  • Evaluation of Reaction: After a set period (e.g., 30 minutes), the animals are euthanized, and the dorsal skin is reflected. The diameter and intensity of the blue spot at the injection sites are measured.

  • Quantification: The extravasated dye can be extracted from the skin tissue using a solvent (e.g., formamide) and the absorbance measured spectrophotometrically to provide a quantitative measure of the inhibition of the PCA reaction.

Protocol 2: In Vivo TNF-α Suppression in a Murine Model of Endotoxemia

This model is used to evaluate the in vivo anti-inflammatory efficacy of compounds by measuring their ability to inhibit lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound, Ketotifen) dissolved in a suitable vehicle

  • Vehicle control

  • ELISA kit for murine TNF-α

Procedure:

  • Drug Administration: Mice are pre-treated with the test compounds (this compound or Ketotifen at various doses) or vehicle, typically via intraperitoneal injection, 1 hour prior to LPS challenge.

  • Induction of Endotoxemia: Mice are challenged with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 90 minutes, when TNF-α levels are expected to peak), blood is collected from the mice via cardiac puncture into tubes containing an anticoagulant.

  • Plasma Separation: The blood samples are centrifuged to separate the plasma.

  • TNF-α Quantification: The concentration of TNF-α in the plasma samples is determined using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of TNF-α production by the test compounds is calculated relative to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. Simplified Allergic Response Pathway and Points of Intervention cluster_0 Mast Cell cluster_1 Target Tissue cluster_2 Drug Intervention Allergen Allergen IgE IgE Antibody Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Attaches to Degranulation Degranulation MastCell->Degranulation Activation leads to Mediators Release of Histamine, TNF-α, etc. Degranulation->Mediators H1Receptor H1 Receptor Mediators->H1Receptor Histamine binds to Symptoms Allergic Symptoms (e.g., Itching, Redness) H1Receptor->Symptoms Activation causes Ketotifen Ketotifen & This compound Ketotifen->Degranulation Inhibits (Mast Cell Stabilization) Ketotifen->H1Receptor Blocks (Antihistamine) Norketotifen_TNF This compound Norketotifen_TNF->Mediators Inhibits TNF-α Release

Caption: Allergic response pathway and drug intervention points.

G Figure 2. Experimental Workflow for Passive Cutaneous Anaphylaxis (PCA) start Start sensitization Sensitization: Intradermal injection of anti-DNP IgE in rats start->sensitization wait1 24-48 hours sensitization->wait1 drug_admin Drug Administration: Oral or IP injection of This compound/Ketotifen/Vehicle wait1->drug_admin wait2 1-2 hours drug_admin->wait2 challenge Antigen Challenge: Intravenous injection of DNP-HSA + Evans blue dye wait2->challenge wait3 30 minutes challenge->wait3 euthanasia Euthanasia and Skin Excision wait3->euthanasia measurement Measurement of Blue Spot Diameter and Intensity euthanasia->measurement quantification Dye Extraction and Spectrophotometric Quantification measurement->quantification analysis Data Analysis: Calculate % inhibition quantification->analysis end End analysis->end

References

Validating Norketotifen as a non-sedating antihistamine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Norketotifen, the active metabolite of the first-generation antihistamine ketotifen, is emerging as a promising non-sedating alternative for the treatment of allergic conditions. This guide provides a comprehensive comparison of this compound with other antihistamines, supported by preclinical experimental data, to validate its non-sedating profile. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound exhibits a favorable non-sedating profile primarily due to two key factors: reduced penetration of the blood-brain barrier and a lower affinity for central nervous system (CNS) histamine H1 receptors, particularly for its S-atropisomer. Preclinical studies demonstrate that while possessing potent antihistaminic properties comparable to its parent compound, ketotifen, this compound induces significantly less sedation. This guide will delve into the experimental evidence supporting these claims, providing detailed methodologies and comparative data.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound, like other antihistamines, exerts its therapeutic effects by acting as an inverse agonist at the histamine H1 receptor. By binding to this receptor, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms.

dot

cluster_membrane Cell Membrane Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Symptoms Allergic Symptoms (e.g., vasodilation, inflammation) Ca_Release->Allergic_Symptoms PKC->Allergic_Symptoms This compound This compound This compound->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Comparative Data

Histamine H1 Receptor Binding Affinity

The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. The inhibitory constant (Ki) is a measure of this affinity, with lower values indicating higher affinity. While specific Ki values for the individual atropisomers of this compound and Ketotifen are not publicly available, preclinical studies have qualitatively compared their binding affinities.[1] One crucial study found that the S-atropisomer of this compound (SN) exhibits the lowest affinity for rat brain H1 receptors compared to the R-atropisomer (RN) and both atropisomers of ketotifen.[1] This lower affinity for central H1 receptors is a significant contributor to its reduced sedative potential.

For comparative purposes, the following table presents the H1 receptor binding affinities (Ki) for several first and second-generation antihistamines.

AntihistamineGenerationH1 Receptor Ki (nM)
DiphenhydramineFirst1.3[2]
ChlorpheniramineFirst0.3[2]
Ketotifen First1.3[2]
This compound Second (Metabolite)Lower than Ketotifen (qualitative)[1]
LoratadineSecond31[2]
DesloratadineSecond0.9[2]
CetirizineSecond2.5[2]
LevocetirizineSecond1.1[2]
FexofenadineSecond10[2]

Note: Ki values can vary depending on the experimental conditions and tissue source.

Blood-Brain Barrier Penetration

The sedative effects of first-generation antihistamines are largely due to their ability to cross the blood-brain barrier (BBB) and interact with H1 receptors in the CNS.[3] this compound demonstrates lower brain penetration compared to its parent compound, ketotifen.[1] This is a critical factor in its non-sedating profile. The brain-to-plasma concentration ratio (B/P ratio) is a quantitative measure of a drug's ability to cross the BBB. A lower B/P ratio indicates lower brain penetration.

Preclinical studies have shown that the brain concentration of this compound is lower than that of Ketotifen, and there is no stereoselective transport of either compound into the brain.[1]

The following table provides B/P ratios for some common antihistamines for comparison.

AntihistamineGenerationBrain-to-Plasma Ratio
DiphenhydramineFirst~10.0
ChlorpheniramineFirst~20.0
Ketotifen FirstHigher than this compound (qualitative)[1]
This compound Second (Metabolite)Lower than Ketotifen (qualitative)[1]
LoratadineSecond~0.1
CetirizineSecond~0.05
FexofenadineSecond~0.1

Note: B/P ratios can vary depending on the animal model and experimental conditions.

Sedative Effects: Preclinical and Clinical Evidence

Preclinical studies in rodents have demonstrated that the S-atropisomer of this compound causes less sedation than both atropisomers of ketotifen and the R-atropisomer of this compound.[1]

Clinical trial data on the sedative effects of this compound are not yet fully published. A Phase 2a study (NCT03887026) was conducted to evaluate the efficacy and safety of this compound in adults with allergic rhinitis, however, specific results regarding sedation scores have not been made publicly available. Further clinical investigations will be crucial to definitively quantify the sedative profile of this compound in humans.

Experimental Protocols

[3H]-Mepyramine Binding Assay for H1 Receptor Affinity

This in vitro assay is used to determine the binding affinity of a test compound for the histamine H1 receptor by measuring its ability to displace the radiolabeled H1 antagonist, [3H]-mepyramine, from brain tissue homogenates.

dot

cluster_prep Membrane Preparation cluster_binding Binding Assay cluster_analysis Data Analysis Brain_Tissue Brain Tissue (e.g., rat cortex) Homogenization Homogenization in buffer Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension of membrane pellet Centrifugation->Resuspension Incubation Incubation of membranes with [3H]-mepyramine and test compound (this compound) Resuspension->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Washing of filters Filtration->Washing Scintillation_Counting Scintillation counting to quantify bound radioactivity Washing->Scintillation_Counting Competition_Curve Generation of competition curve Scintillation_Counting->Competition_Curve IC50_Determination Determination of IC50 value Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki value (Cheng-Prusoff equation) IC50_Determination->Ki_Calculation

Caption: Experimental Workflow for [3H]-Mepyramine Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Rat brain cortices are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

    • The supernatant is discarded, and the membrane pellet is washed and resuspended in fresh buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]-mepyramine and varying concentrations of the test compound (this compound or other antihistamines).

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., mianserin).

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The percentage of specific binding of [3H]-mepyramine is plotted against the concentration of the test compound to generate a competition curve.

    • The concentration of the test compound that inhibits 50% of the specific binding of [3H]-mepyramine (IC50) is determined from the curve.

    • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedation: The Open-Field Test

The open-field test is a common behavioral assay used to assess locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is often interpreted as a sign of sedation.

dot

cluster_procedure Experimental Procedure cluster_analysis Behavioral Analysis Acclimatization Acclimatization of mice to the testing room Drug_Administration Administration of test compound (this compound, Ketotifen, or vehicle) Acclimatization->Drug_Administration Placement Placement of the mouse in the center of the open-field arena Drug_Administration->Placement Recording Video recording of behavior for a defined period (e.g., 10-30 min) Placement->Recording Tracking Automated tracking of the mouse's movement Recording->Tracking Parameters Quantification of behavioral parameters: - Total distance traveled - Time spent in the center vs. periphery - Rearing frequency Tracking->Parameters Comparison Statistical comparison of parameters between treatment groups Parameters->Comparison

Caption: Experimental Workflow for the Open-Field Test.

Detailed Methodology:

  • Apparatus: The open-field arena is a square or circular enclosure with high walls to prevent escape. The floor is typically divided into a grid of squares, and the arena is illuminated to a specific light intensity.

  • Procedure:

    • Mice are habituated to the testing room for at least one hour before the experiment.

    • Animals are administered the test compound (e.g., this compound, a known sedative antihistamine as a positive control, or vehicle) via a specific route (e.g., intraperitoneal injection) at a predetermined time before the test.

    • Each mouse is individually placed in the center of the open-field arena.

    • The behavior of the mouse is recorded for a set duration (e.g., 10-30 minutes) using an overhead video camera.

    • The arena is thoroughly cleaned between each trial to eliminate olfactory cues.

  • Data Analysis:

    • The video recordings are analyzed using automated tracking software.

    • Key parameters measured include:

      • Total distance traveled: A decrease in this parameter is indicative of sedation.

      • Time spent in the center versus the periphery: Increased time in the periphery can be an indicator of anxiety.

      • Rearing frequency: A decrease in vertical activity (rearing) can also suggest sedation.

    • The data from the different treatment groups are statistically compared to determine the sedative effect of the test compounds.

Conclusion

The available preclinical evidence strongly supports the classification of this compound as a non-sedating antihistamine. Its reduced penetration of the blood-brain barrier and lower affinity for central histamine H1 receptors, particularly for its S-atropisomer, are the primary mechanisms underlying its favorable safety profile. While further clinical data are needed to fully quantify its sedative potential in humans, this compound represents a significant advancement in the development of effective and well-tolerated treatments for allergic disorders. The experimental protocols and comparative data presented in this guide provide a robust framework for the continued evaluation and validation of this compound and other novel antihistamines.

References

Navigating Ketotifen Analysis: The Challenge of Norketotifen Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of analytical methodologies reveals a significant data gap regarding the cross-reactivity of Norketotifen, the primary active metabolite of Ketotifen, in commercially available Ketotifen immunoassays. While chromatographic methods like HPLC and LC-MS/MS offer high specificity for quantifying both compounds, the performance of immunoassays in distinguishing between the parent drug and its metabolite remains largely undocumented in accessible scientific literature and product specifications.

For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence assessments of Ketotifen, understanding the potential for this compound to interfere with Ketotifen measurements is paramount. Immunoassays, often favored for their speed and high-throughput capabilities, can be susceptible to cross-reactivity from structurally similar compounds, such as metabolites. This can lead to an overestimation of the parent drug concentration, potentially impacting data interpretation and clinical decisions.

This guide aims to highlight the current landscape of Ketotifen analysis, underscore the importance of considering this compound cross-reactivity, and provide a comparative overview of alternative analytical techniques.

The Cross-Reactivity Conundrum

Ketotifen undergoes significant metabolism in the body, with this compound being a major, pharmacologically active metabolite. The structural similarity between Ketotifen and this compound presents a challenge for immunoassay development, as antibodies generated against Ketotifen may also recognize and bind to this compound.

cluster_0 Immunoassay Principle cluster_1 Potential Cross-Reactivity Ketotifen Ketotifen Antibody Anti-Ketotifen Antibody Ketotifen->Antibody Binding Signal Detectable Signal Antibody->Signal Generates This compound This compound (Metabolite) Antibody2 Anti-Ketotifen Antibody This compound->Antibody2 Cross-reacts False_Signal Inaccurate Signal Antibody2->False_Signal Contributes to

Immunoassay cross-reactivity with this compound.

Despite extensive searches of scientific databases and commercial product literature, specific quantitative data on the percentage of this compound cross-reactivity in any commercially available Ketotifen immunoassay kit could not be identified. This lack of transparency makes it difficult for researchers to assess the suitability of these assays for their specific needs.

Alternative Analytical Methods: A Comparative Overview

Given the uncertainty surrounding immunoassay specificity, alternative analytical methods that can distinguish and independently quantify Ketotifen and this compound are crucial for accurate bioanalysis. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most referenced methods in the scientific literature for this purpose.

FeatureImmunoassay (ELISA)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity Potentially low (due to metabolite cross-reactivity)HighVery High
Sensitivity Generally highModerate to highVery High
Throughput HighModerateModerate
Cost per Sample LowModerateHigh
Instrumentation Common laboratory equipmentSpecialized HPLC systemSpecialized LC-MS/MS system
Expertise Required MinimalModerateHigh

Experimental Protocols: The Gold Standard in Specificity

For researchers requiring definitive quantification of Ketotifen and this compound, chromatographic methods are the recommended approach. Below is a generalized workflow for LC-MS/MS analysis, which is considered the gold standard for its high sensitivity and specificity.

start Biological Sample (e.g., Plasma, Urine) extraction Sample Preparation (e.g., Protein Precipitation, LLE) start->extraction separation LC Separation (Chromatographic Column) extraction->separation ionization Mass Spectrometry (Ionization Source) separation->ionization detection Mass Analyzer & Detector ionization->detection data Data Acquisition & Analysis detection->data Ketotifen_peak Ketotifen Peak data->Ketotifen_peak Norketotifen_peak This compound Peak data->Norketotifen_peak

Generalized LC-MS/MS workflow for Ketotifen analysis.

A typical LC-MS/MS protocol involves:

  • Sample Preparation: Extraction of the analytes (Ketotifen and this compound) from the biological matrix (e.g., plasma, urine) using techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Injection of the extracted sample into an HPLC system. The compounds are separated based on their physicochemical properties as they pass through a chromatographic column.

  • Ionization: The separated compounds are introduced into the mass spectrometer, where they are ionized.

  • Mass Analysis and Detection: The ionized molecules are separated based on their mass-to-charge ratio and detected, allowing for specific and sensitive quantification of both Ketotifen and this compound.

Conclusion and Recommendations

The potential for this compound cross-reactivity in Ketotifen immunoassays represents a significant analytical challenge. Due to the current lack of available data from manufacturers and in the scientific literature, the use of such assays for applications requiring high specificity is not recommended without thorough in-house validation.

For researchers, the following recommendations are crucial:

  • Prioritize Specificity: For accurate quantification of Ketotifen in the presence of its metabolites, chromatographic methods such as HPLC and, particularly, LC-MS/MS are the methods of choice.

  • Demand Transparency: When considering a Ketotifen immunoassay, researchers should directly contact the manufacturer to request specific data on cross-reactivity with this compound and other major metabolites.

  • Validate In-House: If an immunoassay must be used, it is imperative to perform a comprehensive validation study to determine the extent of this compound cross-reactivity and its potential impact on the study results.

Until manufacturers provide clear and comprehensive data on the specificity of their Ketotifen immunoassays, the scientific community must rely on more specific and validated analytical techniques to ensure the accuracy and reliability of their research findings.

A Comparative Analysis of the Anti-inflammatory Potency of Norketotifen and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norketotifen, the principal active metabolite of the second-generation antihistamine and mast cell stabilizer ketotifen, has garnered significant interest for its anti-inflammatory properties. Unlike its parent compound, this compound exhibits a favorable safety profile with a reduced sedative effect, making it a promising candidate for the treatment of various inflammatory and allergic conditions. This compound exists as two atropisomers, (R)-Norketotifen and (S)-Norketotifen, due to restricted rotation around a single bond. This guide provides a comprehensive comparison of the anti-inflammatory potency of racemic this compound and its individual isomers, supported by available experimental data. The primary mechanisms of action, including mast cell stabilization and inhibition of pro-inflammatory cytokines, will be explored in detail.

Quantitative Comparison of Anti-inflammatory Potency

While direct comparative studies providing IC50 values for the anti-inflammatory effects of racemic this compound and its individual isomers are not extensively available in publicly accessible literature, the existing data strongly indicates that this compound possesses potent anti-inflammatory activity. A key study has demonstrated that this compound, but not ketotifen, expresses potent and dose-dependent inhibition of the release of the pro-inflammatory cytokine TNF-α from activated human buffy coat preparations.[1][2] This highlights a significant mechanistic difference and a potential advantage of this compound in treating inflammatory conditions where TNF-α plays a crucial role.

It is well-established that both ketotifen and its active metabolite this compound have antihistaminic and anti-inflammatory properties.[3] However, the S-atropisomer of this compound (SN) is noted to cause less sedation than ketotifen and the R-atropisomer of this compound (RN) in rodents.[3] This difference in sedation is attributed to a combination of lower uptake of this compound into the brain compared to ketotifen and a lower affinity of the S-isomer for histamine H₁ receptors in the central nervous system.[3]

Compound/IsomerKey Anti-inflammatory ActivitySedative Potential
Racemic this compound Potent, dose-dependent inhibition of TNF-α release[1][2]; Mast cell stabilization.[3]Low[1][2]
(S)-Norketotifen Contributes to anti-inflammatory effects.Very Low[3]
(R)-Norketotifen Contributes to anti-inflammatory effects.Higher than (S)-isomer[3]
Ketotifen (Parent Drug) Mast cell stabilization; No significant inhibition of TNF-α release.[1][2]High[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the anti-inflammatory properties of compounds like this compound.

TNF-α Release Inhibition Assay from Human Buffy Coat Preparations

Objective: To determine the ability of a test compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human immune cells.

Methodology:

  • Isolation of Buffy Coat: Human buffy coat preparations, rich in peripheral blood mononuclear cells (PBMCs), are obtained from healthy donors.

  • Cell Culture: PBMCs are isolated and cultured in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.

  • Stimulation: The cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), to induce the production and release of TNF-α.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compounds (racemic this compound, its isomers, or vehicle control) for a specified period before stimulation.

  • Quantification of TNF-α: After the incubation period, the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the levels in the compound-treated groups to the vehicle-treated control group. The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

Mast Cell Degranulation Assay

Objective: To assess the ability of a test compound to stabilize mast cells and prevent the release of inflammatory mediators.

Methodology:

  • Cell Line: A suitable mast cell line, such as the rat basophilic leukemia cell line (RBL-2H3), is used.

  • Sensitization: The mast cells are sensitized with an antigen-specific IgE antibody (e.g., anti-dinitrophenyl IgE) overnight. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.

  • Compound Incubation: The sensitized cells are washed and then pre-incubated with various concentrations of the test compounds or a vehicle control.

  • Antigen Challenge: Degranulation is induced by challenging the cells with the specific antigen (e.g., dinitrophenyl-human serum albumin).

  • Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of a marker enzyme released from the mast cell granules, such as β-hexosaminidase, in the cell supernatant. This is typically done using a colorimetric substrate.

  • Data Analysis: The percentage of inhibition of degranulation is calculated by comparing the enzyme activity in the supernatant of compound-treated cells to that of the vehicle-treated cells. The IC50 value is then determined.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are primarily mediated through the stabilization of mast cells and the inhibition of pro-inflammatory cytokine signaling.

Mast_Cell_Degranulation_Pathway cluster_0 Mast Cell Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI binds to Signaling_Cascade Intracellular Signaling Cascade FceRI->Signaling_Cascade cross-linking activates Granule_Fusion Granule Fusion with Membrane Signaling_Cascade->Granule_Fusion Mediator_Release Release of Inflammatory Mediators (Histamine, TNF-α) Granule_Fusion->Mediator_Release This compound This compound This compound->Signaling_Cascade Inhibits

Caption: this compound's inhibitory effect on the mast cell degranulation pathway.

TNF_Alpha_Inhibition_Workflow cluster_workflow Experimental Workflow: TNF-α Inhibition Assay Start Isolate Human Buffy Coat Culture Culture PBMCs Start->Culture Pre_incubation Pre-incubate with This compound/Isomers Culture->Pre_incubation Stimulation Stimulate with Mitogen (PHA) Pre_incubation->Stimulation Collect_Supernatant Collect Supernatant Stimulation->Collect_Supernatant ELISA Quantify TNF-α (ELISA) Collect_Supernatant->ELISA Analyze Analyze Data (IC50 determination) ELISA->Analyze

Caption: A typical experimental workflow for assessing TNF-α inhibition.

Conclusion

This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of TNF-α release and mast cell stabilization. This activity, coupled with a reduced sedative effect compared to its parent compound, ketotifen, positions this compound as a compelling molecule for further investigation in the treatment of inflammatory and allergic diseases. While direct quantitative comparisons of the anti-inflammatory potency of the R- and S-isomers of this compound are not yet widely published, the notably lower sedative profile of the S-isomer suggests it may offer a superior therapeutic window. Further research is warranted to fully elucidate the differential anti-inflammatory activities of the this compound isomers to optimize their therapeutic application.

References

Comparative Guide to the Validation of a Chiral HPLC Assay for Norketotifen Atropisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the separation of Norketotifen atropisomers with alternative chiral separation techniques. The information presented is intended to assist researchers and scientists in selecting and implementing robust analytical methods for the stereoselective analysis of this important active pharmaceutical ingredient.

This compound, an active metabolite of Ketotifen, exhibits axial chirality due to hindered rotation, resulting in the presence of stable atropisomers. As different atropisomers can display distinct pharmacological and toxicological profiles, their separation and quantification are critical for drug safety and efficacy. This guide details a specific chiral HPLC assay and compares its performance characteristics with Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE), providing supporting data and detailed experimental protocols.

I. Comparison of Chiral Separation Techniques

The selection of an appropriate analytical technique for the chiral separation of this compound atropisomers is crucial for accurate quantification and quality control. This section compares the performance of a validated chiral HPLC method with two powerful alternatives: Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE).

FeatureChiral High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase.Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.
Speed Moderate analysis times.Typically 3-5 times faster than HPLC.[1]Very fast analysis times, often in the order of minutes.
Solvent Consumption High consumption of organic solvents.Significantly lower consumption of organic solvents, making it a "greener" alternative.[2]Minimal solvent and sample consumption.
Efficiency & Resolution High efficiency and resolution are achievable.Often provides higher efficiency and resolution compared to HPLC.Extremely high efficiency and resolution.
Method Development Can be complex and time-consuming.Can be faster due to rapid equilibration times.Can be complex, requiring optimization of multiple parameters.
Applicability Broadly applicable to a wide range of compounds.Particularly well-suited for preparative scale separations.[2]Excellent for charged and polar compounds.

II. Validated Chiral HPLC Assay for this compound Atropisomers (Method A)

A specific method for the analytical chiral separation of this compound enantiomers has been described in the literature.[3] While a full validation report according to ICH guidelines is not publicly available, the chromatographic conditions provide a strong basis for a robust assay.

Chromatographic Conditions
ParameterValue
Column Merck Chiradex 5 µm
Mobile Phase 95:5 (v/v) pH 4.0 Sodium Phosphate : Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Retention Time (Rt) 13.0 min for (R)-Norketotifen
Enantiomeric Excess (ee) >95%
Experimental Protocols

1. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC System and Conditions:

  • Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Equilibrate the Merck Chiradex 5 µm column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 25 °C.

  • Inject 10 µL of the prepared sample.

  • Monitor the elution profile at 254 nm.

3. Validation Parameters (Based on ICH Guidelines):

  • Specificity: Inject the placebo and this compound standard solutions to ensure no interference at the retention times of the atropisomers.

  • Linearity: Prepare a series of this compound standard solutions at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and calculate the correlation coefficient (should be ≥ 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the this compound standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min, column temperature ±2 °C) on the resolution and retention times of the atropisomers.

III. Alternative Chiral Separation Methodologies

Alternative Method B: Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations, offering several advantages over traditional HPLC.[2][4] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar co-solvent (modifier).

Advantages over HPLC:

  • Higher Speed: The low viscosity of supercritical fluids allows for higher flow rates and faster separations.[1]

  • Reduced Solvent Consumption: The use of CO2 significantly reduces the consumption of organic solvents, making SFC a more environmentally friendly and cost-effective technique.[2]

  • Higher Efficiency: SFC can often provide higher chromatographic efficiency, leading to better resolution of enantiomers.

  • Orthogonal Selectivity: SFC can offer different selectivity compared to HPLC, which can be advantageous for separating challenging chiral compounds.

Alternative Method C: Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers.

Advantages over HPLC:

  • Extremely High Efficiency: CE can achieve very high theoretical plate counts, resulting in excellent resolution.

  • Minimal Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and minimal amounts of reagents.

  • Fast Method Development: The ability to quickly change the composition of the background electrolyte can expedite method development.

  • Versatility: CE is applicable to a wide range of analytes, including those that are difficult to analyze by HPLC.

IV. Visualized Workflows and Relationships

To further clarify the processes involved in validating a chiral HPLC assay, the following diagrams are provided.

G cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Routine Analysis A Column & Mobile Phase Screening B Optimization of Chromatographic Conditions A->B C Specificity B->C Optimized Method D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H J System Suitability Testing H->J Validated Method I Sample Analysis J->I

Caption: Experimental workflow for chiral HPLC method validation.

G Assay Validated Chiral Assay Specificity Specificity Assay->Specificity Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Linearity Linearity Assay->Linearity Robustness Robustness Assay->Robustness Specificity->Accuracy Specificity->Precision LOD LOD Accuracy->LOD LOQ LOQ Accuracy->LOQ Precision->LOD Precision->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Logical relationships of key validation parameters.

References

Norketotifen and 10-Hydroxy-Norketotifen: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Pathway of Ketotifen

Ketotifen undergoes metabolism in the body to form several metabolites, including norketotifen and 10-hydroxy-norketotifen. This compound is formed through the N-demethylation of ketotifen, while 10-hydroxy-norketotifen is subsequently formed by the reduction of the keto group on the cycloheptathiophene ring of this compound.

Metabolic Pathway of Ketotifen Metabolic Pathway of Ketotifen ketotifen Ketotifen This compound This compound ketotifen->this compound N-demethylation hydroxy_this compound 10-Hydroxy-Norketotifen This compound->hydroxy_this compound Reduction

Caption: Metabolic conversion of ketotifen to its active metabolites.

Comparative Biological Activities

Both this compound and 10-hydroxy-norketotifen have been investigated for their antihistaminic and anti-inflammatory properties. A significant advantage of these metabolites over ketotifen is their reduced sedative effect, which is a common limiting side effect of first and some second-generation antihistamines.[1]

Histamine H1 Receptor Antagonism

Both this compound and 10-hydroxy-norketotifen are known to act as histamine H1 receptor antagonists.[2] This activity is central to their antihistaminic effects, which are beneficial in the treatment of allergic conditions. While patent literature suggests that both compounds possess this activity with less sedation than ketotifen, specific Ki values for a direct comparison of their binding affinities to the H1 receptor are not publicly available.

One study investigated the atropisomers of this compound and reported their affinity for the rat brain H1 receptor. The S-atropisomer of this compound (SN) was found to have a lower affinity for central H1 receptors, which likely contributes to its reduced sedative potential.[1]

Anti-inflammatory Activity: TNF-α Inhibition

This compound has been shown to possess anti-inflammatory properties, notably through the dose-dependent inhibition of the release of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α).[1] This activity is considered a key differentiator from its parent compound, ketotifen, which does not exhibit the same effect.[3][4] The inhibition of TNF-α suggests a broader therapeutic potential for this compound in inflammatory conditions beyond those solely mediated by histamine.

Information regarding the TNF-α inhibitory activity of 10-hydroxy-norketotifen is less defined in the available literature, and a direct comparison of IC50 values with this compound has not been reported.

Anti-inflammatory Signaling Pathway Inhibition of TNF-α Release by this compound cluster_cell Mast Cell / Immune Cell inflammatory_stimulus Inflammatory Stimulus signaling_cascade Signaling Cascade inflammatory_stimulus->signaling_cascade tnf_release TNF-α Release signaling_cascade->tnf_release inflammation Inflammation tnf_release->inflammation This compound This compound This compound->inhibition inhibition->signaling_cascade

Caption: this compound's inhibitory effect on the TNF-α signaling pathway.

Summary of Biological Activity Data

Due to the limited availability of direct comparative studies, a quantitative side-by-side comparison is not possible. The following table summarizes the known qualitative activities.

Biological ActivityThis compound10-Hydroxy-Norketotifen
Histamine H1 Receptor Antagonism Yes (similar potency to ketotifen)[1]Yes[2]
Sedative Effects Significantly reduced compared to ketotifen[1]Significantly reduced compared to ketotifen[2]
Mast Cell Stabilization Yes (similar potency to ketotifen)[1]Data not available
TNF-α Release Inhibition Yes (dose-dependent)[1]Data not available

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and 10-hydroxy-norketotifen are not available. However, based on the literature, the following standard assays would be appropriate for such a comparison.

Histamine H1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of the compounds for the histamine H1 receptor.

  • Methodology: A radioligand binding assay using cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells) and a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine).

    • Incubate cell membranes with increasing concentrations of the test compound (this compound or 10-hydroxy-norketotifen) and a fixed concentration of the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

TNF-α Release Inhibition Assay
  • Objective: To determine the potency (IC50) of the compounds in inhibiting the release of TNF-α from immune cells.

  • Methodology: Use of human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Culture the cells in the presence of various concentrations of the test compound.

    • Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce TNF-α production.

    • After an appropriate incubation period, collect the cell supernatant.

    • Measure the concentration of TNF-α in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in TNF-α release compared to the stimulated control.

Experimental Workflow Workflow for Comparative Biological Activity Assays cluster_h1 H1 Receptor Binding Assay cluster_tnf TNF-α Inhibition Assay h1_cells Cells expressing H1 Receptor h1_incubation Incubate with Compound and [³H]-pyrilamine h1_cells->h1_incubation h1_filtration Filtration h1_incubation->h1_filtration h1_measurement Measure Radioactivity h1_filtration->h1_measurement h1_analysis Calculate Ki h1_measurement->h1_analysis tnf_cells Immune Cells (e.g., PBMCs) tnf_incubation Incubate with Compound tnf_cells->tnf_incubation tnf_stimulation Stimulate with LPS tnf_incubation->tnf_stimulation tnf_collection Collect Supernatant tnf_stimulation->tnf_collection tnf_elisa Measure TNF-α (ELISA) tnf_collection->tnf_elisa tnf_analysis Calculate IC50 tnf_elisa->tnf_analysis

Caption: Proposed experimental workflows for direct comparison.

Conclusion

This compound and 10-hydroxy-norketotifen are promising active metabolites of ketotifen with antihistaminic and anti-inflammatory potential, coupled with a favorable safety profile regarding sedation. This compound's ability to inhibit TNF-α release presents a distinct advantage and suggests broader therapeutic applications. However, the lack of direct comparative quantitative data for both compounds in the public domain underscores the need for further head-to-head studies to fully elucidate their respective potencies and therapeutic profiles. The experimental protocols outlined in this guide provide a framework for conducting such a comparative analysis.

References

Assessing the Sedative Profile of Norketotifen's R and S-Atropisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the sedative profiles of the R and S-atropisomers of Norketotifen, a metabolite of the second-generation antihistamine Ketotifen. The information presented herein is intended to support research and development efforts in the field of pharmacology and drug discovery, particularly in the pursuit of non-sedating antihistamines.

Introduction: this compound and the Quest for Non-Sedating Antihistamines

This compound, the primary active metabolite of Ketotifen, is a potent histamine H1 receptor antagonist.[1] Like its parent compound, this compound exists as a pair of atropisomers, designated as (R)-Norketotifen and (S)-Norketotifen, which are non-superimposable mirror images arising from hindered rotation around a single bond. While both atropisomers exhibit antihistaminic properties, they differ significantly in their propensity to induce sedation, a common and often dose-limiting side effect of first and some second-generation antihistamines.[2][3]

The development of non-sedating antihistamines is a critical goal in allergy and immunology therapeutics. Sedation can impair cognitive function, psychomotor performance, and overall quality of life. Understanding the stereospecific differences in the sedative effects of this compound's atropisomers offers valuable insights into the structural determinants of H1 receptor-mediated sedation and provides a potential pathway for the development of safer and more effective anti-allergic drugs.[3]

Comparative Analysis of Sedative Profiles

The sedative effects of antihistamines are primarily attributed to their ability to cross the blood-brain barrier and antagonize histamine H1 receptors in the central nervous system (CNS).[1] The differential sedative profiles of (R)- and (S)-Norketotifen are believed to stem from a combination of two key factors: their respective affinities for the central H1 receptor and their ability to penetrate the CNS.[4]

Quantitative Data Summary

The following table summarizes the key parameters differentiating the sedative potential of this compound's atropisomers.

Parameter(R)-Norketotifen(S)-NorketotifenKetotifen (for comparison)Reference
Histamine H1 Receptor Binding Affinity (Ki) More PotentLess PotentPotent[4]
Brain-to-Plasma (B/P) Ratio Lower than KetotifenLower than KetotifenHigher than this compound[4]
In Vivo Sedative Effects (Rodent Models) SedatingSignificantly Less Sedating/Non-sedatingSedating[2][3]

(S)-Norketotifen consistently demonstrates a significantly lower sedative potential compared to its R-atropisomer and the parent compound, Ketotifen.[2][3] This is attributed to its lower binding affinity for the histamine H1 receptor in the brain and the generally lower brain penetration of this compound as a whole compared to Ketotifen.[4]

Experimental Protocols

The assessment of the sedative profile of this compound's atropisomers involves a combination of in vitro and in vivo experimental procedures.

Histamine H1 Receptor Binding Assay ([³H]mepyramine binding assay)

This in vitro assay is used to determine the binding affinity of the this compound atropisomers to the histamine H1 receptor.

Protocol:

  • Tissue Preparation: Whole brains from rodents (e.g., rats or guinea pigs) are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes containing the H1 receptors. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled H1 receptor antagonist, typically [³H]mepyramine, and varying concentrations of the unlabeled test compounds ((R)-Norketotifen, (S)-Norketotifen).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding of [³H]mepyramine is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled H1 antagonist) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Assessment of Sedation (Locomotor Activity)

Spontaneous locomotor activity in rodents is a widely used behavioral endpoint to assess the sedative properties of drugs.

Protocol:

  • Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing room and the locomotor activity chambers for a specific period before the experiment to reduce stress-induced hyperactivity.

  • Drug Administration: The this compound atropisomers, a vehicle control, and a positive control (a known sedative) are administered to different groups of animals via an appropriate route (e.g., intraperitoneal or oral).

  • Locomotor Activity Monitoring: Immediately after drug administration, individual animals are placed in automated locomotor activity chambers. These chambers are equipped with infrared beams or video tracking systems to monitor and record the animal's horizontal and vertical movements.

  • Data Collection: Locomotor activity is typically recorded for a set duration (e.g., 60-120 minutes). Key parameters measured include total distance traveled, number of horizontal and vertical movements, and time spent immobile.

  • Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of sedation.

Mandatory Visualizations

Signaling Pathway

The sedative effects of this compound's atropisomers are mediated through their interaction with the histamine H1 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway associated with H1 receptor activation and its antagonism.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates Sedation Sedation H1R->Sedation Leads to (in CNS) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Activates This compound This compound Atropisomers This compound->H1R Antagonizes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound Atropisomers.

Experimental Workflow

The following diagram outlines the general workflow for assessing the sedative profile of this compound's atropisomers.

Sedation_Workflow cluster_invivo In Vivo Assessment receptor_binding H1 Receptor Binding Assay ([³H]mepyramine) ki_determination Determination of Binding Affinity (Ki) receptor_binding->ki_determination animal_model Rodent Model (Mice/Rats) drug_admin Drug Administration (R- and S-Norketotifen) animal_model->drug_admin locomotor_test Locomotor Activity Test drug_admin->locomotor_test bp_ratio Brain-to-Plasma Ratio Determination drug_admin->bp_ratio data_analysis_vivo Data Analysis (e.g., distance moved, immobility) locomotor_test->data_analysis_vivo synthesis Synthesis & Purification of (R)- and (S)-Norketotifen synthesis->receptor_binding synthesis->animal_model

Caption: Experimental Workflow for Assessing the Sedative Profile of this compound Atropisomers.

Conclusion

The available evidence strongly indicates that the S-atropisomer of this compound possesses a significantly more favorable sedative profile than its R-atropisomer and the parent compound, Ketotifen. This is attributed to a combination of reduced central histamine H1 receptor affinity and lower brain penetration. These findings highlight (S)-Norketotifen as a promising candidate for further development as a non-sedating antihistamine. Further research, including the public dissemination of detailed quantitative in vivo and in vitro data, is warranted to fully elucidate its therapeutic potential.

References

Norketotifen Demonstrates Superior In Vitro Inhibition of TNF-α Release Compared to Ketotifen

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sarasota, FL – Researchers and drug development professionals now have access to a comparative guide detailing the in vitro effects of Norketotifen and its parent compound, Ketotifen, on the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). This guide synthesizes experimental data highlighting this compound as a potent inhibitor of TNF-α release, a characteristic not observed with Ketotifen under the same experimental conditions.

A pivotal study reveals that this compound, the major demethylated hepatic metabolite of Ketotifen, exhibits a potent and dose-dependent inhibition of TNF-α release from activated human buffy coat preparations. In stark contrast, Ketotifen demonstrated no inhibitory effect on TNF-α release in the same in vitro model.[1] These findings position this compound as a promising anti-inflammatory agent, suggesting that Ketotifen may act as a prodrug that is converted to the more active, non-sedating metabolite, this compound.[1][2]

Quantitative Comparison of TNF-α Inhibition

The following table summarizes the mean inhibition of TNF-α release from human buffy coat cells stimulated with phytohemagglutinin (PHA) in the presence of varying concentrations of this compound and Ketotifen.

CompoundConcentration (µM)Mean Inhibition of TNF-α Release (%)
This compound 125
345
1075
Ketotifen 10
30
100

Data sourced from Aberg et al., Drug Dev Res. 2022;83(2):362-367.[1]

Experimental Protocol: In Vitro TNF-α Release Assay

The comparative efficacy of this compound and Ketotifen on TNF-α release was determined using the following methodology:

1. Preparation of Human Buffy Coats: Human buffy coat preparations, rich in peripheral blood mononuclear cells (PBMCs), were obtained from healthy donors. These preparations serve as the primary source of TNF-α-producing cells for the assay.

2. Cell Stimulation: The buffy coat cells were stimulated with Phytohemagglutinin (PHA), a potent mitogen that induces the activation of T-lymphocytes and subsequent release of pro-inflammatory cytokines, including TNF-α.

3. Treatment with Test Compounds: The PHA-stimulated cells were concurrently treated with varying concentrations of this compound or Ketotifen (typically ranging from 1 µM to 10 µM). A control group of stimulated cells without any test compound was also included to establish the baseline of TNF-α release.

4. Incubation: The cell preparations were incubated for a specified period under standard cell culture conditions (e.g., 37°C, 5% CO2) to allow for cytokine production and release.

5. Measurement of TNF-α: Following incubation, the cell culture supernatant was collected. The concentration of TNF-α in the supernatant was quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

6. Data Analysis: The percentage inhibition of TNF-α release for each concentration of this compound and Ketotifen was calculated by comparing the TNF-α levels in the treated groups to the untreated (control) group.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis buffy_coat Human Buffy Coat Preparation pha PHA Stimulation buffy_coat->pha Cell Source compounds Incubation with This compound or Ketotifen pha->compounds Activation incubation Incubation compounds->incubation Treatment elisa TNF-α Measurement (ELISA) incubation->elisa Sample Collection data_analysis Data Analysis elisa->data_analysis Quantification

Caption: Workflow for the in vitro comparison of this compound and Ketotifen on TNF-α release.

Signaling Pathway Considerations

While the precise intracellular signaling pathways modulated by this compound to inhibit TNF-α release are not fully elucidated in the compared study, the release of TNF-α in immune cells is generally regulated by complex signaling cascades.

signaling_pathway cluster_cell Immune Cell PHA PHA Receptor Cell Surface Receptor PHA->Receptor Stimulation Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade TNF_Gene TNF-α Gene Transcription Signaling_Cascade->TNF_Gene This compound This compound This compound->Signaling_Cascade Inhibition TNF_Release TNF-α Release TNF_Gene->TNF_Release Translation & Secretion

Caption: Postulated inhibitory action of this compound on TNF-α signaling.

This comparative guide underscores the potential of this compound as a targeted anti-inflammatory therapeutic. Its ability to potently inhibit TNF-α release, coupled with a lack of the sedative effects associated with Ketotifen, makes it a molecule of significant interest for further research and development in the treatment of inflammatory conditions.[1][2]

References

Head-to-head clinical trial design for Norketotifen and placebo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the clinical trial designs for Norketotifen versus placebo across various indications. The information is compiled from publicly available clinical trial protocols to assist researchers, scientists, and drug development professionals in understanding the evaluation framework for this novel therapeutic agent.

Data Presentation

While the full quantitative data from the head-to-head clinical trials of this compound and placebo are not yet publicly available, this section outlines the structure for their presentation upon release. The following tables are based on the primary and secondary outcome measures specified in the trial protocols.

Table 1: Efficacy of this compound vs. Placebo in Allergic Rhinitis (NCT03887026)

Outcome MeasureThis compound (Single Dose)Placebop-value
Primary Outcome
Change in Total Nasal Symptom Score (TNSS) from pre-dose to 6 hours post-doseData Not AvailableData Not AvailableData Not Available
Secondary Outcomes
Change in Total Ocular Symptom Score (TOSS) from pre-dose to 6 hours post-doseData Not AvailableData Not AvailableData Not Available
Change in Total Symptom Score (TSS) from pre-dose to 6 hours post-doseData Not AvailableData Not AvailableData Not Available

Table 2: Efficacy of this compound vs. Placebo in Atopic Dermatitis (Based on NCT04043923 general design)

Outcome MeasureThis compound (4 mg Capsule)Placebop-value
Primary Outcome
Investigator Global Assessment (IGA) of Disease SeverityData Not AvailableData Not AvailableData Not Available
Secondary Outcomes
Eczema Area and Severity Index (EASI) ScoreData Not AvailableData Not AvailableData Not Available
Pruritus (Itch) ScoreData Not AvailableData Not AvailableData Not Available

Table 3: Efficacy of this compound vs. Placebo in Uncomplicated Influenza-Like Illness (NCT04610047)

Outcome MeasureThis compoundPlacebop-value
Primary Outcome
Time to Alleviation of Influenza SymptomsData Not AvailableData Not AvailableData Not Available
Secondary Outcomes
Viral Load ReductionData Not AvailableData Not AvailableData Not Available
Severity of SymptomsData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following sections detail the methodologies for key clinical trials investigating this compound against a placebo.

Phase 2a Study of this compound in Allergic Rhinitis (NCT03887026)
  • Study Design: A single-center, double-blind, randomized, placebo-controlled, 3-way crossover study.[1]

  • Objective: To evaluate the efficacy and safety of single doses of this compound in adult subjects with allergen-induced allergic rhinitis in an allergen challenge chamber.[1]

  • Participant Population:

    • Inclusion Criteria: Healthy males and females aged 18 to 45 years with a history of seasonal allergic rhinitis.[1]

    • Exclusion Criteria: History of pulmonary disease, active asthma requiring daily therapy, or any clinically significant abnormal laboratory or ECG test.[1]

  • Intervention:

    • Arm 1: this compound (dose not specified)

    • Arm 2: this compound (dose not specified)

    • Arm 3: Placebo

  • Outcome Measures:

    • Primary Outcome: Change in Total Nasal Symptom Score (TNSS), which is the sum of scores for runny nose, congestion, itching, and sneezing (each scored 0-3).[1]

    • Secondary Outcomes: Change in Total Ocular Symptom Score (TOSS), the sum of scores for itching, tearing, and redness (each scored 0-3), and the Total Symptom Score (TSS), the sum of TNSS and TOSS.[1]

Phase 2 Study of this compound in Mild to Moderate Atopic Dermatitis (CTRI/2024/02/062891)
  • Study Design: A clinical study of this compound capsule 4 mg in the treatment of patients with mild to moderate atopic dermatitis.[2] The design is interventional, though further specifics on blinding and control were not detailed in the available summary.[2]

  • Objective: To assess the efficacy and safety of this compound in patients with atopic dermatitis.

  • Participant Population:

    • Inclusion Criteria: Non-immunocompromised male or female patients, 18 to 45 years of age, with a clinical diagnosis of mild to moderate atopic dermatitis for at least 3 months, and affected area of at least 5% of Body Surface Area (BSA).[2]

    • Exclusion Criteria: Pregnant or breastfeeding females, newly diagnosed or treatment-naive patients, patients with severe atopic dermatitis requiring systemic therapy, and those with other active dermatological conditions.[2]

  • Intervention:

    • This compound 4 mg capsule.

  • Outcome Measures:

    • Primary Outcome: Investigator Global Assessment (IGA) of disease severity.[2]

    • Secondary Outcomes: Not explicitly detailed in the provided summary.

Phase 2b Study of this compound in Uncomplicated Influenza-Like Illness (NCT04610047)
  • Study Design: A multi-center, double-blind, randomized, placebo-controlled, parallel-group study.[3]

  • Objective: To evaluate the efficacy and safety of this compound in the treatment of acute uncomplicated influenza-like illness in otherwise healthy adults.[3]

  • Participant Population:

    • Inclusion Criteria: Adults with symptoms of influenza-like illness including fever (≥38º Celsius), at least one systemic symptom (headache, feverishness/chills, muscle/joint pain, fatigue), and at least one respiratory symptom (cough, sore throat, nasal congestion).[3]

    • Exclusion Criteria: Known or suspected infection with SARS-CoV-2, pregnancy, severe influenza-like illness requiring inpatient treatment, and certain risk factors for flu-related complications.[3]

  • Intervention:

    • Arm 1: this compound

    • Arm 2: Placebo

  • Outcome Measures:

    • Primary Outcome: Time to alleviation of influenza symptoms.

    • Secondary Outcomes: Change in viral load and severity of symptoms.

Mandatory Visualizations

Signaling Pathway of this compound

This compound is an active metabolite of Ketotifen and functions as a potent antihistamine and mast cell stabilizer. Its mechanism of action involves the antagonism of the Histamine H1 receptor and the inhibition of the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Norketotifen_Signaling_Pathway cluster_mast_cell Mast Cell cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial Cell) Allergen Allergen IgE IgE Allergen->IgE Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI binds to Histamine_Granules Histamine Granules Fc_epsilon_RI->Histamine_Granules cross-linking triggers degranulation TNF_alpha TNF-α Fc_epsilon_RI->TNF_alpha stimulates release H1_Receptor Histamine H1 Receptor Histamine_Granules->H1_Receptor Histamine release Inflammation Inflammation TNF_alpha->Inflammation promotes Allergic_Symptoms Allergic Symptoms (e.g., Vasodilation, Bronchoconstriction) H1_Receptor->Allergic_Symptoms activation leads to This compound This compound This compound->Histamine_Granules inhibits release This compound->TNF_alpha inhibits release This compound->H1_Receptor blocks

Caption: this compound's dual mechanism of action.

Experimental Workflow: Placebo-Controlled Crossover Trial

The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled crossover study, similar to the design of the this compound trial for allergic rhinitis (NCT03887026).

Crossover_Trial_Workflow cluster_period1 Treatment Period 1 cluster_period2 Treatment Period 2 (Crossover) Start Patient Recruitment (Allergic Rhinitis) Screening Screening & Baseline Assessment Start->Screening Randomization Randomization Screening->Randomization GroupA_P1 Group A Receives This compound Randomization->GroupA_P1 Group A GroupB_P1 Group B Receives Placebo Randomization->GroupB_P1 Group B Assessment1 Efficacy & Safety Assessment GroupA_P1->Assessment1 GroupB_P1->Assessment1 Washout Washout Period Assessment1->Washout GroupA_P2 Group A Receives Placebo Washout->GroupA_P2 GroupB_P2 Group B Receives This compound Washout->GroupB_P2 Assessment2 Efficacy & Safety Assessment GroupA_P2->Assessment2 GroupB_P2->Assessment2 Analysis Data Analysis (Comparison of this compound vs. Placebo) Assessment2->Analysis

Caption: Workflow of a placebo-controlled crossover trial.

References

Safety Operating Guide

Proper Disposal of Norketotifen: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Norketotifen, a biologically active metabolite of ketotifen.[1][2] Adherence to these procedures is critical to ensure personnel safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.

Compound Identification and Properties

A clear understanding of this compound's properties is foundational to its safe handling and disposal.

PropertyValue
Molecular Formula C18H17NOS[3]
Molecular Weight 295.4 g/mol [3]
Appearance White crystalline solid[1]
Solubility Sparingly soluble in water; freely soluble in organic solvents like ethanol and DMSO[1]
Primary Hazard H301: Toxic if swallowed [Danger Acute toxicity, oral][3]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste. Given its classification as acutely toxic, it should be managed as hazardous pharmaceutical waste.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Safety glasses or goggles.

  • Chemical-resistant gloves.

  • A lab coat.

2. Waste Segregation and Classification

Proper segregation is the first step in compliant waste management.[4][5]

  • Classification : Due to its acute oral toxicity (H301), this compound waste must be classified as hazardous pharmaceutical waste.[3]

  • Segregation : Do not mix this compound waste with non-hazardous waste.[4] It should be collected in a designated hazardous waste container.

3. Containment

  • Use appropriate, clearly labeled containers for hazardous pharmaceutical waste.[5] The standard color for this type of waste is typically black.[6]

  • Ensure containers are securely sealed to prevent spills or exposure.

  • Label the container with "Hazardous Waste - Pharmaceuticals" and include the specific chemical name, "this compound."

4. Storage

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be cool, dry, and well-ventilated.

5. Final Disposal

  • Do Not dispose of this compound by flushing it down the drain or placing it in the regular trash.[6][7] Improper disposal can lead to environmental contamination.[7][8]

  • The required method for disposing of hazardous pharmaceutical waste is through a licensed hazardous waste management company.[4][5]

  • These specialized companies will transport the waste to a permitted treatment facility, where it will typically be destroyed via high-temperature incineration.[6][9]

  • Maintain detailed records of all disposed this compound waste to ensure regulatory compliance.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Step 2: Classify as Hazardous Pharmaceutical Waste ppe->classify segregate Step 3: Segregate from Non-Hazardous Waste classify->segregate contain Step 4: Place in Labeled Black Hazardous Waste Container segregate->contain store Step 5: Store Securely in Designated Area contain->store contact Step 6: Arrange Pickup by Licensed Waste Contractor store->contact incinerate Step 7: Final Disposal via High-Temperature Incineration contact->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in publicly available literature. The procedures outlined above are based on established guidelines for the disposal of hazardous pharmaceutical waste as regulated by agencies such as the Environmental Protection Agency (EPA).[5][8] It is imperative to consult your institution's specific safety protocols and a licensed waste management provider for guidance.

References

Personal protective equipment for handling Norketotifen

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Norketotifen

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 34580-20-6[1][2]

  • Molecular Formula: C18H17NOS[2][3]

  • Molecular Weight: 295.4 g/mol [3]

Hazard Identification and Classification

This compound is classified as a hazardous compound. The primary route of acute toxicity is through ingestion.

Hazard ClassGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[3]
Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent accidental exposure.

Protection TypeSpecification
Eye and Face Protection Tightly fitting safety goggles are required.[4] A faceshield (minimum 8-inch) should be used when there is a risk of splashing.[4] All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4]
Hand Protection Chemical-resistant gloves must be worn.[4][5] Gloves must be inspected for integrity before each use.[4] Proper glove removal technique (without touching the glove's outer surface) must be followed to avoid skin contact.[4] Contaminated gloves should be disposed of as hazardous waste.[4]
Body Protection An impervious protective gown that is long-sleeved and closes in the back should be worn.[6] Protective clothing and boots may be required depending on the scale of handling.[5]
Respiratory Protection A dust respirator should be used if dust or aerosol generation is likely.[5] All respiratory protection must comply with local and national regulations.[5]

Operational and Disposal Plans

Handling and Storage
  • Engineering Controls: this compound should always be handled in a well-ventilated area, preferably within a certified chemical fume hood.[4] Safety showers and eye wash stations must be readily accessible.[7]

  • Safe Handling Practices:

    • Avoid breathing dust, fumes, or vapors.[4]

    • Prevent contact with skin, eyes, and clothing.[4]

    • Do not eat, drink, or smoke in areas where this compound is handled.[5]

    • Wash hands and face thoroughly after handling.[5]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[5] Keep away from incompatible materials such as oxidizing agents.[5]

Spill and Emergency Procedures
  • Spill Response:

    • Evacuate all non-essential personnel from the spill area.

    • Wear full personal protective equipment, including respiratory protection.[4]

    • Contain the spill using an absorbent material like sand or earth.[4]

    • Carefully sweep or shovel the spilled material into a labeled, sealed container for hazardous waste disposal.[4]

    • Dampen the spilled material to prevent dust generation.[4]

    • Decontaminate the spill area and all equipment used for cleanup.

  • First Aid Measures:

    • If Swallowed: Call a poison control center or doctor immediately.[4] Rinse mouth with water.[5] Do not induce vomiting.[4]

    • If on Skin: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek medical attention.

    • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If breathing is difficult, administer oxygen.[4] Seek medical attention if symptoms persist.

Disposal Plan
  • Waste Disposal: Disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and national regulations for hazardous chemical waste.[4] Do not empty into drains or release into the environment.[4]

  • Container Disposal: Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal service.

Experimental Protocols

Protocol: Safe Weighing of this compound Powder
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment as specified in the table above.

    • Prepare all necessary equipment (e.g., weigh boat, spatula, analytical balance) and place them inside the fume hood.

    • Decontaminate the work surface within the fume hood before starting.

  • Weighing Procedure:

    • Place the this compound container inside the fume hood.

    • Carefully open the container, avoiding any sudden movements that could create dust.

    • Use a clean spatula to transfer the desired amount of this compound powder to a weigh boat on the analytical balance.

    • Perform all transfers slowly and carefully to minimize dust generation.

    • Once the desired weight is achieved, securely close the this compound container.

  • Post-Weighing:

    • Clean the spatula and any other reusable equipment that came into contact with this compound.

    • Wipe down the work surface of the fume hood.

    • Dispose of the weigh boat and any other disposable items as hazardous waste.

    • Properly doff and dispose of contaminated gloves and other disposable PPE.

    • Wash hands thoroughly with soap and water.

Visualizations

Norketotifen_Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Verify Fume Hood Certification B Don Full PPE (Goggles, Gloves, Gown) A->B C Prepare & Decontaminate Workspace B->C D Transfer this compound Inside Fume Hood C->D Begin Handling E Weigh Compound Carefully D->E F Securely Close Container E->F G Clean Equipment & Workspace F->G Complete Handling H Dispose of Contaminated Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norketotifen
Reactant of Route 2
Reactant of Route 2
Norketotifen

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.